Mearnsetin
Description
This compound has been reported in Artemisia annua, Ribes alpinum, and other organisms with data available.
isolated from the leaves of tree Syzygium jambos Linn; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c1-23-16-9(19)2-6(3-10(16)20)15-14(22)13(21)12-8(18)4-7(17)5-11(12)24-15/h2-5,17-20,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEQVXVLTOSXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438720 | |
| Record name | mearnsetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16805-10-0 | |
| Record name | Mearnsetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16805-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mearnsetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016805100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | mearnsetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEARNSETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NQ5Q3Q5ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mearnsetin in the Botanical Realm: A Technical Guide to Its Natural Sources, Analysis, and Potential Biological Roles
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Mearnsetin, a methylated flavonol, is a plant secondary metabolite of growing interest within the scientific community. Its structural similarity to other well-researched flavonoids, such as myricetin, suggests a potential for significant biological activity. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound, methodologies for its extraction and quantification, and a prospective look into the signaling pathways it may modulate. The information presented herein is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this intriguing phytochemical.
Natural Plant Sources of this compound
This compound has been identified in a select number of plant species. The primary sources documented in the scientific literature are detailed below. It is important to note that while the presence of this compound has been confirmed, comprehensive quantitative data regarding its concentration in these botanical sources remains limited.
Table 1: Documented Plant Sources of this compound and Its Glycosides
| Plant Species | Family | Plant Part | Compound Identified | Reference |
| Eucalyptus globulus | Myrtaceae | Bark | This compound, this compound-hexoside | [1] |
| Acacia mearnsii | Fabaceae | Leaves, Bark | This compound | [2] |
| Elaeocarpus lanceofolius | Elaeocarpaceae | Not specified | This compound | [3] |
| Asplenium antiquum | Aspleniaceae | Not specified | This compound 3,7-dirhamnoside | [3] |
Quantitative Analysis of this compound
To date, specific quantitative data on the yield of this compound from its primary plant sources is not extensively reported in publicly available literature. However, studies on the total flavonoid and phenolic content of Eucalyptus globulus and Acacia mearnsii provide a preliminary indication of their potential as sources.
Table 2: Total Phenolic and Flavonoid Content in this compound-Containing Plants
| Plant Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| Eucalyptus globulus | Bark | 70% Ethanol | Not specified | Not specified | [4] |
| Acacia mearnsii | Leaves | 80% Methanol with 1% TFA | Not specified | Not specified | [5] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; TFA: Trifluoroacetic Acid. Note: The provided references confirm the presence of this compound but do not offer specific quantification of this compound.
Experimental Protocols
Extraction of this compound from Plant Material
A generalized protocol for the extraction of flavonoids, including this compound, from plant matrices can be adapted from existing literature. The following workflow is a composite of methodologies reported for Eucalyptus globulus and Acacia mearnsii.
Methodology Details:
-
Sample Preparation: Air-dry the plant material (e.g., Eucalyptus globulus bark) at room temperature and grind it into a fine powder.
-
Extraction: Macerate or sonicate the powdered plant material with a suitable solvent system. A methanol/water mixture has been shown to be effective for extracting phenolic compounds, including this compound, from Eucalyptus globulus bark[1]. For Acacia mearnsii leaves, an 80% methanol solution acidified with 1% trifluoroacetic acid has been utilized[5].
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Fractionation (Optional): To enrich the this compound content, the crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol).
-
Purification: Isolate this compound from the enriched fraction using column chromatography techniques. Sephadex LH-20 and silica gel are commonly employed for the separation of flavonoids.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Proposed HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system is recommended for complex plant extracts. A common mobile phase consists of two solvents:
-
Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis or Diode Array Detector (DAD). The detection wavelength should be set at the absorption maximum of this compound, which is expected to be in the range of 254 nm and 370 nm, typical for flavonols.
-
Quantification: Prepare a calibration curve using a certified this compound standard of known concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.
Potential Signaling Pathways Modulated by this compound
Direct research on the signaling pathways modulated by this compound is currently limited. However, based on its structural similarity to myricetin, it is plausible that this compound interacts with similar cellular targets. Myricetin has been shown to influence several key signaling pathways involved in cellular processes like inflammation, proliferation, and antioxidant defense[6][7].
Hypothesized Mechanisms of Action:
-
PI3K/Akt/mTOR Pathway: Myricetin is known to inhibit this pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival[6]. Given the structural parallels, this compound may exert similar inhibitory effects, making it a candidate for further investigation in oncology.
-
Nrf2/ARE Pathway: The Keap1-Nrf2-ARE signaling pathway is a critical regulator of the cellular antioxidant response. Fisetin, another related flavonoid, has been shown to activate this pathway by inhibiting the degradation of Nrf2, leading to the upregulation of antioxidant enzymes[8][9]. This compound may also act as an activator of this protective pathway.
Conclusion and Future Directions
This compound is a promising natural compound found in several plant species, notably Eucalyptus globulus and Acacia mearnsii. While its presence is confirmed, a significant gap exists in the literature concerning its quantitative distribution in these sources. The development and validation of standardized extraction and HPLC-based quantification protocols are imperative for advancing research in this area. Furthermore, while the signaling pathways directly modulated by this compound remain to be elucidated, its structural relationship with myricetin provides a strong rationale for investigating its effects on key cellular pathways such as PI3K/Akt/mTOR and Nrf2/ARE. Future research should focus on isolating sufficient quantities of this compound for comprehensive in vitro and in vivo studies to validate these hypothesized mechanisms and unlock its full therapeutic potential.
References
- 1. Characterization of phenolic components in polar extracts of Eucalyptus globulus Labill. bark by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tannins from Acacia mearnsii De Wild. Bark: Tannin Determination and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104840508A - Acacia mearnsii leaf extract as well as preparation method and application of acacia mearnsii extract - Google Patents [patents.google.com]
- 6. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin [mdpi.com]
- 9. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4'-O-Methylmyricetin: IUPAC Nomenclature, Synonyms, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-O-Methylmyricetin, a derivative of the naturally occurring flavonol, myricetin. Due to the limited direct experimental data available for 4'-O-Methylmyricetin, this document synthesizes information from studies on its parent compound, myricetin, and other related methylated derivatives to infer its potential physicochemical properties, biological activities, and associated signaling pathways. This guide aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic applications of this compound.
IUPAC Name and Synonyms
The nomenclature of methylated flavonoids can sometimes be ambiguous in general literature. For the specific compound of interest, the formal nomenclature is crucial for accurate database searches and scientific communication.
IUPAC Name: 3,5,7-trihydroxy-2-(3,5-dihydroxy-4-methoxyphenyl)-4H-chromen-4-one
This systematic name is derived from the core structure of myricetin, which is a flavone substituted with hydroxyl groups at positions 3, 3', 4', 5, 5', and 7. In 4'-O-Methylmyricetin, the hydroxyl group at the 4' position of the B-ring is replaced by a methoxy group.
Synonyms:
While "4'-Methylmyricetin" is a commonly used trivial name, more precise synonyms include:
-
4'-O-Methylmyricetin
-
Myricetin 4'-methyl ether
It is important to distinguish this compound from other methylated myricetin derivatives, such as 5-O-Methylmyricetin or multi-methylated forms like Myricetin 3,7,4'-trimethyl ether.
Physicochemical Properties
Table 1: Comparison of Physicochemical Properties of Myricetin and Inferred Properties of 4'-O-Methylmyricetin
| Property | Myricetin | 4'-O-Methylmyricetin (Inferred) | Reference (Myricetin) |
| Molecular Formula | C₁₅H₁₀O₈ | C₁₆H₁₂O₈ | [1] |
| Molecular Weight | 318.24 g/mol | 332.27 g/mol | [1] |
| Appearance | Yellow needles | Likely a yellow crystalline solid | [1] |
| Solubility | Sparingly soluble in water; soluble in alcohol and other polar organic solvents. | Expected to have lower aqueous solubility and higher solubility in non-polar organic solvents. | [1] |
| Melting Point | 357 °C | Expected to be lower than myricetin due to the disruption of intermolecular hydrogen bonding. | [1] |
| LogP (Octanol-Water) | ~1.2 - 2.76 | Expected to be higher than myricetin, indicating increased lipophilicity. | [3] |
| Hydrogen Bond Donors | 6 | 5 | [2] |
| Hydrogen Bond Acceptors | 8 | 8 | [2] |
Methylation of a phenolic hydroxyl group, as in the case of 4'-O-Methylmyricetin, typically increases the lipophilicity (higher LogP) of the molecule. This modification can significantly impact its pharmacokinetic profile, including membrane permeability and metabolic stability.
Experimental Protocols
As there is a lack of direct experimental studies on 4'-O-Methylmyricetin, this section outlines a potential synthetic approach and general methodologies for evaluating its biological activity, based on protocols used for similar compounds.
Synthesis of 4'-O-Methylmyricetin
A plausible synthetic route for 4'-O-Methylmyricetin can be adapted from the synthesis of 4'-O-methylquercetin (tamarixetin).[5][6] This multi-step process involves the selective protection of other hydroxyl groups on the myricetin backbone, followed by methylation of the 4'-hydroxyl group, and subsequent deprotection.
Example Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 4'-O-Methylmyricetin.
Key Experimental Steps (Hypothetical):
-
Selective Protection: The hydroxyl groups at positions 3, 5, 7, 3', and 5' of myricetin would be protected using appropriate protecting groups that are stable under methylation conditions but can be removed without affecting the newly formed methyl ether.
-
Methylation: The partially protected myricetin would then be treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a mild base to selectively methylate the free 4'-hydroxyl group.
-
Deprotection: The protecting groups would be removed under specific conditions to yield the final product, 4'-O-Methylmyricetin.
-
Purification and Characterization: The final compound would be purified using techniques like column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assay
To evaluate the potential anticancer activity of 4'-O-Methylmyricetin, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed, similar to studies on other myricetin derivatives.[7][8]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., leukemia cell lines) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of 4'-O-Methylmyricetin for a specified period (e.g., 48 hours).
-
MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
Biological Activities and Signaling Pathways
While direct studies on 4'-O-Methylmyricetin are limited, the extensive research on myricetin provides a strong basis for predicting its biological activities.[9][10][11][12] Myricetin is known for its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[9][12] Methylation at the 4' position may modulate these activities. For instance, a study on a tetramethyl ether of myricetin demonstrated cytotoxic activity against human leukemic cell lines.[7][8]
The biological effects of myricetin are mediated through its interaction with various cellular signaling pathways.[13][14][15][16][17] It is plausible that 4'-O-Methylmyricetin would interact with similar pathways.
PI3K/Akt Signaling Pathway
Myricetin has been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[13][14][15][16][17] In some contexts, myricetin can inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 4'-O-Methylmyricetin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another key regulator of cellular processes that is influenced by myricetin.[13][14][16][17] Myricetin has been observed to inhibit the activation of p38 and JNK in response to oxidative stress.[14][17]
Caption: Postulated inhibitory effect of 4'-O-Methylmyricetin on the MAPK pathway.
Conclusion and Future Directions
4'-O-Methylmyricetin is a structurally distinct derivative of myricetin with potential for unique biological activities. The increased lipophilicity conferred by the 4'-methoxy group may enhance its bioavailability and cellular uptake, potentially leading to altered or improved therapeutic effects compared to its parent compound.
However, a significant knowledge gap exists regarding the specific properties and mechanisms of action of 4'-O-Methylmyricetin. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable synthetic route and fully characterizing the compound.
-
In Vitro and In Vivo Studies: Conducting comprehensive studies to evaluate its biological activities, including its antioxidant, anti-inflammatory, and anticancer properties.
-
Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by 4'-O-Methylmyricetin.
Addressing these areas will be crucial for unlocking the full therapeutic potential of this and other methylated flavonoids in drug discovery and development.
References
- 1. Myricetin | C15H10O8 | CID 5281672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of myricetin and its derivatives against human leukemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Myricetin - Wikipedia [en.wikipedia.org]
- 11. Recent studies on myricetin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Biosynthesis Pathway of Mearnsetin in Eucalyptus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mearnsetin, a methoxylated flavonoid, has garnered interest in the scientific community for its potential pharmacological activities. As a derivative of myricetin, it is found in various plant species, including those of the Eucalyptus genus. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound in Eucalyptus, integrating current knowledge on flavonoid biosynthesis and enzymatic processes. The guide details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual diagrams of the pathway and experimental workflows.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound in Eucalyptus is a multi-step process that begins with the general phenylpropanoid pathway, leading to the core flavonoid structure, which is then further modified. The pathway can be broadly divided into two stages: the formation of the precursor Myricetin and the subsequent methylation to yield this compound.
Stage 1: Biosynthesis of the Precursor, Myricetin
The synthesis of Myricetin follows the well-established flavonoid biosynthesis pathway, which is initiated from the amino acid L-phenylalanine. While the complete pathway has been extensively studied in model plants, research indicates the presence and expression of the necessary homologous genes in Eucalyptus.[1]
The key enzymatic steps leading to Myricetin are:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the first committed step in the phenylpropanoid pathway.
-
Cinnamate-4-Hydroxylase (C4H): C4H hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1]
-
Chalcone Isomerase (CHI): CHI facilitates the stereospecific isomerization of naringenin chalcone into its corresponding flavanone, naringenin.
-
Flavanone 3-Hydroxylase (F3H): F3H hydroxylates naringenin to produce dihydrokaempferol.
-
Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These enzymes are responsible for the hydroxylation of the B-ring of dihydrokaempferol. F3'H adds a hydroxyl group at the 3' position to form dihydroquercetin, and F3'5'H adds hydroxyl groups at both the 3' and 5' positions to yield dihydromyricetin.
-
Flavonol Synthase (FLS): FLS introduces a double bond into the C-ring of dihydromyricetin to produce the flavonol, Myricetin.
Stage 2: Methylation of Myricetin to this compound
The final step in the biosynthesis of this compound is the regiospecific methylation of Myricetin. This reaction is catalyzed by an O-methyltransferase (OMT) . Specifically, this compound is 4'-O-methylated Myricetin.
While the specific Myricetin 4'-O-methyltransferase has not been fully characterized in Eucalyptus, studies on flavanone O-methylation in the genus provide valuable insights. A flavanone 7-O-methyltransferase (EnOMT1) has been identified and characterized in Eucalyptus nitida.[2][3] This enzyme demonstrates the capacity for regiospecific methylation of flavonoid structures in Eucalyptus. It is highly probable that a distinct OMT with specificity for the 4'-hydroxyl group of Myricetin exists in Eucalyptus species that produce this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound in Eucalyptus is limited. However, kinetic studies of related enzymes and analysis of flavonoid content in Eucalyptus products provide valuable information.
Table 1: Kinetic Parameters of Flavanone 7-O-Methyltransferase (EnOMT1) from Eucalyptus nitida
| Substrate | Apparent K_m (µM) | Apparent k_cat (s⁻¹) | Apparent k_cat/K_m (s⁻¹ M⁻¹) |
| Pinocembrin | 15.6 ± 2.1 | 0.25 ± 0.01 | 16,026 |
| Naringenin | 21.3 ± 1.9 | 0.27 ± 0.01 | 12,676 |
| Eriodictyol | > 500 | Not Determined | Not Determined |
Data adapted from a study on flavanone O-methylation in Eucalyptus.[3] Note: This enzyme acts on flavanones and not directly on Myricetin, but its characterization provides a basis for understanding flavonoid methylation in Eucalyptus.
Table 2: Flavonoid Content in Australian Eucalyptus Honeys
| Flavonoid | Mean Content (mg/100g of honey) |
| Myricetin | Present as a floral marker |
| Tricetin | 0.45 - 2.85 |
| Quercetin | 0.20 - 1.50 |
| Luteolin | 0.10 - 1.20 |
| Kaempferol | 0.05 - 0.80 |
Data adapted from quantitative analyses of flavonoids in Australian Eucalyptus honeys.[4] The presence of Myricetin highlights the availability of the direct precursor for this compound biosynthesis.
Experimental Protocols
Protocol 1: Extraction and Analysis of Flavonoids from Eucalyptus Leaves
This protocol outlines a general procedure for the extraction and analysis of flavonoids, including this compound and its precursors, from Eucalyptus leaf tissue.
1. Sample Preparation:
- Harvest fresh, young Eucalyptus leaves.
- Immediately freeze the leaves in liquid nitrogen to quench metabolic activity.
- Lyophilize the frozen leaves to remove water and then grind to a fine powder.
2. Extraction:
- Weigh approximately 100 mg of the dried leaf powder into a 2 mL microcentrifuge tube.
- Add 1.5 mL of 80% methanol (v/v) to the tube.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Sonicate the sample in a water bath for 30 minutes.
- Centrifuge the mixture at 13,000 rpm for 10 minutes.
- Carefully transfer the supernatant to a new tube.
- Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol to ensure complete extraction.
- Combine the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.
3. Analysis by High-Performance Liquid Chromatography (HPLC):
- Reconstitute the dried extract in 200 µL of 50% methanol.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
- Inject 10 µL of the sample onto a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).
- Perform a gradient elution using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient could be: 0-5 min, 5% B; 5-35 min, 5-60% B; 35-40 min, 60-95% B; 40-45 min, 95% B; 45-50 min, 95-5% B; 50-60 min, 5% B.
- Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
- Detect the flavonoids using a photodiode array (PDA) detector at a wavelength of 280 nm and 350 nm.
- For confirmation and quantification, use a mass spectrometer (MS) coupled to the HPLC system.
- Identify and quantify this compound and its precursors by comparing their retention times and mass spectra with authentic standards.
Protocol 2: In Vitro O-Methyltransferase (OMT) Assay
This protocol provides a method for assaying the activity of a putative Myricetin O-methyltransferase from Eucalyptus.
1. Enzyme Extraction and Preparation:
- Homogenize fresh Eucalyptus leaf tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, and 1% PVPP).
- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
- The supernatant containing the crude enzyme extract can be used directly or the OMT can be further purified using chromatography techniques.
2. Assay Reaction Mixture:
- Prepare a reaction mixture in a total volume of 100 µL containing:
- 50 mM Tris-HCl buffer (pH 7.5)
- 100 µM Myricetin (substrate)
- 200 µM S-adenosyl-L-methionine (SAM) (methyl donor)
- 5 mM MgCl₂
- 50 µL of enzyme extract (or purified enzyme)
3. Reaction Incubation:
- Initiate the reaction by adding the enzyme extract.
- Incubate the reaction mixture at 30°C for 30-60 minutes.
- Stop the reaction by adding 20 µL of 20% trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.
4. Product Analysis:
- Centrifuge the terminated reaction mixture to pellet any precipitated protein.
- Analyze the supernatant by HPLC as described in Protocol 1.
- The formation of this compound can be monitored by its appearance at a specific retention time and its characteristic mass spectrum.
- Quantify the this compound produced to determine the enzyme activity. For kinetic studies, vary the concentrations of Myricetin and SAM. A common method for quantifying methyltransferase activity involves using radiolabeled S-adenosyl-L-[methyl-¹⁴C]methionine and measuring the incorporation of the radiolabel into the product.[5]
Mandatory Visualizations
Caption: Biosynthesis pathway of this compound in Eucalyptus.
Caption: Experimental workflow for flavonoid analysis.
Conclusion
The biosynthesis of this compound in Eucalyptus is a specialized branch of the general flavonoid pathway, culminating in a specific O-methylation of Myricetin. While the upstream pathway to Myricetin is well-understood and the presence of the required enzymes in Eucalyptus is supported by genomic and transcriptomic data, the specific O-methyltransferase responsible for the final conversion to this compound remains to be definitively identified and characterized. The study of related flavonoid-modifying enzymes in Eucalyptus, such as the characterized flavanone 7-O-methyltransferase, provides a strong foundation for future research in this area. Further investigation into the specific OMTs of Eucalyptus will be critical for a complete understanding of this compound biosynthesis and for harnessing its potential through metabolic engineering and synthetic biology approaches. The protocols and data presented in this guide offer a valuable resource for researchers and professionals working towards these goals.
References
- 1. Transcript Level Analysis of Lignin and Flavonoid Biosynthesis Related Genes in Eucalyptus globulus [scirp.org]
- 2. Molecular Characterisation of Flavanone O-methylation in Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative high-performance liquid chromatography analyses of flavonoids in Australian Eucalyptus honeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
A Technical Guide to Mearnsetin and its Glycoside Mearnsitrin: From Phytochemistry to Pharmacological Mechanisms
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Mearnsetin, an O-methylated flavonol, and its principal glycoside, Mearnsitrin, are natural polyphenolic compounds demonstrating a spectrum of promising biological activities. Found in various plant species, these molecules have garnered scientific interest for their antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical characteristics, natural sources, and detailed experimental protocols for the extraction and analysis of this compound and Mearnsitrin. Furthermore, it delves into their mechanisms of action, summarizing quantitative data on their biological efficacy and illustrating the key signaling pathways they modulate. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of these compounds for therapeutic applications.
Physicochemical Properties and Natural Occurrence
This compound and Mearnsitrin belong to the flavonol subclass of flavonoids. This compound is the aglycone form, characterized by an O-methylated B-ring, which influences its bioavailability and metabolic stability. Mearnsitrin is the 3-O-rhamnoside of this compound, enhancing its solubility.
Table 1: Physicochemical Characteristics
| Property | This compound | Mearnsitrin (this compound 3-rhamnoside) |
| Systematic IUPAC Name | 2-(3,5-Dihydroxy-4-methoxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one | 2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one [1] |
| Synonyms | 4'-Methylmyricetin | Myricetin 4'-methyl ether-3-O-rhamnoside [1] |
| Molecular Formula | C₁₆H₁₂O₈ | C₂₂H₂₂O₁₂ [1] |
| Molar Mass | 332.26 g·mol⁻¹ | 478.40 g·mol⁻¹ |
| Appearance | - | Yellow solid |
| CAS Number | 16805-10-0 | 30484-88-9 [1] |
Table 2: Principal Natural Sources
| Compound | Plant Species | Family | Plant Part |
| This compound | Acacia mearnsii [2] | Fabaceae | Leaves |
| Elaeocarpus lanceofolius | Elaeocarpaceae | - | |
| Eucalyptus globulus | Myrtaceae | - | |
| Mearnsitrin | Acacia mearnsii [2] | Fabaceae | Leaves |
| Sageretia theezans | Rhamnaceae | Leaves | |
| Syzygium samarangense [1] | Myrtaceae | - | |
| Lysimachia nummularia [1] | Primulaceae | - |
Extraction, Isolation, and Analysis Protocols
The extraction and isolation of this compound and Mearnsitrin from plant matrices typically involve a multi-step process leveraging solvent partitioning and various chromatographic techniques.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation and purification of these flavonoids from a plant source like Acacia mearnsii leaves. [2]
Caption: Generalized workflow for flavonoid isolation.
Detailed Experimental Protocol: Isolation from Acacia mearnsii
[2]
-
Extraction:
-
Mix 1 kg of powdered A. mearnsii leaf with 40 L of 80% (v/v) aqueous methanol solution.
-
Perform ultrasonic-assisted extraction at 40 kHz, 150 W, and 60°C for 75 minutes. Repeat the extraction twice.
-
Filter the resulting solution through qualitative filter paper to remove residual powder.
-
Concentrate the filtrate using a rotary evaporator at 50°C and lyophilize to yield the crude extract.
-
-
Solvent Partitioning:
-
Dissolve 20 g of the crude extract in 500 mL of deionized water.
-
Fractionate the aqueous solution sequentially with petroleum ether (3 x 500 mL), dichloromethane (3 x 500 mL), and ethyl acetate (3 x 500 mL).
-
The ethyl acetate fraction is typically enriched with flavonoids like this compound and Mearnsitrin. Concentrate this fraction under reduced pressure.
-
-
Chromatographic Purification:
-
Subject the concentrated ethyl acetate fraction to macroporous adsorbent resin column chromatography.
-
Further purify the collected fractions using Sephadex LH-20 column chromatography.
-
Achieve final purification of individual compounds using preparative reverse-phase high-performance liquid chromatography (HPLC).
-
-
Structural Characterization:
-
Identify the purified compounds using HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [2]
-
Protocol: DPPH Radical Scavenging Assay
[2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity.
-
Prepare a fresh 0.2 mM DPPH solution in ethanol.
-
In a 96-well microplate, add 80 µL of the test sample (this compound/Mearnsitrin solution at various concentrations) to 160 µL of the DPPH ethanol solution.
-
Use Vitamin C or a known antioxidant as a positive control.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the scavenging activity percentage and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals).
Biological Activities and Mechanisms of Action
Antioxidant Activity
This compound and Mearnsitrin exhibit potent antioxidant properties, primarily through free radical scavenging. Density functional theory (DFT) studies have shown that the B-ring of the this compound structure is a key contributor to its antioxidant activity. [3]The HOMO-LUMO energy gap for this compound has been calculated at 3.7000 eV, indicating its stability. [3] Table 3: Quantitative Antioxidant Activity Data
| Compound/Extract | Assay | Result (IC₅₀ or equivalent) | Reference |
| Mearnsitrin-rich fraction (W3 from A. mearnsii) | DPPH Scavenging | IC₅₀ = 3.6 ± 0.1 µg/mL | [2] |
| This compound (Aglycone) | Data not available in searched literature | - | - |
| Myricitrin (structurally similar) | DPPH Scavenging | IC₅₀ = 3.1 ± 0.1 µg/mL | [2] |
| Vitamin C (Positive Control) | DPPH Scavenging | IC₅₀ = 2.9 ± 0.1 µg/mL | [2] |
Note: Quantitative data for pure this compound is limited in the reviewed literature. Data from closely related compounds and enriched fractions are provided for context.
Anti-inflammatory Activity
Flavonoids, including this compound, exert anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. [4][5]Inhibition of these pathways leads to a downstream reduction in inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS. [6][7]
Caption: Flavonoids inhibit NF-κB and MAPK signaling pathways. [4][5]
Anticancer Activity
The anticancer potential of this compound and related flavonols is multifaceted, involving the modulation of pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is a known target for many flavonoids. [8][9][10]Inhibition of this pathway can halt the cell cycle and induce apoptosis in cancer cells.
Table 4: Anticancer Activity (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Mearnsitrin | H9c2 (Cardiomyoblast) | Used in a cardioprotection study | Non-toxic at low concentrations | [11] |
| Myricetin (parent compound) | PC3 | Prostate Cancer | ~50-100 (estimated from graphs) | [7] |
| Myricetin (parent compound) | DU145 | Prostate Cancer | ~50-100 (estimated from graphs) | [7] |
| Fisetin (related flavonol) | Various | Lung, Prostate, Colon | Varies (effective inhibitor) | [9] |
Note: Specific IC₅₀ data for this compound/Mearnsitrin against cancer cell lines is sparse in the available literature. Data for the parent compound Myricetin and the related flavonol Fisetin are provided as indicators of the potential activity of this structural class.
A study on Mearnsitrin's effect on doxorubicin-induced cytotoxicity in H9c2 cardiomyoblast cells found that while doxorubicin alone had an IC₅₀ of 3.52 µM, pretreatment with increasing doses of Mearnsitrin significantly enhanced this cytotoxicity, suggesting a potential role as a chemosensitizer or a compound with context-dependent effects. [11]
Caption: Flavonoids can inhibit the PI3K/Akt/mTOR pro-survival pathway. [10][12]
Enzyme Inhibition
This compound and its derivatives have the potential to inhibit various enzymes implicated in disease. For example, flavonoids isolated from Acacia mearnsii have demonstrated inhibitory capacity against α-glucosidase and α-amylase, enzymes relevant to the management of type II diabetes. [2] Table 5: Enzyme Inhibition Data
| Compound/Extract | Target Enzyme | Result (IC₅₀) | Reference |
| Mearnsitrin-rich fraction (W3 from A. mearnsii) | α-glucosidase | IC₅₀ = 0.05 ± 0.01 mg/mL | [2] |
| Mearnsitrin-rich fraction (W3 from A. mearnsii) | α-amylase | IC₅₀ = 0.44 ± 0.01 mg/mL | [2] |
| Acarbose (Positive Control) | α-glucosidase | IC₅₀ = 0.17 ± 0.01 mg/mL | [2] |
| Acarbose (Positive Control) | α-amylase | IC₅₀ = 0.38 ± 0.01 mg/mL | [2] |
Note: The Ki (inhibition constant) reflects the binding affinity of an inhibitor. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.
Summary and Future Directions
This compound and its glycoside Mearnsitrin are pharmacologically active flavonols with significant therapeutic potential. Their well-documented antioxidant and anti-inflammatory activities are attributed to their ability to modulate critical cellular signaling pathways, including NF-κB and MAPK. Furthermore, emerging evidence suggests their involvement in pro-apoptotic and anti-proliferative pathways like PI3K/Akt/mTOR, highlighting their potential in oncology. The demonstrated inhibition of metabolic enzymes such as α-glucosidase also opens avenues for research in metabolic disorders.
Despite these promising findings, there is a notable lack of comprehensive quantitative data, particularly concerning the anticancer IC₅₀ values and specific enzyme inhibition constants (Ki) for the pure, isolated compounds. Future research should focus on:
-
Systematic Screening: Evaluating pure this compound and Mearnsitrin against a broad panel of cancer cell lines and clinically relevant enzymes to establish definitive IC₅₀ and Ki values.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand their bioavailability and in vivo stability.
-
In Vivo Efficacy: Conducting animal model studies to validate the in vitro findings for inflammatory, cancerous, and metabolic conditions.
-
Synergistic Effects: Exploring the potential of this compound and Mearnsitrin to act as adjuvants to existing chemotherapeutic agents, potentially enhancing efficacy and reducing toxicity, as suggested by preliminary studies. [11] The development of this class of compounds could lead to novel, plant-derived therapeutic agents for a range of chronic diseases.
References
- 1. Mearnsitrin | C22H22O12 | CID 6918652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apjonline.in [apjonline.in]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of O-Methylated Flavonols: A Technical Guide for Researchers
Abstract
O-methylated flavonols, a distinct subclass of flavonoids characterized by the methylation of one or more hydroxyl groups, have garnered significant attention in the scientific community for their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of these compounds, with a particular focus on their anticancer, anti-inflammatory, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the mechanisms of action, relevant signaling pathways, and experimental methodologies. All quantitative data has been summarized into structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Flavonoids are a large and diverse group of polyphenolic compounds ubiquitously found in plants. Their basic structure consists of a fifteen-carbon skeleton with two phenyl rings and a heterocyclic ring. O-methylation, the enzymatic addition of a methyl group to a hydroxyl moiety, significantly alters the physicochemical properties of flavonols, often leading to increased metabolic stability, enhanced bioavailability, and improved membrane permeability. These modifications can potentiate their biological effects, making O-methylated flavonols promising candidates for the development of novel therapeutics. This guide will delve into the core biological activities of prominent O-methylated flavonols, including isorhamnetin, rhamnetin, kaempferide, and tamarixetin.
Anticancer Activities
O-methylated flavonols have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various O-methylated flavonols against different cancer cell lines.
| O-Methylated Flavonol | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Isorhamnetin | MCF7 (Breast) | ~10 | 72 | [1] |
| T47D (Breast) | ~10 | 72 | [1] | |
| BT474 (Breast) | ~10 | 72 | [1] | |
| BT-549 (Breast) | ~10 | 72 | [1] | |
| MDA-MB-231 (Breast) | ~10 | 72 | [1] | |
| MDA-MB-468 (Breast) | ~10 | 72 | [1] | |
| SW-480 (Colon) | 1.6 (24h), 0.7 (72h) (µg/mL) | 24, 72 | [2] | |
| HT-29 (Colon) | 13.04 (24h), 2.3 (72h) (µg/mL) | 24, 72 | [2] | |
| T24 (Bladder) | 127.86 | 48 | [3] | |
| 5637 (Bladder) | 145.75 | 48 | [3] | |
| HT-29 (Colon) | 72 | 48 | [4] | |
| Kaempferide | A549 (Lung) | 22.5 ± 1.35 | 24 | [5] |
| H23 (Lung) | 26.2 ± 1.4 | 24 | [5] | |
| H460 (Lung) | 29.1 ± 1.5 | 24 | [5] | |
| Tamarixetin | A549 (Lung) | 19.6 | 48 | [5] |
| MDA-MB-231 (Breast) | 50-100 (significant reduction in viability) | 24, 48 | [6] | |
| Kaempferol | MDA-MB-231 (Breast) | 43 | 72 | [7] |
| BT474 (Breast) | >100 | 72 | [7] | |
| LNCaP (Prostate) | 28.8 ± 1.5 | Not Specified | [8] | |
| PC-3 (Prostate) | 58.3 ± 3.5 | Not Specified | [8] | |
| PANC-1 (Pancreatic) | 78.75 | 48 | [9] | |
| Mia PaCa-2 (Pancreatic) | 79.07 | 48 | [9] | |
| NG-97 (Glioma) | 800 (72h), 600 (72h) | 72 | [10] | |
| U251 (Glioma) | 1800 | 72 | [10] |
Signaling Pathways in Anticancer Activity
O-methylated flavonols exert their anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Isorhamnetin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.
References
- 1. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic understanding of anti-tumor mechanisms of Tamarixetin through network and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol Promotes Apoptosis While Inhibiting Cell Proliferation via Androgen-Dependent Pathway and Suppressing Vasculogenic Mimicry and Invasion in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Mearnsetin: An In-Depth Technical Guide on its Antioxidant Potential and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mearnsetin, an O-methylated flavonol, presents a compelling profile for antioxidant research. While direct experimental data on this compound remains limited, theoretical studies and extensive research on its close structural analog, myricetin, provide a strong foundation for understanding its potential antioxidant capacity and underlying molecular mechanisms. This technical guide synthesizes the current knowledge, offering insights into its free-radical scavenging abilities and its putative role in modulating key cellular signaling pathways involved in the oxidative stress response. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, providing detailed experimental protocols and conceptual frameworks to guide future investigations into the therapeutic potential of this compound.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants, recognized for their diverse bioactive properties, including potent antioxidant effects. This compound (4'-O-methylmyricetin) is a naturally occurring flavonol found in various plant species, including Eucalyptus globulus and Elaeocarpus lanceofolius. Its chemical structure, characterized by multiple hydroxyl groups and a methoxy group on the B-ring, suggests a strong potential for free radical scavenging and modulation of cellular antioxidant defense systems. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Consequently, the identification and characterization of novel antioxidant compounds like this compound are of significant interest for the development of new therapeutic and preventative strategies.
This guide provides a detailed overview of the theoretical antioxidant potential of this compound, draws parallels from the well-documented antioxidant mechanisms of the structurally similar flavonoid myricetin, and presents detailed protocols for key in vitro and cell-based antioxidant assays. Furthermore, it explores the potential involvement of this compound in critical signaling pathways that govern the cellular antioxidant response, namely the Nrf2/HO-1, PI3K/Akt, and MAPK pathways.
Antioxidant Potential: Theoretical and Comparative Insights
A density functional theory (DFT) study on this compound and myricetin has highlighted the critical role of the B-ring in their antioxidant activity.[1][2] The arrangement and number of hydroxyl groups on this ring are key determinants of the molecule's ability to donate hydrogen atoms and neutralize free radicals. The HOMO-LUMO energy gap for this compound is calculated to be 3.7000 eV, suggesting a relatively stable molecule.[1]
Given the structural similarity between this compound and myricetin (this compound is the 4'-O-methylated form of myricetin), the extensive experimental data available for myricetin can serve as a valuable proxy to infer the potential antioxidant activity of this compound. Myricetin consistently demonstrates strong antioxidant activity in various assays.
Table 1: Antioxidant Activity of Structurally Related Flavonoids (Illustrative Data)
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Myricetin | DPPH | Data not available | |
| Myricetin | ABTS | Data not available | |
| Myricetin | FRAP | Data not available | |
| Quercetin | DPPH | 4.97 ± 0.08 | [3] |
| Quercetin | ABTS | Data not available | |
| Quercetin | FRAP | Data not available |
Note: This table is intended to be illustrative. Direct comparative studies with this compound are needed to ascertain its relative potency.
Molecular Mechanisms of Antioxidant Action
The antioxidant effects of flavonoids like this compound are multifaceted, involving both direct free-radical scavenging and indirect mechanisms through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of several antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
While direct evidence for this compound is lacking, many flavonoids, including quercetin and fisetin, have been shown to activate the Nrf2/HO-1 pathway.[4][5][6] It is plausible that this compound, due to its polyphenolic structure, could also act as an Nrf2 activator, thereby enhancing the endogenous antioxidant capacity of cells.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Emerging evidence suggests that this pathway is also intricately linked to the cellular response to oxidative stress.[7] Activation of the PI3K/Akt pathway can promote cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. Myricetin has been shown to protect cells from oxidative stress-induced apoptosis by activating the PI3K/Akt pathway.[8][9] Given its structural similarity, this compound may exert similar protective effects through the modulation of this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway comprises a family of protein kinases that regulate a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three major subfamilies: c-Jun N-terminal kinases (JNKs), p38 MAPKs, and extracellular signal-regulated kinases (ERKs). Oxidative stress is a potent activator of the JNK and p38 MAPK pathways, which are generally associated with pro-apoptotic signaling.[10] Conversely, the ERK pathway is often linked to cell survival. Myricetin has been demonstrated to inhibit the activation of p38 and JNK in response to oxidative stress, thereby promoting cell survival.[8][9] It is plausible that this compound could exert its antioxidant effects in part by similarly modulating the MAPK signaling cascades.
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a series of concentrations of this compound in methanol.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound solution (or control) to 100 µL of the DPPH solution.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically. [3] Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound.
-
-
Assay Procedure:
-
Add 20 µL of the this compound solution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated as:
-
The IC50 value is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically. [11] Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the this compound solution to 180 µL of the FRAP reagent in a 96-well microplate.
-
Incubate at 37°C for 4 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of this compound is expressed as Fe²⁺ equivalents (µM).
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe, induced by a peroxyl radical generator like AAPH. [4] Protocol:
-
Cell Culture:
-
Seed HepG2 cells (or another suitable cell line) in a 96-well black, clear-bottom microplate and grow to confluence.
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with PBS.
-
Incubate the cells with 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add the this compound solution at various concentrations and incubate for 1 hour.
-
Add 600 µM AAPH to induce oxidative stress.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour using a microplate reader.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for both the control and this compound-treated wells.
-
The CAA unit is calculated as:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Conclusion and Future Directions
This compound holds considerable promise as a natural antioxidant compound. Theoretical calculations and comparative analysis with its close analog, myricetin, strongly suggest its potential to act as a potent free radical scavenger and a modulator of key cellular signaling pathways involved in the antioxidant defense system. However, the current body of literature lacks direct experimental evidence to fully substantiate these claims.
Future research should prioritize the following:
-
Quantitative Antioxidant Assays: Perform DPPH, ABTS, and FRAP assays to determine the IC50 values of this compound and compare its potency to other well-known antioxidants.
-
Cell-Based Assays: Utilize cellular antioxidant activity assays to assess the bioavailability and intracellular antioxidant efficacy of this compound.
-
Mechanistic Studies: Investigate the direct effects of this compound on the Nrf2/HO-1, PI3K/Akt, and MAPK signaling pathways in relevant cell models under conditions of oxidative stress. This should include Western blot analysis for key protein expression and phosphorylation, as well as gene expression analysis for downstream antioxidant enzymes.
-
In Vivo Studies: Following promising in vitro results, conduct animal studies to evaluate the in vivo antioxidant and protective effects of this compound in models of diseases associated with oxidative stress.
By systematically addressing these research gaps, a comprehensive understanding of this compound's antioxidant potential and its therapeutic utility can be achieved, paving the way for its potential application in the prevention and treatment of oxidative stress-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant behavior of this compound and myricetin flavonoid compounds--a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 11. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Mearnsetin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantification of Mearnsetin using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound, an O-methylated flavonol found in plants such as Eucalyptus globulus and Elaeocarpus lanceofolius, has demonstrated antioxidant properties, making its accurate quantification crucial for research, quality control, and drug development purposes.[1] This proposed method is based on established protocols for similar flavonoid compounds and is designed to be robust, accurate, and precise.
Introduction
This compound (3,5,7-trihydroxy-2-(3,5-dihydroxy-4-methoxyphenyl)-4H-chromen-4-one) is a naturally occurring flavonoid with potential therapeutic applications owing to its antioxidant activity.[1][2] As interest in natural product-based pharmaceuticals grows, the need for validated analytical methods for the quantification of such compounds becomes paramount. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in complex mixtures.[3] This application note details a proposed RP-HPLC method for the determination of this compound, providing a foundation for its implementation in various research and development settings.
Chromatographic Conditions
The following HPLC conditions are proposed for the quantification of this compound, based on common practices for flavonoid analysis.[3][4][5][6]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water B) Acetonitrile |
| Gradient Program | 0-10 min: 15-30% B; 10-25 min: 30-50% B; 25-30 min: 50-80% B; 30-35 min: 80-15% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at the λmax of this compound (approx. 256 nm and 374 nm) |
| Run Time | 35 minutes |
Note: The UV-Vis spectrum of flavonoids typically shows two characteristic absorption bands. For this compound, these are expected around 256 nm and 374 nm, similar to quercetin.[7] The optimal wavelength should be determined experimentally.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this HPLC method, based on typical validation results for flavonoid quantification.[3][4][8]
| Parameter | Expected Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank or placebo |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation). A general protocol for a solid plant extract is provided below.
-
Extraction: Accurately weigh approximately 100 mg of the powdered plant material. Extract with 10 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[9]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution in duplicate.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
Quantification
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using RP-HPLC. The proposed method is based on established analytical principles for flavonoids and is expected to be accurate, precise, and reliable. Adherence to the outlined experimental procedures and validation parameters will ensure high-quality data for research, quality control, and drug development applications involving this compound. It is recommended that this method be fully validated in the user's laboratory to confirm its performance characteristics for the specific application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antioxidant behavior of this compound and myricetin flavonoid compounds--a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 6. scielo.br [scielo.br]
- 7. jocpr.com [jocpr.com]
- 8. nano-ntp.com [nano-ntp.com]
- 9. nacalai.com [nacalai.com]
Application Notes and Protocols for LC-MS/MS Analysis of Mearnsetin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mearnsetin, an O-methylated flavonol found in various plants such as Eucalyptus globulus and Elaeocarpus lanceofolius, has garnered interest for its potential antioxidative properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating its therapeutic potential. This document provides a detailed application note and protocol for the quantitative analysis of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Given the limited availability of specific studies on this compound metabolism, the proposed metabolites are inferred from the well-established metabolic pathways of structurally similar flavonoids, such as myricetin and quercetin.[2][3] The primary metabolic routes for flavonoids are glucuronidation and sulfation, occurring in the intestine and liver. Therefore, this protocol is designed to detect and quantify this compound and its potential glucuronide and sulfate conjugates.
Experimental Protocols
Sample Preparation from Plasma/Serum
A robust sample preparation is critical for removing interferences and concentrating the analytes of interest from complex biological matrices.[4][5] Protein precipitation is a straightforward and effective method for plasma and serum samples.[6]
Materials:
-
Biological plasma/serum samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample, such as kaempferol)[6]
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 ACN:Water with 0.1% formic acid)
Procedure:
-
Thaw plasma/serum samples on ice.
-
Pipette 100 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are a starting point and should be optimized for the specific instrumentation used. The method is based on typical UPLC-MS/MS methods for flavonoid analysis.[6][7][8]
Instrumentation:
-
UHPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good separation of flavonoids.[6][8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode is often preferred for flavonoids.[6]
-
Multiple Reaction Monitoring (MRM): Specific MRM transitions for this compound and its potential metabolites need to be determined by infusing the analytical standards. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Gas Temperature: 500°C
-
Desolvation Gas Flow: 650 L/h
-
Cone Gas Flow: 50 L/h
-
Data Presentation
Quantitative data should be presented in clear and concise tables to allow for easy comparison.
Table 1: Proposed MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 331.05 | To be determined | 100 | To be optimized | To be optimized |
| This compound Glucuronide | 507.08 | 331.05 | 100 | To be optimized | To be optimized |
| This compound Sulfate | 411.01 | 331.05 | 100 | To be optimized | To be optimized |
| Internal Standard (e.g., Kaempferol) | 285.04 | 151.00 / 117.00 | 100 | To be optimized | To be optimized |
Note: The exact m/z values for product ions and optimal cone voltage and collision energy need to be determined experimentally by direct infusion of standards.
Table 2: Example Calibration Curve and Quality Control Data
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | QC Low (ng/mL) Accuracy (%) | QC Mid (ng/mL) Accuracy (%) | QC High (ng/mL) Accuracy (%) |
| This compound | 1 - 1000 | >0.99 | 1 | 95-105 | 98-102 | 97-103 |
| This compound Glucuronide | 1 - 1000 | >0.99 | 1 | 93-107 | 96-104 | 95-105 |
| This compound Sulfate | 1 - 1000 | >0.99 | 1 | 96-104 | 97-103 | 98-102 |
This table presents hypothetical data for illustrative purposes. Actual results will vary.
Visualizations
Experimental Workflow
Caption: Workflow for sample preparation and analysis.
Putative Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and modeling of quercetin and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 8. 3.6. UPLC–MS/MS Analysis of Flavonoids [bio-protocol.org]
Application Notes and Protocols for Mearnsetin Purification from Crude Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mearnsetin, an O-methylated flavonol, is a natural compound found in various plant species, including Acacia mearnsii, Eucalyptus globulus, and Elaeocarpus lanceofolius.[1] This molecule has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant activities. The effective isolation and purification of this compound from crude plant extracts are crucial for its further investigation and potential application in drug development.
These application notes provide detailed protocols for the purification of this compound from plant sources, focusing on a multi-step strategy involving solvent extraction, macroporous resin chromatography, gel filtration chromatography, and preparative high-performance liquid chromatography (preparative HPLC).
Purification Strategy Overview
The purification of this compound from crude plant extracts typically follows a multi-step strategy to remove pigments, lipids, polysaccharides, and other undesired compounds, thereby enriching and isolating the target flavonoid. A general workflow is outlined below.
Caption: General workflow for the purification of this compound from plant material.
Experimental Protocols
Protocol 1: Crude Extraction
This protocol describes the initial extraction of flavonoids, including this compound, from plant material. Acacia mearnsii leaves are used as an example.
Materials:
-
Dried and powdered Acacia mearnsii leaves
-
80% (v/v) aqueous methanol
-
Ultrasonic cleaner
-
Rotary evaporator
-
Qualitative filter paper
Procedure:
-
Mix 1 kg of air-dried and ground A. mearnsii leaves with 40 L of an 80% aqueous methanol solution.[2]
-
Perform ultrasonic-assisted extraction at 60°C for 75 minutes.[2]
-
Repeat the extraction process twice.[2]
-
Filter the resulting solution through qualitative filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at 50°C to obtain the crude extract.[2]
-
The crude extract can be lyophilized for long-term storage. From 1 kg of dried leaves, approximately 155.8 g of crude extract can be obtained.[2]
Protocol 2: Solvent Partitioning
This step aims to remove non-polar compounds like chlorophyll and lipids.
Materials:
-
Crude extract
-
Deionized water
-
Petroleum ether
-
Dichloromethane
-
Ethyl acetate
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in deionized water.
-
Perform sequential liquid-liquid extraction in a separatory funnel with petroleum ether, followed by dichloromethane, and then ethyl acetate.
-
The petroleum ether and dichloromethane fractions will contain non-polar impurities and can be discarded.
-
The ethyl acetate fraction, which contains the flavonoids of interest, should be collected and concentrated. The ethyl acetate fraction typically shows the highest flavonoid content.[3]
Protocol 3: Macroporous Resin Column Chromatography
This step provides a coarse purification of the flavonoids.
Materials:
-
Ethyl acetate fraction
-
AB-8 macroporous adsorbent resin
-
Chromatography column (e.g., 4 cm x 20 cm)
-
Ethanol (various concentrations: 10%, 20%, 30%, 40%, 50%, 100%)
-
Deionized water
Procedure:
-
Pack the chromatography column with AB-8 macroporous adsorbent resin.
-
Dissolve the dried ethyl acetate fraction in an appropriate solvent and load it onto the column.
-
Elute the column sequentially with deionized water, followed by increasing concentrations of ethanol (10%, 20%, 30%, 40%, 50%, and 100%).
-
Collect fractions and monitor the flavonoid content in each fraction. Fractions with higher flavonoid content (typically eluting at mid-range ethanol concentrations) are pooled for the next step.[3]
Protocol 4: Sephadex LH-20 Gel Filtration Chromatography
This step further purifies the flavonoid-rich fractions by separating compounds based on their molecular size and polarity.
Materials:
-
Flavonoid-rich fractions from Protocol 3
-
Sephadex LH-20
-
Chromatography column (e.g., 4 cm x 20 cm)
-
Methanol or other suitable solvent system
Procedure:
-
Pack the chromatography column with Sephadex LH-20 and equilibrate with the mobile phase.
-
Dissolve the pooled flavonoid-rich fractions in the mobile phase and load onto the column.
-
Elute the column with the mobile phase.
-
Collect fractions and analyze for flavonoid content. Fractions with the highest flavonoid content are pooled and concentrated.[4]
Protocol 5: Preparative Reverse-Phase HPLC
The final purification step to isolate this compound to a high degree of purity.
Materials:
-
Purified flavonoid fraction from Protocol 4
-
Preparative RP-HPLC system with a C18 column (e.g., 172.7 mm × 21.3 mm)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: Acetonitrile
-
HPLC-grade solvents
Procedure:
-
Dissolve the concentrated fraction from the Sephadex LH-20 column in the mobile phase.
-
Set up the preparative RP-HPLC with a suitable gradient elution program. An example gradient is as follows: 0–10 min, 5–15% B; 10–15 min, 15–20% B; 15–25 min, 20% B; 25–35 min, 20–50% B; 35–40 min, 50–5% B.[2]
-
Set the flow rate (e.g., 5 mL/min) and detection wavelengths (e.g., 255 and 357 nm).[2]
-
Inject the sample and collect the peaks corresponding to this compound based on retention time (if a standard is available) or further analytical characterization (e.g., LC-MS, NMR).
-
Combine the fractions containing pure this compound and evaporate the solvent.
Data Presentation
The following tables summarize the quantitative data for the purification of flavonoids from Acacia mearnsii leaves. While specific data for this compound is not available, the data for the structurally similar flavonoids myricitrin (W3) and myricetin-3-O-glucoside (W1) from the same study are presented as a reference.[4]
Table 1: Purification of Flavonoids from Acacia mearnsii Crude Extract
| Purification Step | Fraction | Yield (Weight) | Flavonoid Content (mg/g) |
| Crude Extraction | Crude Extract | 155.8 g | 68.7 ± 1.3 |
| Solvent Partitioning | Ethyl Acetate Fraction | 58.71 g | - |
| Macroporous Resin | Fr3 | 4.73 g | 144.3 |
| Fr4 | 23.98 g | 129.1 | |
| Sephadex LH-20 | BFr3 | 3.59 g | 518.0 |
| Preparative RP-HPLC | W1 (Myricetin-3-O-glucoside) | 1.8 mg/g crude extract | >95% Purity |
| W3 (Myricitrin) | 7.3 mg/g crude extract | 98.4% Purity |
Data adapted from a study on flavonoid purification from Acacia mearnsii leaves and is representative of the expected outcomes for flavonoids like this compound.[3][4]
This compound and Related Flavonoid Signaling Pathways
This compound, as a flavonoid, is anticipated to modulate various cellular signaling pathways, similar to its close structural analog, myricetin. Two key pathways implicated in the biological activities of such flavonoids are the PI3K/Akt/mTOR and the Nrf2-ARE pathways.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for cell growth, proliferation, and survival. Myricetin has been shown to inhibit this pathway in cancer cells, leading to apoptosis and autophagy.
Caption: this compound's potential inhibition of the PI3K/Akt/mTOR pathway.
Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Flavonoids can activate this pathway, leading to the expression of antioxidant enzymes.
Caption: Potential activation of the Nrf2-ARE pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 4. Tannins from Acacia mearnsii De Wild. Bark: Tannin Determination and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Mearnsetin: Protocols for In Vitro Antioxidant Activity Assays (DPPH and ABTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mearnsetin, a naturally occurring O-methylated flavonol, has garnered interest within the scientific community for its potential antioxidant properties. As a derivative of myricetin, it is found in various plant species, including Eucalyptus globulus and Elaeocarpus lanceofolius. The evaluation of the antioxidant capacity of such compounds is a critical step in the drug discovery and development process, providing insights into their potential therapeutic applications in diseases associated with oxidative stress.
This document provides detailed application notes and standardized protocols for assessing the antioxidant activity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These methods are fundamental for screening and characterizing the free-radical scavenging potential of this compound and other antioxidant compounds.
Data Presentation
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference Compound |
| This compound | Data not available | Data not available | - |
| Quercetin | ~5 - 20 | ~1 - 10 | Structurally related flavonoid |
| Myricetin | ~2 - 10 | ~0.5 - 5 | Structurally related flavonoid |
| Ascorbic Acid | ~20 - 50 | ~5 - 15 | Standard Antioxidant |
| Trolox | ~40 - 100 | ~2 - 10 | Standard Antioxidant |
Note: The provided IC50 values for related compounds are approximate ranges gathered from various sources and can vary depending on specific experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. This discoloration is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's scavenging activity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Adjustable micropipettes
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM.
-
Store the solution in an amber bottle and in the dark to prevent degradation. This solution should be prepared fresh daily.
-
-
Preparation of Test Samples:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare similar dilutions for the positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the this compound dilutions to each well.
-
Add the same volume of the positive control dilutions to separate wells.
-
For the blank, add the same volume of methanol.
-
Add a fixed volume of the DPPH working solution to all wells. The final volume in each well should be consistent.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control = Absorbance of the DPPH solution without the sample (blank).
-
A_sample = Absorbance of the DPPH solution with the this compound or positive control.
-
-
Determination of IC50 Value:
-
Plot the percentage of scavenging activity against the different concentrations of this compound.
-
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from the graph using linear regression analysis.
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured by the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol (or Ethanol), spectrophotometric grade
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Adjustable micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare similar dilutions for the positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add a small volume of the this compound dilutions to each well.
-
Add the same volume of the positive control dilutions to separate wells.
-
For the blank, add the same volume of methanol.
-
Add a large volume of the ABTS•+ working solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes), protected from light.
-
Measure the absorbance of each well at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control = Absorbance of the ABTS•+ solution without the sample (blank).
-
A_sample = Absorbance of the ABTS•+ solution with the this compound or positive control.
-
-
Determination of IC50 Value:
-
Plot the percentage of scavenging activity against the different concentrations of this compound.
-
The IC50 value is determined from the graph as the concentration of the sample that inhibits 50% of the ABTS•+ radicals.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Mearnsetin In Vitro Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mearnsetin is a flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are of significant interest in biomedical research due to their potential antioxidant, anti-inflammatory, and anti-cancer properties. This document provides detailed application notes and protocols for in vitro cell culture studies designed to investigate the biological activities of this compound.
Important Note: As of the latest literature review, specific in vitro studies focusing extensively on this compound are limited. However, a wealth of data exists for the structurally and functionally similar flavonol, Myricetin . The protocols and data presented herein are therefore largely based on studies conducted with Myricetin and are provided as a strong predictive framework for designing and interpreting experiments with this compound. Researchers should adapt and optimize these protocols based on their specific cell lines and experimental goals.
I. Anti-Cancer Applications
Flavonoids, including Myricetin, have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest. These effects are often mediated through the modulation of key signaling pathways involved in cancer progression.
Data Presentation: Anti-proliferative Activity of Myricetin in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Myricetin in various cancer cell lines, demonstrating its cytotoxic effects. These values can serve as a starting point for determining the effective concentration range for this compound in similar cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Lung Carcinoma | ~50 | 48 |
| HepG2 | Hepatocellular Carcinoma | ~75 | 72 |
| MCF-7 | Breast Adenocarcinoma | ~30 | 48 |
| OVCAR-3 | Ovarian Cancer | 25[1] | Not Specified |
| A2780 | Ovarian Cancer | 25[1] | Not Specified |
Experimental Protocols
This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization or scraping.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
This flow cytometry-based method is used to determine the effect of this compound on cell cycle progression. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle can be determined using appropriate software.
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound, such as those related to apoptosis (e.g., Bcl-2, Bax, Caspases) and cell cycle regulation (e.g., cyclins, CDKs).
Materials:
-
This compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
Myricetin has been shown to modulate several key signaling pathways involved in cancer cell survival and proliferation. A prominent example is the PI3K/Akt pathway, which is often hyperactivated in cancer. Myricetin can inhibit this pathway, leading to downstream effects on cell growth and apoptosis.
Caption: this compound/Myricetin inhibits the PI3K/Akt pathway, leading to decreased proliferation and increased apoptosis.
Caption: Experimental workflow for investigating the anti-cancer effects of this compound in vitro.
II. Anti-Inflammatory Applications
Flavonoids are known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages.
Data Presentation: Inhibition of Inflammatory Mediators by a Flavonoid
The following table illustrates the potential inhibitory effects of flavonoids on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This serves as a representative dataset for designing experiments with this compound.
| Treatment | NO Production (% of LPS control) |
| Control | < 5% |
| LPS (1 µg/mL) | 100% |
| LPS + Flavonoid (10 µM) | ~60% |
| LPS + Flavonoid (25 µM) | ~35% |
| LPS + Flavonoid (50 µM) | ~15% |
Experimental Protocol
This assay measures the production of nitrite, a stable product of NO, in the culture medium of stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
LPS (from E. coli)
-
This compound
-
Griess Reagent System
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions to determine the nitrite concentration in the supernatant.
-
Measure the absorbance and calculate the percentage of NO inhibition compared to the LPS-only control.
Signaling Pathway and Visualization
The anti-inflammatory effects of flavonoids are often mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: this compound/Myricetin may inhibit the NF-κB pathway, reducing the expression of pro-inflammatory genes.
III. Neuroprotective Applications
Flavonoids have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are implicated in neurodegenerative diseases.
Data Presentation: Neuroprotective Effect of a Flavonoid
The following table shows representative data on the protective effect of a flavonoid on the viability of SH-SY5Y neuroblastoma cells exposed to an oxidative stressor like 6-hydroxydopamine (6-OHDA).
| Treatment | Cell Viability (% of Control) |
| Control | 100% |
| 6-OHDA (100 µM) | ~50% |
| 6-OHDA + Flavonoid (10 µM) | ~65% |
| 6-OHDA + Flavonoid (25 µM) | ~80% |
| 6-OHDA + Flavonoid (50 µM) | ~95% |
Experimental Protocol
This assay assesses the ability of this compound to protect neuronal cells from toxin-induced cell death.
Materials:
-
SH-SY5Y or PC12 cells
-
Neurotoxin (e.g., 6-OHDA, H2O2, or rotenone)
-
This compound
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Protocol:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding the neurotoxin to the wells. Include untreated and toxin-only controls.
-
Incubate for the appropriate time (e.g., 24 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the percentage of neuroprotection conferred by this compound.
Signaling Pathway and Visualization
The neuroprotective effects of flavonoids can be mediated through the activation of antioxidant response pathways, such as the Nrf2-ARE pathway.
References
Mearnsetin: Solubility, Application Notes, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mearnsetin Solubility Profile
This compound is qualitatively reported to be soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For the preparation of stock solutions for biological assays, DMSO is a commonly used solvent.[2]
Quantitative Solubility Data for Structurally Related Flavonoids
To provide a quantitative reference, the solubility of the structurally related flavonoids, Myricetin and Quercetin, is summarized below. This compound (4'-O-methylmyricetin) differs from Myricetin only by the methylation of one hydroxyl group on the B-ring, which may slightly decrease its polarity and potentially affect its solubility.
| Compound | Solvent | Solubility (mg/mL) | Solubility (mM) | Reference |
| Myricetin | DMSO | ~10 | ~31.4 | [3] |
| DMSO | ≥13.5 | ≥42.4 | [4] | |
| DMSO | 63 | 197.96 | [5][6] | |
| Ethanol | ~1 | ~3.1 | [3] | |
| Ethanol | ≥2.13 (with sonication) | ≥6.7 | [4] | |
| Ethanol | 20 | 62.8 | [5] | |
| Dimethyl Formamide (DMF) | ~10 | ~31.4 | [3] | |
| Quercetin | DMSO | 30 | 99.2 | [7][8] |
| DMSO | 150 (at 25°C) | 496.2 | [9] | |
| DMSO | 200 | 661.6 | ||
| Ethanol | ~2 | ~6.6 | [7][8] | |
| Ethanol | 4.0 (at 37°C) | 13.2 | [9] |
Note: The molar mass of Myricetin is 318.24 g/mol and Quercetin is 302.24 g/mol . The molar mass of this compound is 332.26 g/mol .
Based on this comparative data, it is reasonable to estimate that the solubility of this compound in DMSO is likely in the range of 10-60 mg/mL. However, empirical determination is essential for accurate experimental design.
Experimental Protocol: Solubility Determination of this compound
The following protocol outlines the shake-flask method, a common technique for determining the solubility of a compound in a specific solvent.
Materials
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Ethanol, Ethyl Acetate)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or use a vortex mixer to agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification:
-
HPLC: Inject the diluted sample into an HPLC system equipped with a suitable column and detector (e.g., UV detector at the λmax of this compound). Quantify the concentration by comparing the peak area to a standard curve of known this compound concentrations.
-
UV-Vis Spectrophotometry: Measure the absorbance of the diluted sample at the λmax of this compound. Calculate the concentration using a standard curve prepared with known concentrations of this compound in the same solvent.
-
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
Visualization of this compound-Related Signaling Pathways and Workflows
This compound, like other flavonoids, is known to exert its biological effects by modulating various cellular signaling pathways. Below are diagrams representing key pathways potentially influenced by this compound and a general workflow for experimental solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains to be fully elucidated, the information on its qualitative solubility and the data from structurally analogous flavonoids provide a strong foundation for researchers. The provided experimental protocol offers a standardized method for determining precise solubility values, which is crucial for the development of this compound as a potential therapeutic agent. The visualization of key signaling pathways offers a conceptual framework for investigating its mechanism of action. Further studies are warranted to establish the definitive solubility of this compound in a wider range of pharmaceutically relevant solvents and to validate its interaction with the depicted signaling pathways.
References
- 1. This compound | CAS:16805-10-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. invivochem.com [invivochem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Myricetin | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Mearnsetin for Studying Enzyme Inhibition Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mearnsetin, an O-methylated flavonol found in plants such as Eucalyptus globulus and Elaeocarpus lanceofolius, is a flavonoid compound with demonstrated antioxidative properties.[1][2] Flavonoids, a broad class of plant secondary metabolites, are of significant interest in pharmacology and drug development due to their diverse biological activities, including their potential as enzyme inhibitors.[3][4] The study of enzyme inhibition kinetics is a critical component of drug discovery, providing valuable insights into the mechanism of action, potency, and specificity of potential therapeutic agents.[5][6]
This document provides detailed application notes and protocols for studying the enzyme inhibition kinetics of this compound. While specific experimental data on this compound's enzyme inhibitory activity is emerging, this guide utilizes data from the closely related and well-studied flavonols, myricetin and quercetin, as illustrative examples to guide researchers in designing and interpreting their experiments with this compound.
Key Concepts in Enzyme Inhibition Kinetics
Understanding the following key parameters is essential for characterizing an enzyme inhibitor:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7] It is a common measure of inhibitor potency.
-
Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.[8] A smaller Ki value indicates a stronger binding affinity.
-
Mode of Inhibition: Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. The primary modes are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[9]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and reduces the enzyme's catalytic activity without affecting substrate binding.[9]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[9]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.[8]
-
Data Presentation: Enzyme Inhibition by Related Flavonoids (Myricetin and Quercetin)
The following tables summarize the inhibitory activities of myricetin and quercetin against various enzymes. This data serves as a reference for the potential inhibitory profile of this compound and as a guide for expected results.
Table 1: Inhibitory Activity of Myricetin against Various Enzymes
| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Xanthine Oxidase | Xanthine | 8.66 ± 0.03 | - | Mixed-type |
| Xanthine Oxidase (O₂⁻ generation) | Xanthine | 4.55 ± 0.02 | - | - |
| DYRK1A Kinase | - | 0.6332 | - | - |
Data sourced from multiple studies.[10][11]
Table 2: Inhibitory Activity of Quercetin against Various Enzymes
| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Xanthine Oxidase | Xanthine | 2.74 ± 0.04 | - | Mixed-type |
| Xanthine Oxidase (O₂⁻ generation) | Xanthine | 2.90 ± 0.03 | - | Mixed-type |
| Mushroom Tyrosinase | L-DOPA | 130 | - | Competitive |
| DYRK1A Kinase | - | 0.7379 | - | - |
Data sourced from multiple studies.[3][11][12]
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value and the mode of inhibition of a compound, using a generic enzyme and this compound as the example inhibitor.
Protocol 1: Determination of IC50 Value
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound (or other inhibitor) stock solution (e.g., in DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
-
Pipettes and tips
Workflow Diagram:
Caption: Workflow for IC50 determination of this compound.
Procedure:
-
Prepare Reagents: Prepare all solutions (assay buffer, enzyme, substrate, and this compound stock solution) and allow them to reach the optimal reaction temperature.
-
Serial Dilution of this compound: Perform a serial dilution of the this compound stock solution in the assay buffer to obtain a range of concentrations to be tested.
-
Enzyme and Inhibitor Plating: In a 96-well plate, add the assay buffer, a constant amount of the enzyme solution, and the different concentrations of this compound to the appropriate wells. Include a control well with no inhibitor (enzyme only) and a blank well (buffer only).
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells simultaneously to start the enzymatic reaction.
-
Measure Activity: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over a specific time period. The wavelength will depend on the substrate and product.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
Protocol 2: Determination of the Mode of Inhibition
Objective: To determine the mechanism by which this compound inhibits the enzyme (e.g., competitive, non-competitive).
Materials: Same as for IC50 determination.
Workflow Diagram:
Caption: Workflow for determining the mode of enzyme inhibition.
Procedure:
-
Prepare Reagents: As in the IC50 protocol.
-
Set up Reactions: Prepare a series of reactions with varying concentrations of the substrate. For each substrate concentration, set up reactions with no inhibitor and at least two different fixed concentrations of this compound.
-
Measure Initial Velocities: Measure the initial reaction velocity (V₀) for each combination of substrate and this compound concentration.
-
Data Analysis:
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for each this compound concentration. Observe the changes in Vmax (the maximum velocity) and Km (the substrate concentration at half-maximal velocity).
-
Lineweaver-Burk Plot: For a more definitive determination, create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[S].
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed inhibition: The lines will intersect in the second or third quadrant.
-
-
Signaling Pathway and Logical Relationships
Xanthine Oxidase and Oxidative Stress
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. This reaction also produces reactive oxygen species (ROS), such as superoxide radicals, which can contribute to oxidative stress and cellular damage. Flavonoids like myricetin and quercetin have been shown to inhibit xanthine oxidase, thereby potentially reducing uric acid production and mitigating oxidative stress.[4][10][12] This makes xanthine oxidase an important target for drugs aimed at treating conditions like gout and diseases associated with oxidative stress.
Signaling Pathway Diagram:
Caption: Inhibition of Xanthine Oxidase by this compound.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to investigate the enzyme inhibitory properties of this compound. By following these detailed procedures and utilizing the provided examples from related flavonoids, scientists can effectively characterize the kinetic parameters of this compound's interaction with target enzymes. This information is crucial for evaluating its therapeutic potential and for the rational design of new drug candidates. Further experimental studies are warranted to elucidate the specific enzyme inhibitory profile of this compound.
References
- 1. Bioactive Flavonoids from Paulownia tomentosa Flowers: Extraction Optimization and α-Glucosidase Inhibitory Kinetics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New types of experimental data shape the use of enzyme kinetics for dynamic network modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Consideration for the Substrate Concentration when Determining IC50 Values for Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Blog Archives - The Science Snail [sciencesnail.com]
- 9. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myricetin inhibits the generation of superoxide anion by reduced form of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into the inhibition of quercetin on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Mearnsetin as a Potential Anti-inflammatory Agent in Cellular Models: Application Notes and Protocols
For Research Use Only.
Introduction
Mearnsetin, an O-methylated flavonol found in plants such as Eucalyptus globulus and Elaeocarpus lanceofolius, has demonstrated notable antioxidant properties.[1] Its structural similarity to the well-studied flavonoid, myricetin, suggests it may also possess significant anti-inflammatory capabilities. Chronic inflammation is a key driver in the pathogenesis of numerous diseases, making the identification of novel anti-inflammatory compounds a critical area of research. These application notes provide a comprehensive overview of the potential mechanisms of this compound's anti-inflammatory action, using its close analogue myricetin as a model, and detail protocols for evaluating its efficacy in cellular models.
The anti-inflammatory effects of myricetin have been attributed to its ability to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] Furthermore, myricetin has been shown to inhibit the NLRP3 inflammasome and reduce the production of reactive oxygen species (ROS), both of which are critical in the inflammatory response.[4] This document outlines the protocols to investigate these mechanisms for this compound in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard in vitro model for inflammation.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of myricetin, which can be used as a benchmark for assessing the potential of this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by Myricetin in LPS-stimulated RAW264.7 Macrophages
| Inflammatory Mediator | Myricetin Concentration | % Inhibition | Reference |
| Nitric Oxide (NO) | 1-10 µM | Concentration-dependent | [5] |
| iNOS (protein) | 1-10 µM | Concentration-dependent (IC50: 4.36 µM) | [5] |
| iNOS (mRNA) | 1-10 µM | Concentration-dependent (IC50: 6.53 µM) | [5] |
| TNF-α | 10, 25 µM | Significant reduction | [6] |
| IL-6 | 10, 25 µM | Significant reduction | [6] |
| IL-1β | 10, 25 µM | Significant reduction | [6] |
| PGE2 | 10, 25 µM | Significant reduction | [6] |
Table 2: Effect of Myricetin on Inflammatory Signaling Pathways in LPS-stimulated RAW264.7 Macrophages
| Signaling Pathway | Protein Analyzed | Myricetin Concentration | Effect | Reference |
| NF-κB | Phospho-p65 | 50 µM | Inhibition of phosphorylation | [2] |
| NF-κB | Phospho-IκBα | 50 µM | Inhibition of phosphorylation | [2] |
| MAPK | Phospho-JNK | 50 µM | Reduced phosphorylation | [2] |
| MAPK | Phospho-p38 | 1-15 mM | Concentration-dependent suppression | |
| MAPK | Phospho-ERK | 1-15 mM | Concentration-dependent suppression |
Signaling Pathways and Experimental Workflow
This compound's Potential Anti-inflammatory Mechanisms
Caption: this compound's potential anti-inflammatory signaling pathways.
Experimental Workflow for Assessing this compound's Anti-inflammatory Activity
Caption: Workflow for evaluating this compound's anti-inflammatory effects.
Experimental Protocols
LPS-Induced Inflammation in RAW264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW264.7 macrophage cells using Lipopolysaccharide (LPS).
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 6-well or 24-well plate at a density of 2.5 x 10^5 cells/mL and incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Pre-treatment: The following day, replace the medium with fresh DMEM containing the desired concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should also be included. Incubate for 2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control group).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine and nitric oxide analysis.
-
Cell Lysate: Wash the cells with cold PBS and lyse the cells with an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis.
-
Measurement of TNF-α and IL-6 by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants (from Protocol 1)
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of standards and samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Western Blot for NF-κB and MAPK Signaling Proteins
This protocol details the detection of key phosphorylated and total proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways.
Materials:
-
Cell lysates (from Protocol 1)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated p65, IκBα, p38, JNK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
RAW264.7 cells
-
DMEM (serum-free)
-
DCFH-DA stock solution (in DMSO)
-
LPS
-
This compound
-
Black 96-well plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a black 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with this compound for 2 hours, followed by stimulation with LPS for a shorter duration (e.g., 30-60 minutes).
-
DCFH-DA Loading: Remove the medium and wash the cells with warm serum-free DMEM. Add 100 µL of 10 µM DCFH-DA in serum-free DMEM to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to a control group to determine the relative change in ROS production.
NLRP3 Inflammasome Activation Assay
This protocol is for assessing the effect of this compound on the activation of the NLRP3 inflammasome.
Materials:
-
RAW264.7 cells
-
LPS
-
ATP or Nigericin (NLRP3 activators)
-
This compound
-
ELISA kit for IL-1β
-
Western blot reagents and antibodies for Caspase-1 (p20 subunit) and NLRP3
Procedure:
-
Priming (Signal 1): Seed RAW264.7 cells and prime with 1 µg/mL LPS for 3-4 hours. Pre-treat with this compound 1-2 hours before LPS priming.
-
Activation (Signal 2): After priming, stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
Sample Collection: Collect the supernatant for IL-1β ELISA and prepare cell lysates for Western blotting.
-
IL-1β Measurement: Quantify the amount of mature IL-1β in the supernatant using an ELISA kit as described in Protocol 2.
-
Caspase-1 Cleavage Analysis: Perform Western blotting on the cell lysates to detect the cleaved (active) p20 subunit of Caspase-1. The expression of NLRP3 protein can also be assessed.
Conclusion
These application notes provide a framework for investigating the anti-inflammatory potential of this compound in cellular models. The provided protocols for key assays will enable researchers to systematically evaluate its effects on inflammatory pathways and mediators. The data on the structurally similar flavonoid, myricetin, serves as a valuable reference for designing experiments and interpreting results. Further studies are warranted to fully elucidate the specific mechanisms and therapeutic potential of this compound as an anti-inflammatory agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Myricetin attenuates LPS-induced inflammation in RAW 264.7 macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of suppression of nitric oxide production by 3-O-methylquercetin in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Myricetin on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myricetin Modulates Macrophage Polarization and Mitigates Liver Inflammation and Fibrosis in a Murine Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of Mearnsetin In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential neuroprotective effects of Mearnsetin, a naturally occurring flavonoid, in an in vitro setting. The following protocols and data summaries are designed to assist researchers in assessing the antioxidant, anti-inflammatory, and anti-amyloidogenic properties of this compound, as well as its influence on key neuroprotective signaling pathways.
Overview of this compound's Potential Neuroprotective Mechanisms
This compound, a glycoside of the flavonol myricetin, is structurally similar to other flavonoids like quercetin and fisetin, which have demonstrated significant neuroprotective activities. The potential neuroprotective effects of this compound are believed to be mediated through several mechanisms:
-
Antioxidant Activity: By scavenging free radicals and upregulating endogenous antioxidant enzymes, this compound may protect neuronal cells from oxidative stress-induced damage, a key factor in the pathogenesis of neurodegenerative diseases.
-
Anti-inflammatory Effects: this compound may suppress the activation of microglia, the resident immune cells of the brain, thereby reducing the production of pro-inflammatory cytokines and mediators that contribute to neuronal damage.
-
Inhibition of Amyloid-β Aggregation: this compound has the potential to interfere with the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, thus preventing the formation of neurotoxic oligomers and fibrils.
-
Modulation of Signaling Pathways: this compound may activate pro-survival signaling pathways, such as the PI3K/Akt and Nrf2 pathways, while inhibiting inflammatory pathways like NF-κB.
Quantitative Data Summary (Data from Structurally Related Flavonoids)
Due to the limited availability of direct quantitative data for this compound, this section summarizes findings for structurally related and well-studied flavonoids—Fisetin and Quercetin—to provide a comparative baseline for expected efficacy.
Table 1: Antioxidant Activity of Fisetin and Quercetin
| Assay | Compound | IC50 / EC50 (µM) | Cell Line / System | Reference |
| DPPH Radical Scavenging | Fisetin | 15.2 | Cell-free | [1] |
| DPPH Radical Scavenging | Quercetin | 8.5 | Cell-free | [1] |
| ABTS Radical Scavenging | Fisetin | 7.8 | Cell-free | [1] |
| ABTS Radical Scavenging | Quercetin | 4.2 | Cell-free | [1] |
Table 2: Anti-inflammatory Effects of Fisetin and Quercetin in Microglial Cells
| Assay | Compound | Concentration (µM) | % Inhibition of NO Production | Cell Line | Reference |
| Nitric Oxide (NO) Production | Fisetin | 5 | ~50% | BV-2 | [2] |
| Nitric Oxide (NO) Production | Quercetin | 20 | ~60% | BV-2 | [3] |
Table 3: Inhibition of Amyloid-β (Aβ42) Aggregation by Myricetin (Closely Related to this compound)
| Assay | Compound | Concentration (µM) | % Inhibition of Aβ42 Fibrillation | Incubation Time (h) | Reference |
| Thioflavin T (ThT) Assay | Myricetin | 10 | >80% | 24 | [4] |
Experimental Protocols
Cell Culture
-
SH-SY5Y Human Neuroblastoma Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.
-
BV-2 Murine Microglial Cells: Culture in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
Neuroprotective Effect against Oxidative Stress
Protocol: MTT Assay for Cell Viability in SH-SY5Y Cells
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[5]
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic stimulus such as 100 µM H₂O₂ or 50 µM 6-hydroxydopamine (6-OHDA) for another 24 hours. Include a vehicle control (no this compound, no toxin) and a toxin-only control.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Antioxidant Activity
Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound or standard solution to 100 µL of the DPPH solution. For the blank, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity
Protocol: Measurement of Nitric Oxide (NO) Production in BV-2 Microglial Cells
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Express the results as a percentage of the LPS-stimulated control.
Inhibition of Amyloid-β Aggregation
Protocol: Thioflavin T (ThT) Fluorescence Assay
-
Preparation of Aβ42: Reconstitute synthetic Aβ42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), evaporate the solvent, and resuspend in DMSO to a stock concentration of 1 mM. Dilute to a final concentration of 10 µM in phosphate-buffered saline (PBS, pH 7.4) immediately before use.
-
Aggregation Reaction: In a black 96-well plate, mix the 10 µM Aβ42 solution with various concentrations of this compound. Include a control with Aβ42 and vehicle (DMSO).
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking.
-
ThT Measurement: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), add Thioflavin T (ThT) to a final concentration of 10 µM.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.[6]
-
Data Analysis: Plot the fluorescence intensity against time to monitor the kinetics of Aβ42 aggregation. Calculate the percentage inhibition of aggregation at the final time point compared to the control.
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Key signaling pathways potentially modulated by this compound.
Conclusion
The protocols and comparative data provided in these application notes offer a robust framework for the in vitro investigation of this compound's neuroprotective potential. By systematically evaluating its antioxidant, anti-inflammatory, and anti-amyloidogenic properties, and by exploring its effects on critical neuronal signaling pathways, researchers can elucidate the mechanisms underlying this compound's effects and assess its promise as a therapeutic agent for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of myricetin and morin on neurological damage in Aβ1-42/Al3+ -induced Alzheimer's disease model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thioflavin T spectroscopic assay [assay-protocol.com]
Mearnsetin's Mechanism of Action in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mearnsetin, a naturally occurring flavonoid, has garnered significant attention in oncological research for its potential as an anti-cancer agent. This document provides a comprehensive overview of this compound's mechanism of action in various cancer cell lines, detailing its effects on cell viability, apoptosis, cell cycle progression, and metastasis. Furthermore, it offers detailed protocols for key experimental assays to facilitate further research and drug development efforts.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values of this compound vary across different cancer cell lines, reflecting differential sensitivities.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Ovarian Cancer | A2780 | 110.5 ± 2.4 | [1] |
| SKOV3 | 147.0 ± 9.5 | [1] | |
| OVCAR3 | 25 | [2] | |
| Breast Cancer | T47D | 51.43 (µg/mL) | [3] |
| MDA-MB-231 | 114.75 | [4] | |
| SK-BR-3 | ~20 (Significant apoptosis) | [5] | |
| Cervical Cancer | HeLa | 22.70 (µg/mL) | [3] |
| Hepatocellular Carcinoma | Hep3B | <163.9 | [6] |
| SMMC-7721 | <163.9 | [6] | |
| Colon Cancer | Caco-2 | 88.4 ± 3.4 | [4] |
| HT-29 | 47.6 ± 2.3 | [4] | |
| Lung Cancer | A549 | 73 (µg/mL) | [7][8] |
Molecular Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, influencing key signaling pathways that regulate cell proliferation, survival, and metastasis.
Induction of Apoptosis
This compound has been shown to induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]
-
Intrinsic Pathway : this compound modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[9][10] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[6][10]
-
Extrinsic Pathway : In some cancer cell lines, this compound can upregulate the expression of death receptors like DR5, leading to the activation of caspase-8 and the downstream apoptotic cascade.[9]
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. It has been observed to induce cell cycle arrest at the G2/M phase in some cancer cell lines.[7] This is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, it has been shown to increase the expression of the Cdk-inhibitor p21.[9]
Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated anti-metastatic properties by inhibiting key processes involved in metastasis:
-
Migration and Invasion : this compound can suppress the migratory and invasive capabilities of cancer cells.
-
MMP Regulation : It has been shown to downregulate the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.
Modulation of Signaling Pathways
This compound's anti-cancer activities are underpinned by its ability to interfere with crucial intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, leading to the suppression of downstream pro-survival signals.[6][11][12]
-
MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes. This compound can modulate the activity of MAPK pathway components, for example, by decreasing the phosphorylation of ERK while increasing the phosphorylation of JNK and p38, to induce apoptosis.[5]
-
JAK/STAT Pathway : The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cancer cell proliferation and survival. This compound has been reported to inhibit this pathway, contributing to its anti-tumor effects.
Experimental Protocols
The following are detailed protocols for key experiments used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL). Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. This allows for the analysis of cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-phospho-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Washing and Treatment: Wash the wells with PBS to remove detached cells. Replace with fresh medium containing this compound at various concentrations.
-
Imaging: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
Principle: This assay measures the ability of cells to invade through a layer of extracellular matrix (ECM) material.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing this compound and seed them into the upper chamber.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining and Quantification: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Analysis: Count the number of stained cells in several microscopic fields to quantify cell invasion.
Visualizations
General Experimental Workflow
Caption: General workflow for investigating this compound's anti-cancer effects.
This compound's Impact on the PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
This compound's Induction of Apoptosis
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Myricetin: versatile plant based flavonoid for cancer treatment by inducing cell cycle arrest and ROS-reliant mitochondria-facilitated apoptosis in A549 lung cancer cells and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Myricetin inhibits proliferation of cisplatin-resistant cancer cells through a p53-dependent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Mearnsetin in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note: Formulation Strategies for the Flavonol Mearnsetin
This compound is a naturally occurring O-methylated flavonol found in plants such as Eucalyptus globulus.[1] Like many flavonoids, it exhibits promising biological activities, including antioxidant properties.[1] However, its therapeutic potential is often hindered by poor aqueous solubility, a common challenge with this class of compounds that can lead to low oral bioavailability.[2][3][4] Effective formulation is therefore critical to enable meaningful in vivo studies in animal models.
This document provides guidance and detailed protocols for the formulation of this compound for oral and parenteral administration in preclinical research. Due to the limited availability of direct solubility data for this compound, formulation strategies are substantially informed by data from the structurally analogous and well-studied flavonol, Myricetin.
Physicochemical Properties:
This compound is a yellow powder with a molecular weight of 332.26 g/mol .[1][5] It is known to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, and ethyl acetate.[6] Its solubility in aqueous media is very low, which is the primary obstacle for its formulation in physiological buffers or simple aqueous vehicles for in vivo administration.
Formulation Challenges and Approaches:
The primary challenge in formulating this compound is its lipophilic nature and consequent low water solubility. This can result in poor absorption from the gastrointestinal tract after oral administration and precipitation at the injection site following parenteral administration. To overcome these issues, several formulation strategies can be employed:
-
Aqueous Suspensions: For oral administration, this compound can be formulated as a fine suspension. This involves reducing the particle size of the compound to increase its surface area and using suspending agents and surfactants (e.g., Tween 80, carboxymethylcellulose) to ensure a uniform, stable dispersion in an aqueous vehicle.
-
Co-solvent Systems: For parenteral routes where a solution is often required, a co-solvent approach can be utilized. This involves dissolving this compound in a water-miscible organic solvent, such as DMSO or polyethylene glycol (PEG), before diluting it with an aqueous vehicle like saline or phosphate-buffered saline (PBS). Careful optimization is required to maintain solubility upon dilution and to keep the concentration of the organic solvent within safe limits for the animal.
-
Advanced Formulations: For enhancing oral bioavailability, more advanced systems like microemulsions or self-nanoemulsifying drug delivery systems (SNEDDS) can be developed.[3][4][7] These lipid-based formulations can significantly improve the solubility and absorption of poorly water-soluble compounds.[3][4][7]
The choice of formulation depends on the intended route of administration, the required dose, and the specific objectives of the animal study. The following protocols provide detailed methods for preparing a simple oral suspension and a solution for intraperitoneal injection.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely available, the data for the closely related flavonoid, Myricetin, provides a strong basis for selecting appropriate formulation vehicles.
Table 1: Solubility of Myricetin in Various Solvents and with Solubilizers
| Solvent / Vehicle System | Solubility | Reference |
| Water | < 5 µg/mL (practically insoluble) | [8] |
| Water with 2% (w/v) PEG 400 | 32.74 ± 3.21 µg/mL | [9] |
| Water with 2% (w/v) Poloxamer 188 | 42.38 ± 0.57 µg/mL | [9] |
| Water with 2% (w/v) HP-β-CD | 174.75 ± 3.82 µg/mL | [9] |
| Water with 2% (w/v) TPGS | 410.16 ± 13.53 µg/mL | [9] |
| Ethyl Acetate | 4249 ± 149 µg/mL | [9] |
| 20% Ethanol in Water | Enabled dissolution for testing, but specific value not stated | [8] |
HP-β-CD: Hydroxypropyl-β-cyclodextrin; TPGS: D-α-tocopheryl polyethylene glycol 1000 succinate; PEG 400: Polyethylene glycol 400.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a homogenous this compound suspension suitable for oral administration in rodents. The use of a surfactant like Tween 80 is crucial for wetting the powder and preventing aggregation.
Materials:
-
This compound powder
-
Tween 80
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Mortar and pestle
-
Glass beaker
-
Stir plate and magnetic stir bar
-
Graduated cylinder
-
Calibrated balance
-
Spatula
Procedure:
-
Calculate Required Quantities: Determine the total volume of suspension needed based on the number of animals, the dose per animal (e.g., mg/kg), and the dosing volume (typically 5-10 mL/kg for mice).[2][7]
-
Weigh this compound: Accurately weigh the required amount of this compound powder using a calibrated balance.
-
Trituration: Place the weighed this compound powder into a clean mortar.
-
Prepare Vehicle: In a separate beaker, prepare the vehicle. A common vehicle consists of 0.5% to 1% Tween 80 in normal saline. For example, to prepare 10 mL of vehicle, add 50-100 µL of Tween 80 to 10 mL of normal saline.
-
Create a Paste: Add a small volume of the Tween 80/saline vehicle to the this compound powder in the mortar. Triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure the powder is properly wetted.
-
Dilute the Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or mixing. Transfer the mixture to a glass beaker with a magnetic stir bar.
-
Homogenize: Place the beaker on a stir plate and stir for at least 15-20 minutes to ensure a homogenous suspension.
-
Administration: Keep the suspension continuously stirred during dosing to ensure each animal receives a uniform dose. Draw up the calculated volume into an appropriately sized syringe fitted with a gavage needle.
-
Quality Control: Visually inspect the suspension for any large aggregates or signs of precipitation. Ensure it is uniform before each administration.
Table 2: Example Formulation for a 25 mg/kg Oral Dose in Mice
| Parameter | Value | Notes |
| Average Mouse Weight | 25 g | |
| Dose | 25 mg/kg | |
| Dosing Volume | 10 mL/kg | This results in a 0.25 mL administration volume per mouse. |
| Required Concentration | 2.5 mg/mL | |
| Vehicle | 0.5% Tween 80 in Normal Saline | |
| For 10 mL of Suspension: | ||
| This compound | 25 mg | |
| Tween 80 | 50 µL | |
| Normal Saline | q.s. to 10 mL |
Protocol 2: Preparation of this compound Solution for Intraperitoneal (IP) Injection
This protocol describes the preparation of a this compound solution using a co-solvent system for IP injection. The final concentration of the organic solvent (DMSO) should be minimized to avoid toxicity.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile grade
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Calculate Required Quantities: Determine the final concentration of this compound needed in the injection solution based on the desired dose and injection volume (typically up to 10 mL/kg for mice).[3][6]
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO to create a concentrated stock solution. For example, prepare a 50 mg/mL stock. Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but allow the solution to return to room temperature before proceeding.
-
Dilution: In a sterile tube, perform a serial dilution of the this compound stock solution with sterile normal saline to achieve the final desired concentration. It is critical to add the saline to the DMSO stock solution slowly while vortexing to prevent precipitation.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the injected solution is as low as possible, ideally 10% or less, to avoid inflammatory responses or toxicity.
-
Sterility: Perform all dilutions in a laminar flow hood to maintain sterility. The final solution should be clear and free of any visible precipitates.
-
Administration: Use a new sterile syringe and needle for each animal.[10] Administer the injection into the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[6][10]
-
Quality Control: Before administration, visually inspect each dose to ensure it is a clear solution. If any precipitation has occurred, the solution should not be used.
Table 3: Example Formulation for a 10 mg/kg IP Dose in Mice
| Parameter | Value | Notes |
| Average Mouse Weight | 25 g | |
| Dose | 10 mg/kg | |
| Dosing Volume | 10 mL/kg | This results in a 0.25 mL administration volume per mouse. |
| Required Final Concentration | 1 mg/mL | |
| For 10 mL of Solution: | ||
| This compound Stock (50 mg/mL in DMSO) | 200 µL | |
| Sterile Normal Saline | 9.8 mL | |
| Final DMSO Concentration | 2% | This is well within the acceptable limits for in vivo studies. |
Visualizations: Workflows and Signaling Pathways
Formulation Selection Workflow
Caption: Workflow for selecting a suitable this compound formulation.
In Vivo Study Experimental Workflow
Caption: A typical workflow for an in vivo animal study with this compound.
Potential Signaling Pathways Modulated by this compound
Based on studies of the closely related flavonoid Myricetin, this compound may modulate key cellular pathways involved in oxidative stress response and cell survival.[11][12][13][14]
Caption: this compound's potential modulation of PI3K/Akt and Nrf2 pathways.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. gavageneedle.com [gavageneedle.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. lifetechindia.com [lifetechindia.com]
- 9. researchgate.net [researchgate.net]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Mearnsetin extraction yield from plant material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Mearnsetin from plant material.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for this compound?
A1: this compound is an O-methylated flavonol found in various plants. Notable sources include Eucalyptus globulus (bark and leaves), Acacia mearnsii (leaves), and Elaeocarpus lanceofolius.[1][2]
Q2: What are the key factors influencing the yield of this compound extraction?
A2: The extraction yield of this compound, like other flavonoids, is influenced by several critical parameters:
-
Solvent Type and Polarity: The choice of solvent is crucial. Polar solvents like methanol, ethanol, and acetone, often mixed with water, are effective for extracting flavonoids.[3][4] The methanol/water extract has been shown to be highly efficient for isolating phenolic compounds, including this compound, from Eucalyptus globulus bark.[5]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds like flavonoids.[4]
-
Extraction Time: Longer extraction times can increase yield, but prolonged exposure to certain conditions may also lead to compound degradation.[3]
-
Sample Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent interaction, enhancing extraction efficiency.[6]
-
pH: The pH of the extraction solvent can affect the stability and solubility of flavonoids.[7]
Q3: Which extraction methods are most effective for this compound?
A3: Several methods can be employed, with modern techniques often offering higher efficiency and shorter extraction times compared to traditional methods.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and increasing extraction yield in a shorter time.[8][9] It has been successfully used to extract this compound from Acacia mearnsii leaves.[2]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[1][3][10] It is known for its high efficiency and reduced solvent consumption.
-
Soxhlet Extraction: A conventional method that, while effective, often requires longer extraction times and larger volumes of solvent.[11]
-
Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient than modern methods.[12]
Q4: How can I minimize the degradation of this compound during extraction?
A4: this compound, being a flavonoid with multiple hydroxyl groups, can be susceptible to degradation.[13] To minimize this:
-
Avoid Excessive Heat: Use moderate temperatures for extraction. For methods like MAE and UAE, optimize the power and time to prevent overheating.[4]
-
Limit Exposure to Light and Oxygen: Flavonoids can be sensitive to light and oxidation. Conduct extractions in a controlled environment and consider using antioxidants or inert gas.
-
Optimize pH: Maintain an optimal pH of the solvent, as extreme pH levels can promote degradation.[7]
-
Choose Appropriate Solvents: The presence of sugar moieties and methoxyl groups can protect flavonoids from degradation.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Inadequate sample preparation (particle size too large).4. Suboptimal solid-to-liquid ratio. | 1. Test a range of solvents with varying polarities (e.g., different concentrations of aqueous methanol or ethanol).[3] A methanol/water mixture is often effective.[5]2. Optimize extraction time and temperature. For UAE and MAE, experiment with different power levels and durations.[3][8]3. Ensure the plant material is finely ground to a consistent particle size.[6]4. Optimize the solid-to-liquid ratio; a higher solvent volume may be needed for complete extraction.[7] |
| Degradation of this compound | 1. Excessive heat during extraction.2. Prolonged extraction time.3. Exposure to light or oxygen.4. Unfavorable pH of the solvent. | 1. Reduce the extraction temperature. For MAE, consider using pulsed microwaves to control temperature.[10]2. Shorten the extraction time, especially when using high temperatures or power.[3]3. Perform extraction in amber glassware and consider blanketing the solvent with nitrogen.4. Adjust the pH of the solvent; slightly acidic conditions are often favorable for flavonoid stability.[7] |
| Co-extraction of Impurities | 1. Low selectivity of the chosen solvent.2. Extraction of chlorophyll and other pigments. | 1. Use a multi-step extraction process with solvents of different polarities to fractionate the extract.[2]2. For chlorophyll removal, a pre-extraction step with a non-polar solvent like hexane can be performed.[4] Alternatively, techniques like solid-phase extraction (SPE) can be used for purification post-extraction. |
| Inconsistent Results | 1. Variability in plant material.2. Inconsistent extraction parameters.3. Inaccurate measurement techniques. | 1. Ensure the plant material is from a consistent source and harvested under similar conditions. Proper drying and storage are also crucial.[4]2. Precisely control all extraction parameters (temperature, time, power, solvent ratio) for each experiment.3. Calibrate all analytical instruments and use appropriate standards for quantification (e.g., HPLC). |
Quantitative Data on Extraction Yields
The following tables summarize extraction yields of total phenolics and flavonoids from this compound-containing plants under different conditions. Note that this compound is a component of the total flavonoid content.
Table 1: Extraction Yields from Eucalyptus globulus
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Total Phenolic Content (mg GAE/g dried leaf) | Total Flavonoid Content (mg RE/g dried leaf) | Reference |
| Conventional | 56% Ethanol | 50 | 225 | 92.7 | 53.7 | [14] |
| Soxhlet | Dichloromethane | - | - | - | - | [11] (Note: Reports a lipophilic extraction yield of 19.5% of dry weight) |
| Conventional | Methanol | - | - | - | - | [15] (Note: Reports a crude methanol extract yield of 9.54%) |
| PEF-Assisted Maceration | 60% Ethanol | Ambient | 30 | ~58.2 | ~34.0 | [16] |
Table 2: Ultrasound-Assisted Extraction (UAE) from Acacia mearnsii Leaves
| Parameter | Value | Reference |
| Solvent | 80% aqueous methanol | [2] |
| Temperature | 60 °C | [2] |
| Time | 75 min (x2) | [2] |
| Crude Extract Yield | 15.58% of dried leaves | [2] |
| Total Flavonoid Content in Crude Extract | 68.7 ± 1.3 mg/g | [2] |
| Yield of Purified this compound-containing Fraction (W3) | 7.3 mg/g of crude extract | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound from Acacia mearnsii Leaves
This protocol is adapted from a study that successfully isolated this compound.[2]
1. Plant Material Preparation: a. Air-dry the Acacia mearnsii leaves. b. Grind the dried leaves into a fine powder.
2. Extraction: a. Mix 1 kg of the powdered leaves with 40 L of an 80% aqueous methanol solution. b. Perform the extraction in an ultrasonic cleaner at a frequency of 40 kHz and a power of 150 W. c. Maintain the temperature at 60°C for 75 minutes. d. Repeat the extraction process on the plant material a second time with fresh solvent.
3. Filtration and Concentration: a. Filter the resulting solution twice through qualitative filter paper to remove residual plant material. b. Concentrate the filtrate using a rotary evaporator at 50°C to obtain the crude extract. c. Lyophilize the concentrated extract to yield a dry powder.
4. Purification (Optional - for isolation of a this compound-rich fraction): a. Dissolve the crude extract in deionized water. b. Perform sequential liquid-liquid partitioning with petroleum ether, dichloromethane, and ethyl acetate. c. The ethyl acetate fraction will be enriched with flavonoids, including this compound. d. Further purification can be achieved using column chromatography (e.g., macroporous adsorbent resin, Sephadex) and preparative HPLC.[2]
Visualizations
This compound and Related Flavonoids' Potential Impact on PI3K/Akt Signaling Pathway
Flavonoids structurally similar to this compound, such as myricetin, have been shown to influence key cellular signaling pathways like the PI3K/Akt pathway, which is often dysregulated in cancer.[6][17][18] Inhibition of this pathway can lead to decreased cell proliferation and survival.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.
General Workflow for this compound Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.
Caption: A generalized workflow for this compound extraction from plant sources.
References
- 1. Microwave-Assisted Extraction of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 2. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Characterization of phenolic components in polar extracts of Eucalyptus globulus Labill. bark by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Establishment of Ultrasonic-Assisted Extraction for the Recovery of Phenolic Compounds and Evaluation of Their Antioxidant Activity from Morus alba Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exploiting the Integrated Valorization of Eucalyptus globulus Leaves: Chemical Composition and Biological Potential of the Lipophilic Fraction before and after Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. plantarchives.org [plantarchives.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Mearnsetin solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Mearnsetin in aqueous buffers for experimental use.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an O-methylated flavonol, a type of flavonoid compound found in plants like Eucalyptus globulus.[1] Like many flavonoids, it possesses valuable biological properties, including antioxidant activity.[1][2][3] However, this compound is characterized by poor solubility in water and aqueous buffers, which can pose significant challenges for its use in in vitro and in vivo experiments, affecting bioavailability and accurate dose-response studies.
Q2: In which solvents is this compound soluble?
This compound is readily soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[2][3] For biological assays, DMSO is the most commonly used solvent to prepare concentrated stock solutions.
Q3: What is the general strategy for preparing this compound for aqueous-based experiments?
The standard approach is to first dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or higher).[2][4] This stock solution is then serially diluted into the aqueous experimental medium (e.g., cell culture media, PBS) to achieve the final desired concentration. It is crucial to ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5][6][7]
Q4: Can sonication or warming help dissolve this compound?
Yes. If you encounter difficulty in dissolving this compound, gently warming the solution to 37°C and brief sonication in an ultrasonic bath can help increase the rate and extent of dissolution, especially when preparing stock solutions in DMSO.[2]
Part 2: Troubleshooting Guide
Issue: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer.
-
Cause: This is a common issue known as "crashing out," where a compound soluble in an organic solvent is insoluble in the aqueous solution it's diluted into. The rapid change in solvent polarity causes the compound to precipitate.
-
Solution 1: Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform a stepwise dilution. For example, add the DMSO stock to a small volume of the buffer while vortexing, and then gradually add more buffer to reach the final volume.
-
Solution 2: Pre-spiking the Medium: Before adding your this compound stock, add a small amount of pure DMSO to your cell culture medium or buffer to match the final target DMSO concentration (e.g., 0.1%).[8] Then, add the this compound stock solution. This can prevent the sudden polarity shock that causes precipitation.[8]
-
Solution 3: Reduce Final Concentration: The desired final concentration of this compound may be above its solubility limit in the aqueous buffer. Try working with a lower final concentration.
Issue: I need to use a higher concentration of this compound than what is soluble in my buffer, even with DMSO.
-
Solution 1: pH Adjustment: The solubility of many flavonoids is pH-dependent. For instance, the solubility of quercetin, a structurally similar flavonoid, increases with a higher pH.[9] You may be able to increase the solubility of this compound by adjusting the pH of your buffer to a more alkaline state, if your experimental design permits.
-
Solution 2: Use of Co-solvents and Solubilizers: For in vivo studies or certain in vitro assays, formulations with co-solvents can be used. Common co-solvents include PEG300 and Tween 80.[4]
-
Solution 3: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[10][11] This is a widely used technique to improve the solubility and bioavailability of flavonoids.[12]
Issue: I am concerned about the toxicity of DMSO in my cell-based assays.
-
Cause: While a useful solvent, DMSO can be toxic to cells at higher concentrations.
-
Solution: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[6][7] It is recommended to keep the final DMSO concentration at or below 0.1% for sensitive cell lines, especially in long-term experiments.[6] Always include a vehicle control in your experiments, which consists of the experimental medium with the same final concentration of DMSO used to deliver this compound.[5]
Part 3: Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is not widely published, the following tables provide data for this compound in DMSO and for the closely related flavonoid, Myricetin, as a reference.
Table 1: this compound Solubility in DMSO
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | Typically soluble at 10 mM | Can be prepared as a stock solution.[4] |
| DMSO | Up to 100 mM | Higher concentrations are possible for creating stock solutions.[2] |
Table 2: Myricetin (Analogue) Solubility Data
| Solvent/Buffer | Solubility |
|---|---|
| Ethanol | ~1 mg/mL |
| DMSO | ~10 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| 1:10 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Data for Myricetin is provided as a proxy due to its structural similarity to this compound.[13]
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (M.Wt: 332.26 g/mol )[1]
-
100% DMSO, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.32 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, yellow solution should be formed.
-
If dissolution is slow, warm the tube to 37°C for 5-10 minutes and vortex again. Brief sonication can also be applied.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for several months at -20°C.[2][5]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution in 1% DMSO.
-
Gently vortex the intermediate solution.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
The final DMSO concentration in the working solution will be 0.1%.
-
Prepare a vehicle control by performing the same dilutions with 100% DMSO instead of the this compound stock solution.
Protocol 3: Enhancing this compound Solubility with Cyclodextrins (Kneading Method)
Objective: To prepare a this compound-cyclodextrin inclusion complex to improve aqueous solubility. This protocol is adapted from methods used for Myricetin.[10]
Materials:
-
This compound powder
-
Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Drying oven
Procedure:
-
Place a specific molar ratio of HP-β-CD (e.g., 1:1 with this compound) into a mortar.
-
Add a few drops of deionized water to the HP-β-CD powder and knead with the pestle for several minutes to form a homogeneous paste.
-
Carefully add the this compound powder to the paste along with a small amount of ethanol.
-
Knead the mixture thoroughly for at least 45 minutes.
-
Dry the resulting mixture in an oven at 50°C for 24 hours to obtain a solid powder of the this compound-HP-β-CD complex.
-
The resulting complex can then be dissolved in aqueous buffers for experiments.
Part 5: Diagrams
Experimental Workflow and Decision Making
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS:16805-10-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:16805-10-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. invivochem.com [invivochem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Mearnsetin stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Mearnsetin under various experimental conditions. The information is presented in a question-and-answer format to directly address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (4'-O-methylmyricetin) is an O-methylated flavonol found in plants like Eucalyptus globulus and Elaeocarpus lanceofolius. Like other flavonoids, it is investigated for its potential antioxidant and therapeutic properties.[1] Stability studies are crucial because degradation of this compound can lead to a loss of its biological activity, impacting experimental results and the efficacy of potential pharmaceutical formulations.[2][3][4] Understanding its stability under different pH and temperature conditions is essential for designing robust experiments, developing stable formulations, and defining appropriate storage conditions.[2][4][5]
Q2: How does pH affect the stability of this compound?
While direct quantitative data for this compound is limited, the stability of its parent compound, myricetin, and other structurally similar flavonoids like quercetin, is highly pH-dependent. Flavonoids are generally more stable in acidic conditions and degrade rapidly in neutral to alkaline environments.[6][7][8] For instance, myricetin is most stable at a pH of 2.0 and shows significant degradation at a pH above 6.8.[6] It is anticipated that this compound follows a similar trend, although its O-methylation at the 4'-position likely enhances its stability compared to myricetin.[1][9][10][11]
Q3: What is the effect of temperature on this compound stability?
Temperature is a critical factor influencing the stability of flavonoids. Increased temperatures accelerate the degradation of these compounds.[7][8] Studies on myricetin show that it is relatively stable at temperatures below 40°C but degrades rapidly at 60°C and 80°C.[12] Similarly, the degradation rate of quercetin increases significantly with rising temperatures.[7][8] Therefore, it is crucial to control the temperature during experiments and storage to prevent the thermal degradation of this compound.
Q4: How does O-methylation impact the stability of this compound compared to other flavonoids?
O-methylation, as seen in this compound (4'-O-methylmyricetin), generally increases the metabolic stability of flavonoids.[9][10][11] This is because the methylation of hydroxyl groups can protect the molecule from enzymatic degradation and certain chemical reactions.[9][11] Therefore, this compound is expected to be more stable than its non-methylated counterpart, myricetin, under similar pH and temperature conditions.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound in my experimental setup.
-
Possible Cause 1: High pH of the medium.
-
Troubleshooting Step: Measure the pH of your solvent or buffer system. If it is neutral or alkaline (pH > 7), the this compound is likely undergoing base-catalyzed degradation.
-
Solution: Adjust the pH of your medium to a slightly acidic range (e.g., pH 4-6) if your experimental design allows. For long-term storage, a pH of 2.0-3.0 is recommended.[6]
-
-
Possible Cause 2: High temperature.
-
Troubleshooting Step: Check the temperature at which your experiment is being conducted and how the this compound stock solutions are being stored.
-
Solution: Conduct experiments at the lowest feasible temperature. Store stock solutions at 4°C for short-term use and -20°C or lower for long-term storage, protected from light.[12]
-
-
Possible Cause 3: Presence of oxidative agents.
-
Troubleshooting Step: Review the composition of your experimental medium for any components that could promote oxidation. Dissolved oxygen can also contribute to degradation.
-
Solution: If possible, degas your solvents before use. Consider adding a suitable antioxidant to your formulation if it does not interfere with your experiment.
-
Problem: I am seeing unexpected peaks in my HPLC chromatogram.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Step: Analyze the chromatogram for the appearance of new peaks that correlate with a decrease in the this compound peak area over time.
-
Solution: The degradation of flavonols can lead to the cleavage of the heterocyclic C-ring, forming simpler aromatic compounds.[9] To confirm, you may need to use techniques like LC-MS to identify the degradation products. To prevent this, address the potential causes of degradation mentioned above (pH, temperature, oxidation).
-
Data Presentation
The following tables summarize the stability data for myricetin and quercetin, which can be used as a proxy to estimate the stability of this compound.
Table 1: Effect of pH on the Half-Life (t½) of Myricetin at 37°C
| pH | Half-Life (hours) |
| 1.2 | 115.5 |
| 2.0 | 141.2 |
| 3.0 | 110.1 |
| 4.5 | 69.3 |
| 5.5 | 34.7 |
| 6.8 | 13.9 |
| 7.4 | 4.9 |
Data extrapolated from a study on myricetin stability.[6] this compound is expected to have a longer half-life due to its O-methylation.
Table 2: Degradation Rate Constants (k) for Quercetin at Different pH and Temperatures
| Temperature (°C) | pH | Degradation Rate Constant (k) (h⁻¹) |
| 37 | 6.0 | 0.0281 |
| 37 | 7.5 | 0.375 |
| 50 | 7.0 (estimated) | 0.245 |
| 65 | 7.0 (estimated) | 1.42 |
Data from a study on quercetin degradation kinetics.[7][8] This illustrates the significant impact of both pH and temperature on flavonoid stability.
Experimental Protocols
Protocol: Determination of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under specific pH and temperature conditions.
-
Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8) using appropriate buffer systems (e.g., phosphate-citrate for acidic to neutral, phosphate for neutral to alkaline).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like methanol or DMSO.
-
Incubation: a. Dilute the this compound stock solution in each buffer to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). b. Aliquot the solutions into sealed vials to prevent evaporation. c. Place the vials in constant temperature incubators or water baths set to the desired temperatures (e.g., 25°C, 37°C, 50°C, 80°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Immediately quench any further degradation by adding an equal volume of cold methanol and store at -20°C until analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13][14]
-
Mobile Phase: A gradient elution is often used for flavonoids. For example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.[13]
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Detection: UV detector at the maximum absorbance wavelength for this compound (can be determined by a UV scan).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: a. Quantify the peak area of this compound at each time point. b. Plot the natural logarithm of the this compound concentration (or peak area) versus time. c. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k). d. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Mandatory Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for this compound Degradation.
References
- 1. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting Peak Tailing in Mearnsetin HPLC Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Mearnsetin. By understanding the chemical properties of this compound and the common causes of peak asymmetry, researchers can effectively diagnose and resolve these chromatographic challenges, ensuring accurate and reproducible results.
Understanding this compound and Its Chromatographic Behavior
This compound is an O-methylated flavonol, a class of polyphenolic compounds known for their potential therapeutic properties. Its structure, containing multiple hydroxyl groups, renders it a polar compound. This polarity, particularly the presence of acidic phenolic hydroxyl groups, is a key factor influencing its behavior in reverse-phase HPLC and is a primary contributor to peak tailing.
Chemical Properties of this compound Relevant to HPLC Analysis:
| Property | Value/Description | Significance in HPLC |
| Molecular Formula | C₁₆H₁₂O₈ | - |
| Molecular Weight | 332.26 g/mol | - |
| Structure | O-methylated flavonol with multiple hydroxyl groups | The hydroxyl groups can interact with the stationary phase, leading to peak tailing. |
| Polarity | Polar | Influences retention time and potential for secondary interactions with the stationary phase. |
| Solubility | Soluble in solvents like DMSO, acetone, and ethyl acetate. | Proper solvent selection for sample preparation is crucial to prevent precipitation and peak distortion. |
Frequently Asked Questions (FAQs) about Peak Tailing in this compound Analysis
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] It indicates a non-ideal interaction between the analyte and the stationary phase.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[2]
Q2: Why is my this compound peak tailing?
A2: The most common cause of peak tailing for this compound, and other flavonoids, is the interaction of its phenolic hydroxyl groups with residual silanol groups on the surface of silica-based C18 columns.[2] These silanol groups are acidic and can form strong secondary interactions with the polar functional groups of this compound, leading to a delayed elution for a portion of the analyte molecules and causing the characteristic tail. Other potential causes are detailed in the troubleshooting guide below.
Q3: How does the mobile phase pH affect this compound's peak shape?
A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. By lowering the pH of the mobile phase (typically to between 2 and 3) using an acidic modifier like formic acid or acetic acid, the residual silanol groups on the stationary phase are protonated (Si-OH).[3] This reduces their ability to interact with the hydroxyl groups of this compound, minimizing secondary interactions and resulting in a more symmetrical peak.[3]
Q4: Can the choice of HPLC column affect peak tailing for this compound?
A4: Absolutely. Using a modern, high-purity, end-capped C18 column is highly recommended. End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interaction with polar analytes like this compound. Base-deactivated columns are specifically designed to minimize these secondary interactions and are an excellent choice for analyzing flavonoids.
Comprehensive Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in your this compound HPLC analysis.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose the cause of peak tailing.
Mobile Phase-Related Issues
| Issue | Recommended Action | Expected Outcome |
| Incorrect Mobile Phase pH | The pKa of this compound's phenolic hydroxyls dictates their ionization state. To suppress the ionization of residual silanols on the column, adjust the mobile phase to an acidic pH, typically between 2.0 and 3.0. Use additives like 0.1% formic acid or 0.1% acetic acid. | Reduced interaction between this compound and silanol groups, leading to a more symmetrical peak. |
| Inadequate Buffer Concentration | If using a buffer, ensure its concentration is sufficient to maintain a stable pH, typically in the range of 10-25 mM. | Consistent retention times and improved peak shape. |
| Mobile Phase Composition | Ensure the organic solvent (e.g., acetonitrile, methanol) and aqueous phase are of HPLC grade and are properly degassed. Inconsistent mixing can also lead to peak shape issues. | A stable baseline and reproducible peak shapes. |
Column-Related Issues
| Issue | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped or base-deactivated C18 column. These columns have fewer accessible silanol groups, minimizing secondary interactions. | Significant improvement in peak symmetry for this compound. |
| Column Contamination | If the column has been used for other analyses, strongly retained compounds may be present. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). | Removal of contaminants and restoration of normal peak shapes. |
| Column Void | A void at the head of the column can cause peak distortion. This can result from pressure shocks or improper packing. Check for a visible void and consider replacing the column if necessary. | Sharper peaks and improved column efficiency. |
Sample-Related Issues
| Issue | Recommended Action | Expected Outcome |
| Sample Overload | Injecting too concentrated a sample can saturate the stationary phase and lead to peak tailing. Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10) and inject them. | If peak shape improves with dilution, the original sample was overloaded. |
| Sample Solvent Incompatibility | The solvent used to dissolve the this compound sample should be as weak as or weaker than the initial mobile phase composition. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | Improved peak shape, especially at the beginning of the chromatogram. |
Instrument-Related Issues
| Issue | Recommended Action | Expected Outcome |
| Extra-Column Volume | Excessive volume between the injector, column, and detector can lead to band broadening and peak tailing. Use tubing with a small internal diameter (e.g., 0.125 mm) and ensure all fittings are properly connected with minimal dead volume. | Sharper peaks with higher efficiency. |
| Detector Settings | An incorrectly set detector sampling rate can distort the peak shape. Ensure the data acquisition rate is appropriate for the peak width (a minimum of 10-20 points across the peak is recommended). | Accurate representation of the peak profile. |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH for this compound Analysis
-
Initial Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (end-capped).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 370 nm.
-
Gradient: Start with a suitable gradient (e.g., 5-95% B over 30 minutes) to elute this compound.
-
-
pH Adjustment and Analysis:
-
Prepare a series of aqueous mobile phases (Mobile Phase A) with varying pH values by adjusting the concentration of formic acid (e.g., pH 2.0, 2.5, 3.0, 3.5, 4.0).
-
Inject a standard solution of this compound using each mobile phase composition.
-
Record the retention time and tailing factor for the this compound peak at each pH.
-
-
Data Analysis:
-
Create a table to compare the tailing factor at different pH values.
-
Select the pH that provides the most symmetrical peak (Tailing Factor closest to 1.0).
-
Diagram: Chemical Interaction Leading to Peak Tailing
References
Technical Support Center: Optimizing Mobile Phase for Mearnsetin Separation in Reverse-Phase HPLC
Welcome to the technical support center for the reverse-phase High-Performance Liquid Chromatography (RP-HPLC) separation of Mearnsetin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods and resolving common issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the separation of this compound.
Problem 1: Poor Resolution of this compound from Other Flavonoids
Q1: My this compound peak is co-eluting or has poor resolution with other flavonoids like myricitrin, quercetin, and catechin. How can I improve the separation?
A1: Poor resolution is a common challenge when separating structurally similar flavonoids. Here are several strategies to enhance the separation of this compound:
-
Adjusting the Organic Modifier Ratio: In reversed-phase HPLC, the retention of flavonoids is highly dependent on the polarity of the mobile phase.[1]
-
Decrease the organic solvent percentage (e.g., acetonitrile or methanol): This will increase the retention time of all compounds, potentially providing better separation between closely eluting peaks. A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[2]
-
Utilize a Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased, is often more effective for separating complex mixtures of flavonoids with varying polarities.[3][4] A shallow gradient can significantly improve the resolution of closely eluting compounds.
-
-
Modify the Mobile Phase pH: The ionization state of flavonoids can be altered by adjusting the pH of the aqueous portion of the mobile phase, which in turn affects their retention and selectivity.[5]
-
Acidify the Mobile Phase: Adding a small amount of acid, such as formic acid, acetic acid, or trifluoroacetic acid (TFA), to the aqueous phase is a common practice.[3][6] A low pH (typically around 2.5-3.5) suppresses the ionization of phenolic hydroxyl groups on the flavonoids, leading to increased retention and often better peak shapes.[7]
-
-
Change the Organic Modifier: Different organic solvents can offer different selectivities.
-
If you are using acetonitrile, consider switching to methanol or vice-versa. Methanol is more polar and can alter the elution order of your compounds.[2]
-
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[6]
Problem 2: this compound Peak Tailing
Q2: The peak for this compound is asymmetrical and shows significant tailing. What causes this and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based C18 column.[7][8][9] Basic compounds are especially prone to this issue.[7] Here’s how to address peak tailing for this compound:
-
Lower the Mobile Phase pH: As mentioned for improving resolution, acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) will protonate the residual silanol groups, minimizing their interaction with the hydroxyl groups of this compound and leading to more symmetrical peaks.[10][11]
-
Use a Modern, End-Capped Column: High-purity, end-capped C18 columns have fewer accessible residual silanol groups, which significantly reduces peak tailing for polar and basic compounds.[8]
-
Add a Competing Base: For particularly stubborn tailing with basic analytes, a small amount of a competing base (e.g., triethylamine, TEA) can be added to the mobile phase to saturate the active silanol sites. However, be aware that TEA is not compatible with mass spectrometry detectors.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting to see if the peak shape improves.
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be of similar or weaker elution strength than the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% methanol in a mobile phase with low organic content) can cause peak distortion.
Problem 3: Inconsistent Retention Times for this compound
Q3: The retention time for my this compound peak is shifting between injections. What could be the cause?
A3: Fluctuating retention times can compromise the reliability of your method. The most common causes are related to the mobile phase preparation and the HPLC system itself.
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phases or after the system has been idle.[12] For gradient methods, a sufficient re-equilibration time between injections is crucial.
-
Mobile Phase Composition:
-
Inaccurate Preparation: Precisely measure the components of your mobile phase. Small variations in the organic solvent to aqueous ratio can lead to significant shifts in retention time.[11]
-
Solvent Evaporation: Keep mobile phase reservoirs covered to prevent the evaporation of the more volatile organic component, which would change the mobile phase composition over time.
-
Buffer Instability: If you are using a buffer, ensure it is freshly prepared and within its effective buffering range. The pH of the mobile phase should be stable.
-
-
Column Temperature Fluctuations: Employ a column oven to maintain a constant temperature. Variations in ambient temperature can affect solvent viscosity and chromatographic selectivity, leading to retention time drift.[1]
-
Pump Performance: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can cause retention time variability. Ensure your pump is properly maintained and the mobile phase is adequately degassed.
Frequently Asked Questions (FAQs)
Q4: What is a good starting mobile phase for this compound separation on a C18 column?
A4: A good starting point for separating this compound and other flavonoids on a C18 column is a gradient elution using an acidified water/acetonitrile or water/methanol mobile phase. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-15%) and gradually increase it. A typical gradient might run from 15% to 50% acetonitrile over 30-40 minutes.[4]
Q5: What detection wavelength should I use for this compound?
A5: Flavonoids, including this compound, typically have strong UV absorbance. Common detection wavelengths for flavonoids are around 255 nm and 357 nm. A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and to check for peak purity.[8]
Q6: How can I confirm the identity of the this compound peak in my chromatogram?
A6: The most reliable method for peak identification is to run an authentic this compound standard under the same chromatographic conditions and compare the retention times. If a standard is not available, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) can be used for structural confirmation.
Experimental Protocols
Below is a detailed experimental protocol adapted from a method used for the preparative separation of this compound. This can be scaled down for analytical purposes.
Protocol: Preparative RP-HPLC Separation of this compound
-
Instrumentation: Preparative High-Performance Liquid Chromatography system with a UV-Vis Diode Array Detector (DAD).
-
Stationary Phase: Spherical C18 column (e.g., 40–60 μm, 120 Å, 172.7 mm × 21.3 mm). For analytical scale, a C18 column with smaller dimensions (e.g., 250 mm x 4.6 mm, 5 µm) is recommended.[2]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Elution: Gradient elution
-
Flow Rate: 5 mL/min (for preparative). For analytical scale, a flow rate of 0.8-1.0 mL/min is more common.[3][5][6]
-
Column Temperature: 25 °C
-
Detection: UV-Vis DAD at 255 nm and 357 nm.
-
Injection Volume: Dependent on sample concentration and column dimensions. For analytical columns, typically 10-20 µL.[2][5]
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for flavonoid separations, which can be used as a reference for optimizing this compound analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | LiChrosorb RP-18 (125 x 4 mm, 7 µm) | [2][3][6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Water:Methanol:Phosphoric Acid:Acetic Acid (50:30:0.05:0.05) | 0.05% TFA in Water | [3][5][6] |
| Mobile Phase B | Methanol | Acetonitrile | 0.05% TFA in Acetonitrile | [3][5][6] |
| Elution Mode | Isocratic (77:23 A:B) | Isocratic | Gradient | [3][5][6] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | [3][5][6] |
| Detection λ | 370 nm | 352 nm | 250, 270, 360 nm | [3][5][6] |
Visualizations
Caption: Workflow for optimizing mobile phase to improve this compound separation.
Caption: Troubleshooting decision tree for this compound peak tailing.
References
- 1. paperso.journal7publish.com [paperso.journal7publish.com]
- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
- 11. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 12. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
Mearnsetin interference with common biological assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate the potential interferences of Mearnsetin with common biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
I. Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting advice for issues that may arise when using this compound in various biological assays.
MTT Assay
Question: My MTT assay results show increased cell viability after this compound treatment, which contradicts my other findings. What could be the cause?
Answer: This is a common issue when working with flavonoids like this compound. The chemical structure of this compound allows it to directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as though cell viability has increased.
Troubleshooting Steps:
-
Perform a cell-free control: Incubate this compound with MTT in cell culture media without cells. If you observe a color change, it confirms that this compound is directly reducing MTT.
-
Choose an alternative assay: Assays that do not rely on tetrazolium salt reduction are recommended. Good alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, or the DRAQ7 assay, which is a fluorescent dye that stains the nuclei of non-viable cells.[1]
-
Data Correction: If you must use the MTT assay, you can attempt to correct your data by subtracting the absorbance values obtained from the cell-free this compound control. However, this approach may not be entirely accurate due to potential interactions between this compound and cellular components.
Bradford Protein Assay
Question: I'm getting inconsistent or unexpectedly high protein concentration readings with the Bradford assay in my this compound-treated samples. Why is this happening?
Answer: Flavonoids like this compound can interfere with the Bradford assay. This interference can be caused by the precipitation of this compound in the acidic assay reagent or by direct interaction of this compound with the Coomassie dye, leading to inaccurate absorbance readings.
Troubleshooting Steps:
-
Control for this compound Interference: Prepare a blank sample containing your lysis buffer and this compound at the same concentration used in your experimental samples. Use this as a blank for your spectrophotometer readings.
-
Protein Precipitation: To remove this compound before the assay, you can precipitate the protein from your sample.[2] Acetone precipitation is a common and effective method. After precipitation, the protein pellet can be resuspended in a buffer compatible with the Bradford assay.
-
Use an Alternative Assay: Consider using a protein assay that is less susceptible to interference from flavonoids, such as the Bicinchoninic Acid (BCA) assay. However, be aware that flavonoids can also interfere with the BCA assay to some extent.[2][3]
Luciferase Reporter Assay
Question: My luciferase reporter assay shows a decrease in signal in the presence of this compound, but I'm not sure if this is a true biological effect. How can I verify this?
Answer: Flavonoids have been reported to inhibit firefly luciferase activity directly.[4] This can lead to a false interpretation of your results, as the decrease in luciferase signal may be due to enzyme inhibition rather than a change in gene expression.
Troubleshooting Steps:
-
Cell-Free Luciferase Inhibition Assay: Test for direct inhibition by incubating this compound with purified luciferase enzyme and its substrate. A decrease in luminescence in this cell-free system indicates direct enzyme inhibition.
-
Use a Different Reporter Gene: Consider using a reporter gene that is less susceptible to inhibition by flavonoids, such as Renilla luciferase or a secreted alkaline phosphatase (SEAP) reporter system.
-
Normalize with a Control Vector: Co-transfect your cells with a control vector that constitutively expresses a different reporter gene (e.g., Renilla luciferase if your experimental reporter is firefly luciferase). A decrease in the experimental reporter signal without a corresponding decrease in the control reporter signal suggests a specific biological effect.
II. Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound's interference, this section provides a qualitative summary based on the known behavior of similar flavonoids. Researchers are strongly encouraged to perform the control experiments outlined in the troubleshooting section to determine the specific interference levels for their experimental conditions.
| Assay | Type of Interference | Qualitative Level of Interference | Recommended Controls |
| MTT Assay | Direct reduction of MTT tetrazolium salt | High | Cell-free this compound + MTT control |
| Bradford Assay | Precipitation in acidic reagent, dye interaction | Moderate | This compound-only blank, Protein precipitation |
| Luciferase Assay | Direct inhibition of firefly luciferase | Moderate to High | Cell-free luciferase inhibition assay |
III. Detailed Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol (Alternative to MTT)
This protocol is adapted for determining cell viability based on the measurement of cellular protein content.[2]
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as required.
-
After treatment, gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
Acetone Precipitation of Proteins (for Bradford Assay)
This protocol describes how to precipitate proteins to remove interfering substances like this compound.[5][6]
Materials:
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place your protein sample (e.g., cell lysate) in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone to the sample.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Air-dry the protein pellet for 5-10 minutes to remove residual acetone.
-
Resuspend the pellet in a buffer compatible with the Bradford assay.
Cell-Free Luciferase Inhibition Assay
This protocol helps determine if this compound directly inhibits firefly luciferase.
Materials:
-
Purified firefly luciferase enzyme
-
Luciferin substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl or phosphate buffer with Mg²⁺)
-
This compound stock solution
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and luciferin substrate.
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the purified luciferase enzyme.
-
Immediately measure the luminescence using a luminometer.
-
A dose-dependent decrease in luminescence in the presence of this compound indicates direct enzyme inhibition.
IV. Signaling Pathway & Experimental Workflow Diagrams
Potential Signaling Pathways Modulated by this compound
Based on studies of structurally similar flavonoids like myricetin and fisetin, this compound may influence several key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate these potential interactions.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Investigating this compound Interference
The following workflow provides a logical sequence of experiments to identify and mitigate assay interference by this compound.
Caption: A logical workflow for troubleshooting assay interference by this compound.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids | MDPI [mdpi.com]
- 5. resources.mblintl.com [resources.mblintl.com]
- 6. Cell cycle analysis in flow cytometry: Use of BrdU labelling and side scatter for the detection of the different cell cycle phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Mearnsetin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of Mearnsetin for in vivo studies. Given the limited direct data on this compound, this guide leverages data from the structurally similar and well-researched flavonoid, Myricetin, to provide actionable insights and protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound low?
A1: Like many flavonoids, this compound has poor aqueous solubility, which is a primary reason for its low oral bioavailability.[1][2][3] For a compound to be absorbed effectively from the gastrointestinal tract, it must first dissolve in the intestinal fluid. The low solubility of this compound limits its dissolution rate, thereby reducing the amount of the compound available for absorption into the bloodstream.
Q2: What are the most common strategies to enhance the bioavailability of flavonoids like this compound?
A2: Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of flavonoids. The most common and effective methods include:
-
Nanoformulations: Such as nanoemulsions and solid lipid nanoparticles, which increase the surface area for dissolution and can improve absorption.[2][3][4][5]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level to improve its dissolution rate.[6][7][8]
-
Cyclodextrin Inclusion Complexes: Encapsulating the flavonoid molecule within a cyclodextrin cavity can significantly increase its aqueous solubility and dissolution.[1][9][10]
Q3: Are there any analytical methods available for quantifying this compound in plasma?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and low dissolution rate of the administered compound. | 1. Formulation Enhancement: Utilize one of the bioavailability enhancement strategies outlined below (Nanoemulsion, Solid Dispersion, or Cyclodextrin Complex).2. Dose Consideration: Ensure the dose administered is appropriate for the animal model and the expected low bioavailability. |
| Precipitation of the formulation upon dilution in aqueous media (e.g., for in vitro testing or before administration). | The formulation is not robust enough to maintain the drug in a solubilized state upon dilution. | 1. Optimize Formulation: Re-evaluate the components of your formulation. For nanoemulsions, adjust the oil-surfactant-cosurfactant ratios. For solid dispersions, screen different hydrophilic carriers. For cyclodextrin complexes, ensure the molar ratio is optimal.2. Pre-warming: Gently warm the aqueous medium before dilution to improve solubility. |
| Inconsistent results between different batches of the formulation. | Variability in the preparation process. | 1. Standardize Protocol: Strictly adhere to the detailed experimental protocols provided below. Ensure consistent parameters such as temperature, mixing speed, and time.2. Characterization: Thoroughly characterize each batch of the formulation for particle size, drug loading, and dissolution profile to ensure consistency. |
| Suspected degradation of this compound during formulation. | This compound may be sensitive to heat or certain excipients. | 1. Use Milder Preparation Methods: For solid dispersions, consider solvent evaporation instead of the melting method if this compound is thermolabile.2. Stability Studies: Conduct stability studies of the formulation under different storage conditions to assess the degradation of this compound over time. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize the pharmacokinetic parameters of Myricetin, a close structural analog of this compound, with and without bioavailability enhancement techniques. This data can serve as a valuable reference for estimating the potential improvements for this compound.
Table 1: Pharmacokinetic Parameters of Myricetin in Rats
| Parameter | Oral Dose (50 mg/kg) | Oral Dose (100 mg/kg) |
| Cmax (ng/mL) | 185.3 ± 45.7 | 310.5 ± 68.2 |
| Tmax (h) | 0.5 | 0.5 |
| AUC (ng·h/mL) | 481.2 ± 112.9 | 974.3 ± 201.5 |
| Absolute Bioavailability | 9.62% | 9.74% |
Data sourced from a study on Myricetin pharmacokinetics in rats.[11][12]
Table 2: Bioavailability Enhancement of Myricetin in Rats
| Formulation | Fold Increase in Bioavailability (AUC) | Reference |
| Myricetin/HP-β-Cyclodextrin Inclusion Complex | 9.4-fold | [1] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) - F04 | 5.13-fold | [2][3] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) - F08 | 6.33-fold | [2][3] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) - F13 | 4.69-fold | [2][3] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) - F15 | 2.53-fold | [2][3] |
Detailed Experimental Protocols
Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for other flavonoids.[1][10]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolution of HP-β-CD: Dissolve a molar excess of HP-β-CD in distilled water with constant stirring. The molar ratio of this compound to HP-β-CD should be optimized, but a starting point of 1:2 is common.
-
Dissolution of this compound: Dissolve this compound in a minimal amount of ethanol.
-
Complexation: Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Stirring: Continue stirring the mixture at room temperature for 24-48 hours to allow for complete complex formation.
-
Filtration: Filter the solution to remove any un-complexed this compound.
-
Lyophilization: Freeze-dry the resulting solution to obtain the this compound-HP-β-CD inclusion complex as a powder.
-
Characterization: Characterize the complex using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.[13]
Formulation of this compound Nanoemulsion
This protocol is based on general methods for preparing oil-in-water nanoemulsions.[5][14][15]
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Miglyol 812)
-
Surfactant (e.g., Tween 80, Cremophor RH 40)
-
Co-surfactant (e.g., Transcutol HP, Polyethylene glycol 400)
-
Distilled water
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Preparation of the Organic Phase: Dissolve this compound in the selected oil. Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Formation of Primary Emulsion: Slowly add the aqueous phase (distilled water) to the organic phase while homogenizing at high speed or using an ultrasonicator.
-
Nanoemulsion Formation: Continue homogenization until a translucent or transparent nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a particle size analyzer. Drug loading and encapsulation efficiency should also be determined.
Preparation of this compound Solid Dispersion
This protocol is adapted from the solvent evaporation method for preparing solid dispersions.[6][8][16]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Organic solvent (e.g., Ethanol, Methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in a suitable organic solvent. The ratio of drug to carrier should be optimized (e.g., 1:1, 1:2, 1:5 w/w).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using DSC and PXRD to confirm the amorphous state of this compound within the carrier.
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Putative Signaling Pathways Modulated by this compound
Based on the known activities of structurally similar flavonoids like Myricetin and Fisetin, this compound is likely to modulate key signaling pathways involved in cell survival and inflammation.[17][18][19][20]
Caption: Putative modulation of PI3K/Akt and MAPK signaling pathways by this compound.
References
- 1. Development of a myricetin/hydroxypropyl-β-cyclodextrin inclusion complex: preparation, characterization, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-nanoemulsifying drug delivery systems of myricetin: Formulation development, characterization, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanoemulsion-formulation-of-fisetin-improves-bioavailability-and-antitumour-activity-in-mice - Ask this paper | Bohrium [bohrium.com]
- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101543476B - A kind of naringin solid dispersion and its preparation method and application - Google Patents [patents.google.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Biophysical Characterization of Quercetin Inclusion Complexes with β-Cyclodextrin Derivatives to be Formulated as Possible Nose-to-Brain Quercetin Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. onlinepharmacytech.info [onlinepharmacytech.info]
- 14. Formulation and Characterization of Quercetin-loaded Oil in Water Nanoemulsion and Evaluation of Hypocholesterolemic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fabrication and Evaluation of Quercetin Nanoemulsion: A Delivery System with Improved Bioavailability and Therapeutic Efficacy in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
Technical Support Center: Mearnsetin and Cell Viability Assay Optimization
Welcome to the Technical Support Center for researchers utilizing Mearnsetin in cell-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning interference with common cell viability and cytotoxicity assays. This compound, a flavonoid with antioxidant properties, can interact with assay components, potentially leading to inaccurate results. This guide will help you identify, mitigate, and understand these issues to ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My untreated control cells (exposed only to this compound) show a significant increase in signal in our MTT/XTT/WST-1 assay. What could be the cause?
A1: This is a classic sign of assay interference. This compound, like other antioxidant compounds such as flavonoids and polyphenols, can directly reduce the tetrazolium salts (MTT, XTT, WST-1) to their colored formazan product in the absence of viable cells.[1][2][3][4][5] This chemical reduction is independent of cellular metabolic activity and leads to a false-positive signal, making the cells appear more viable than they are.[1][3]
Q2: How can I confirm that this compound is interfering with my assay?
A2: The most straightforward method is to perform a cell-free control experiment. In this setup, you run the assay in your standard cell culture medium, including all components except for the cells. Add this compound at the same concentrations used in your cellular experiments and measure the signal. If you observe a dose-dependent increase in signal, it confirms that this compound is directly reducing the assay reagent.
Q3: Are there specific cell viability assays that are less prone to interference by this compound?
A3: Yes, assays that do not rely on a reduction-based readout are recommended. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active cells. As this is a luciferase-based luminescent assay, it is not susceptible to interference from colored or reducing compounds.[4]
-
Protein quantification assays (e.g., Sulforhodamine B - SRB): The SRB assay measures total cellular protein content, which correlates with the number of viable cells. It is a colorimetric assay but is not based on a reduction reaction, making it a suitable alternative.[4]
-
Dye exclusion assays (e.g., Trypan Blue): This method directly counts viable cells based on membrane integrity and is not affected by the antioxidant properties of this compound.[1]
Q4: Can this compound's pro-oxidant activity affect my results?
A4: Depending on the concentration and cellular environment, flavonoids like this compound can switch from antioxidant to pro-oxidant behavior.[6][7][8] This can be particularly relevant in the presence of metal ions.[7] Pro-oxidant activity could lead to genuine cytotoxicity, which might be masked by the interference in reduction-based assays. This underscores the importance of using non-interfering assays for an accurate assessment of cell viability.
Q5: What is the potential mechanism of action of this compound on cell signaling pathways?
A5: While direct studies on this compound are limited, its close structural analog, Myricetin, has been shown to influence several key signaling pathways. It is plausible that this compound acts similarly. Myricetin has been reported to induce apoptosis and inhibit proliferation by modulating the PI3K/Akt/mTOR and MAPK signaling pathways.[9][10][11] It can also affect the levels of pro-apoptotic (e.g., Bax, active caspases) and anti-apoptotic (e.g., Bcl-2) proteins.
Troubleshooting Guides
MTT/XTT Assay Troubleshooting for this compound Treatment
| Symptom | Possible Cause | Recommended Solution |
| Increased absorbance with increasing this compound concentration in cell-free controls. | Direct reduction of MTT/XTT by this compound.[1][2] | 1. Correct for Interference: For each concentration of this compound, subtract the corresponding cell-free signal from the signal obtained in the presence of cells. Note that this correction may not be perfectly accurate. 2. Switch to a Non-Interfering Assay: The most robust solution is to use an alternative assay method that is not based on a reduction reaction, such as an ATP-based or SRB assay.[4] |
| High background absorbance in wells without cells. | Contamination of the culture medium with reducing agents (e.g., phenol red) or degradation of the MTT solution. | Use fresh, high-quality reagents and consider using a serum-free medium during the MTT incubation step. |
| Inconsistent results between replicates. | Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.[12] | Ensure thorough mixing of cell suspension before seeding. To avoid edge effects, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[12] |
| Low absorbance readings overall. | Insufficient incubation time with MTT, low cell number, or use of expired reagents.[13] | Optimize incubation time for your specific cell line. Ensure you are seeding an adequate number of cells. Check the expiration dates of your reagents. |
Annexin V/PI Apoptosis Assay Troubleshooting for this compound Treatment
| Symptom | Possible Cause | Recommended Solution |
| High percentage of Annexin V positive/PI negative cells in the untreated control group. | Spontaneous apoptosis due to overconfluent or starved cells. Mechanical damage during cell harvesting.[14] | Use healthy, log-phase cells. Handle cells gently during harvesting; for adherent cells, consider using a non-enzymatic cell dissociation buffer.[15] |
| High percentage of Annexin V positive/PI positive cells. | Apoptosis was over-induced, leading to secondary necrosis.[16] | Perform a time-course experiment to identify the optimal treatment duration for detecting early apoptosis. |
| No positive signal in the treated group. | Insufficient drug concentration or treatment duration. Apoptotic cells in the supernatant were discarded.[14] | Optimize this compound concentration and treatment time. Always collect the supernatant along with the adherent/suspension cells to include apoptotic bodies.[14] |
| Weak or no Annexin V signal. | Insufficient Annexin V-FITC concentration or expired reagents. Presence of EDTA in buffers, which chelates Ca2+ required for Annexin V binding.[14][16] | Use fresh reagents and ensure proper storage. Use the recommended 1X Annexin Binding Buffer which is calcium-enriched.[14] |
| False positives in the control group. | Poor compensation for spectral overlap between fluorochromes.[14] | Always include single-stain controls for proper compensation setup on the flow cytometer.[14] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is provided for context but is not recommended for use with this compound without extensive validation and cell-free controls.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.[17]
-
Cell-Free Control (Crucial for Interference Testing): In parallel, prepare wells with the same concentrations of this compound in cell culture medium without cells. Add the MTT reagent and follow the same procedure to measure any direct reduction.
Protocol 2: Annexin V/PI Apoptosis Assay
This is a recommended alternative to assess cell death induced by this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Harvest Cells:
-
Adherent Cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity.[15] Collect both the detached cells and the supernatant.
-
Suspension Cells: Collect cells directly from the culture flask, including the supernatant.
-
-
Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[15]
-
Cell Staining:
-
Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15]
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution (50 µg/mL stock).[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
Visualizations
Caption: Workflow for MTT assay with a crucial cell-free control.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Caption: Hypothetical this compound signaling pathways based on Myricetin.
References
- 1. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Switch between Antioxidant and Prooxidant Properties of the Phenolic Compounds Myricetin, Morin, 3′,4′-Dihydroxyflavone, Taxifolin and 4-Hydroxy-Coumarin in the Presence of Copper(II) Ions: A Spectroscopic, Absorption Titration and DNA Damage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mearnsetin Quantification by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the quantification of mearnsetin by mass spectrometry. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the mass spectrometry-based quantification of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Signal Intensity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer's source.[1][2][3] | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4] 2. Improve Chromatographic Separation: Modify the LC gradient, change the mobile phase composition, or use a column with a different stationary phase to separate this compound from the interfering components.[5] 3. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression. |
| Poor Reproducibility and Inconsistent Results | Variable Matrix Effects: Differences in the composition of the matrix between samples are causing varying degrees of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects, as it will be affected in the same way as the analyte. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in a blank matrix that is representative of the study samples to ensure consistent matrix effects across the analytical run. |
| High Background Noise or Unidentified Peaks | Matrix Interference: The sample matrix contains numerous compounds that are being detected by the mass spectrometer, obscuring the this compound peak. | 1. Enhance Sample Cleanup: Utilize a more selective SPE sorbent or a multi-step extraction protocol to remove a wider range of interfering substances. 2. Optimize MS/MS Parameters: Develop a highly specific Multiple Reaction Monitoring (MRM) method for this compound to filter out background noise. Information on the fragmentation of similar O-methylated flavonoids can aid in selecting optimal transitions.[6] |
| Inaccurate Quantification (Compared to a Reference Method) | Uncorrected Matrix Effects: The calibration strategy does not adequately account for signal suppression or enhancement. | 1. Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.[5][7] 2. Method of Standard Addition: If a SIL-IS is not available, the standard addition method can be used for accurate quantification in complex matrices.[5] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix.[7] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, resulting in inaccurate quantification.[8]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method is the post-extraction spike analysis. In this procedure, a known amount of this compound is added to a blank matrix extract and a pure solvent. The peak area of this compound in the matrix is then compared to the peak area in the pure solvent. A significant difference indicates the presence of matrix effects.[5][7]
Q3: What is the best way to correct for matrix effects?
A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS has nearly identical chemical and physical properties to this compound and will experience the same degree of matrix effect, allowing for accurate ratiometric quantification.
Q4: Are there alternative ionization techniques that are less prone to matrix effects?
A4: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[3] Exploring different ionization sources may be beneficial if matrix effects are severe and cannot be mitigated by other means.
Q5: What are some general considerations for sample preparation when analyzing this compound from plant extracts?
A5: The goal of sample preparation is to effectively extract this compound while removing as many interfering matrix components as possible. Common techniques for flavonoids include initial extraction with solvents like ethanol or methanol, followed by cleanup steps such as liquid-liquid extraction or solid-phase extraction.[8][9][10] The choice of method will depend on the specific plant matrix.
Experimental Protocols and Methodologies
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a specific sample matrix.
Methodology:
-
Prepare a blank sample matrix by performing the entire extraction procedure without the analyte.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Spike the same concentration of this compound standard into the prepared blank matrix extract.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizations
Caption: Workflow for mitigating matrix effects in this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks [frontiersin.org]
- 5. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Mearnsetin Purity Assessment and Impurity Profiling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment and impurity profiling of mearnsetin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound is an O-methylated flavonol, a type of flavonoid compound found in plants like Eucalyptus globulus and Elaeocarpus lanceofolius.[1] As a potential therapeutic agent, its purity is critical to ensure safety and efficacy. Impurities can impact the drug substance's stability, and pharmacological activity, and may even have toxic effects. Therefore, regulatory bodies like the ICH require rigorous control and monitoring of impurities in active pharmaceutical ingredients (APIs).[2][3]
Q2: What are the potential impurities associated with this compound?
Impurities in this compound can be broadly classified into organic, inorganic, and residual solvents. Organic impurities are the most common and can originate from the synthesis process or degradation of the drug substance.
-
Synthesis-Related Impurities: this compound is the 4'-O-methylated derivative of myricetin.[1] Therefore, impurities can arise from the starting materials, intermediates, and byproducts of the synthesis process. Potential synthesis-related impurities include:
-
Myricetin: The unreacted starting material.
-
Incompletely methylated myricetin isomers: Myricetin has multiple hydroxyl groups that could be methylated.
-
Over-methylated myricetin derivatives: Formation of di- or tri-methylated myricetin.
-
Reagents and catalysts: Residuals from the chemical synthesis process.
-
-
Degradation Products: this compound can degrade under various stress conditions such as exposure to acid, base, oxidation, heat, or light.[3][4] Based on studies of similar flavonols, potential degradation products could result from:
-
Hydrolysis: Cleavage of the ether linkage, reverting to myricetin.
-
Oxidation: Formation of quinone-type structures.
-
Ring Fission: Opening of the heterocyclic C-ring to form simpler aromatic compounds like 3,4,5-trihydroxybenzoic acid.[5]
-
Q3: Which analytical techniques are most suitable for this compound purity and impurity analysis?
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for purity assessment and quantification of this compound and its known impurities.[6][7] A reversed-phase C18 column is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): This is a powerful tool for the detection and identification of unknown impurities and degradation products.[8][9][10] It provides molecular weight and structural information, which is crucial for impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structure elucidation of isolated impurities.
Q4: What are the regulatory guidelines for controlling impurities in a new drug substance like this compound?
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances. The key guideline is ICH Q3A(R2).[3][11][12] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC and LC-MS analysis of this compound.
HPLC Analysis Troubleshooting
Q: My this compound peak is tailing. What could be the cause and how can I fix it?
-
Possible Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, causing peak tailing.
-
Solution:
-
Use an end-capped column or a column with a base-deactivated silica.
-
Lower the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) to suppress the ionization of silanol groups.
-
Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations.
-
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to peak asymmetry.
-
Solution: Reduce the sample concentration or injection volume.
-
Q: I am seeing broad peaks for this compound and its impurities. What should I do?
-
Possible Cause 1: Large Dead Volume: Excessive tubing length or loose fittings can cause peak broadening.
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are secure.
-
-
Possible Cause 2: Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11]
-
Q: The retention time of my this compound peak is shifting between injections. Why is this happening?
-
Possible Cause 1: Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase can cause retention time drift.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Cover the solvent reservoirs to prevent evaporation.[11]
-
-
Possible Cause 2: Fluctuating Column Temperature: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
LC-MS Analysis Troubleshooting
Q: I am having trouble detecting low-level impurities with my LC-MS system. How can I improve sensitivity?
-
Possible Cause 1: Inefficient Ionization: The ionization efficiency of this compound and its impurities can be pH-dependent.
-
Solution: Optimize the mobile phase pH to promote ionization. For flavonoids, negative ion mode electrospray ionization (ESI) is often effective.
-
-
Possible Cause 2: Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analytes.
-
Solution: Improve the chromatographic separation to resolve the impurities from interfering compounds. Optimize the sample preparation to remove matrix components.
-
Q: I am observing in-source fragmentation of this compound in the mass spectrometer. How can I minimize this?
-
Possible Cause: High Cone Voltage: A high cone (or fragmentor) voltage can cause fragmentation of the parent ion in the ion source.
-
Solution: Reduce the cone voltage to obtain a stronger signal for the molecular ion ([M-H]⁻ or [M+H]⁺).
-
Data Presentation
Table 1: Proposed HPLC-UV Method for this compound Purity Assessment
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
Table 2: Proposed LC-MS/MS Method for this compound Impurity Profiling
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
| Collision Energy | 15-30 eV (optimized for each impurity) |
Table 3: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to generate potential degradation products, which is essential for developing and validating a stability-indicating analytical method.[3][4]
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute with mobile phase.
-
Thermal Degradation: Place the solid this compound powder in an oven at 105 °C for 24 hours. Dissolve the stressed sample in methanol and dilute with mobile phase.
-
Photolytic Degradation: Expose the this compound solution (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC and LC-MS/MS methods.
Protocol 2: HPLC-UV Method for Purity Determination
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile). Filter and degas both solutions.
-
Standard Preparation: Prepare a standard solution of this compound reference standard in methanol at a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the this compound sample to be tested at a concentration of 0.1 mg/mL in methanol.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity of this compound using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks.
Visualizations
Caption: Experimental workflow for this compound purity and impurity analysis.
Caption: PI3K/Akt/mTOR signaling pathway and flavonoid inhibition.
Caption: Nrf2-ARE signaling pathway activation by flavonoids.
Caption: Classification of potential this compound impurities.
References
- 1. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of methylated flavonoid regioisomeric metabolites using enzymatic semisynthesis and liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. paperso.journal7publish.com [paperso.journal7publish.com]
- 7. scite.ai [scite.ai]
- 8. eurekaselect.com [eurekaselect.com]
- 9. youtube.com [youtube.com]
- 10. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
Technical Support Center: Scaling Up Mearnsetin Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up Mearnsetin purification from the laboratory to the pilot plant.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
A1: this compound is an O-methylated flavonol, a type of flavonoid compound known for its antioxidative properties.[1][2] It is naturally found in various plant species, including Eucalyptus globulus, Elaeocarpus lanceofolius, and the leaves of Acacia mearnsii.[1][3][4]
Q2: What are the primary stages involved in this compound purification?
A2: The purification process generally involves three main stages:
-
Extraction: Isolating the crude extract containing this compound and other flavonoids from the plant matrix, often using solvent-based methods like ultrasonic-assisted extraction.[3][5]
-
Coarse Purification: Removing the bulk of impurities using techniques like macroporous resin chromatography. This step is highly effective and scalable.[6][7][8]
-
Fine Purification (Polishing): Achieving high purity by employing more refined chromatographic techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (prep-HPLC).[3][9]
Q3: What are the most significant challenges when scaling up from lab to pilot production?
A3: Scaling up purification presents several key challenges:
-
Process Scalability: Not all lab-scale techniques are suitable for large volumes; for instance, size-exclusion chromatography is difficult to scale, whereas macroporous resin chromatography is well-suited for industrial applications.[10][11]
-
Maintaining Performance: Ensuring that the separation efficiency, resolution, and purity are maintained when transitioning to larger columns and higher flow rates is critical.[12]
-
Economic Viability: The chosen methods must be cost-effective at a larger scale, considering solvent consumption, resin lifetime, and overall throughput.[12]
-
Equipment and Automation: Transitioning from laboratory glassware to industrial-grade equipment and implementing automation for process control are necessary for reproducibility and efficiency at the pilot scale.[12][13]
Section 2: Experimental Protocols
Protocol 1: Lab-Scale this compound Extraction and Purification
This protocol details a common lab-scale procedure for extracting and purifying this compound from Acacia mearnsii leaves.
1. Materials and Reagents:
-
Dried and powdered Acacia mearnsii leaves
-
80% Aqueous Methanol (v/v)
-
Macroporous adsorbent resin (e.g., AB-8 or D101)
-
Sephadex LH-20
-
Acetonitrile (HPLC grade)
-
Formic Acid (HPLC grade)
-
Deionized water
2. Extraction:
-
Mix 100 g of powdered leaves with 4 L of 80% aqueous methanol.[3]
-
Perform ultrasonic-assisted extraction at 60°C for 75 minutes.[3][5]
-
Filter the solution to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at 50°C to obtain the crude extract.[3]
3. Macroporous Resin Chromatography (Coarse Purification):
-
Pre-treat and pack a glass column (e.g., 4 cm x 40 cm) with AB-8 macroporous resin.
-
Dissolve the crude extract in water and load it onto the column at a slow flow rate (e.g., 2 bed volumes per hour).[10]
-
Wash the column with 5 bed volumes of deionized water to remove sugars and other polar impurities.
-
Elute the flavonoid-rich fraction with 5 bed volumes of 60% aqueous ethanol.[8]
-
Collect the eluate and concentrate it under vacuum.
4. Sephadex LH-20 Chromatography (Fine Purification):
-
Pack a column with Sephadex LH-20 and equilibrate with methanol.
-
Dissolve the concentrated fraction from the previous step in a minimal amount of methanol and load it onto the column.
-
Elute with 100% methanol, collecting fractions based on UV absorbance (e.g., at 255 nm and 357 nm).[3]
-
Analyze the collected fractions using analytical HPLC to identify those containing high-purity this compound.
-
Pool the high-purity fractions and evaporate the solvent to obtain the final product.
5. Purity Analysis:
-
Assess the final purity using RP-HPLC with a C18 column.[3]
-
Use a gradient elution, for example, with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).[3]
Protocol 2: Pilot-Scale this compound Purification Workflow
This protocol outlines the key considerations for scaling the lab process to a pilot scale. The primary focus is on the scalable macroporous resin chromatography step.
1. Pre-computation and Linear Scaling:
-
Determine the bed height and diameter of the pilot-scale column. Maintain the same bed height as the lab scale to ensure linear scaling of the flow rate.
-
Calculate the required volume of resin, solvents, and crude extract for the target production batch size.
-
Adjust the flow rates based on the column's cross-sectional area to maintain the linear flow velocity used in the lab.
2. Pilot-Scale Chromatography:
-
Use an industrial-grade chromatography skid and column.
-
Pack the column with macroporous resin, ensuring uniform packing to prevent channeling. Monitor and validate column packing efficiency.[11]
-
Equilibrate the column with at least 5 column volumes of the starting buffer (deionized water).
-
Load the aqueous crude extract solution at the pre-determined, scaled-up flow rate. The concentration of the feed solution should be optimized to maximize binding without causing precipitation.[10]
-
Perform the wash and elution steps using the same solvent sequence as the lab scale, but with volumes and flow rates adjusted for the pilot scale.
-
Install in-line monitoring (e.g., UV detectors) to track the elution profile and ensure proper fraction collection.
3. Downstream Processing:
-
Use a large-scale rotary evaporator or a falling film evaporator for efficient solvent removal from the large volumes of eluate.
-
For the polishing step, consider using a larger, appropriately scaled Sephadex LH-20 column or a preparative HPLC system designed for pilot-scale throughput.
-
Implement process automation to control flow rates, valve switching, and fraction collection, ensuring run-to-run consistency.[13]
Section 3: Troubleshooting Guide
Low Yield Issues
Q: My final this compound yield is significantly lower at pilot scale than in the lab. What are the likely causes? A:
-
Poor Column Packing: Channeling in a poorly packed pilot-scale column can lead to inefficient binding and premature elution of the target molecule. Re-evaluate and optimize your column packing protocol.[11]
-
Flow Rate Too High: While scaling up, the linear flow rate should be kept constant. A volumetric flow rate that is too high for the column dimensions reduces the residence time, leading to poor binding.
-
Degradation: Flavonoids like this compound can be sensitive to pH, light, and temperature.[14] Ensure the pH of your solutions is stable and preferably neutral to slightly acidic. Protect solutions from light and use temperature control where necessary. Myricetin, a related compound, degrades rapidly in basic conditions.[15]
Purity Issues
Q: HPLC analysis of my pilot-scale batch shows significant impurities that were not present at the lab scale. How can I resolve this? A:
-
Resin Overloading: The binding capacity of the resin may have been exceeded, causing this compound and impurities to elute together. Perform dynamic binding capacity studies at a small scale to determine the maximum loading volume for your specific extract concentration.
-
Inefficient Washing: The scaled-up wash step may be insufficient to remove all weakly bound impurities. Increase the wash volume (e.g., from 5 to 7 bed volumes) or introduce a low-concentration organic solvent wash (e.g., 5% ethanol) before the main elution step.[10]
-
Co-eluting Compounds: If impurities have similar properties to this compound, the primary purification step may not be sufficient. An additional, orthogonal polishing step, such as preparative RP-HPLC with a different stationary phase or elution condition, may be required.[3]
Scalability and Process Problems
Q: I'm observing a high backpressure in my pilot-scale column. What should I do? A:
-
Particulate Matter: The crude extract may contain fine suspended particles that are clogging the column frits. Introduce an upstream filtration step (e.g., a 0.5 µm filter) before loading the extract onto the column.
-
Resin Swelling/Fines: The chosen resin may not be mechanically stable under the higher pressures of the pilot system, or it may have generated fine particles. Select a resin with good mechanical properties suitable for industrial applications.[10]
-
High Viscosity: A highly concentrated feed solution can be viscous, leading to increased pressure. Dilute the sample or consider increasing the operating temperature slightly to reduce viscosity.
Q: The purification cycle time is too long, making the process inefficient at the pilot scale. How can this be improved? A:
-
Optimize Flow Rates: While the loading flow rate is often limited by binding kinetics, the flow rates for equilibration, washing, and elution can often be increased. Conduct studies to find the maximum flow rate for these steps that does not compromise purity or yield.
-
Process Integration: Minimize downtime between steps. Automated systems can immediately start the next step once the previous one is complete.[13]
-
Column Sizing: Ensure the column is sized appropriately for the batch. An oversized column will lead to excessive solvent consumption and longer cycle times.
Section 4: Data Presentation
Table 1: Comparison of Lab vs. Pilot Scale Macroporous Resin Chromatography Parameters
| Parameter | Lab Scale | Pilot Scale | Key Consideration |
| Column Dimensions (ID x L) | 4 cm x 40 cm | 20 cm x 40 cm | Maintain bed height for linear scaling. |
| Resin Volume | ~0.5 L | ~12.5 L | Scale volume based on production target. |
| Sample Loading Conc. | 20 mg/mL | 20 mg/mL | Keep concentration consistent if possible.[10] |
| Linear Flow Velocity | 10 cm/hr | 10 cm/hr | Critical for maintaining dynamic binding. |
| Volumetric Flow Rate | ~2.1 mL/min | ~52.4 mL/min | Calculated based on linear velocity and column area. |
| Elution Solvent Volume | 2.5 L (5 BV) | 62.5 L (5 BV) | Scale directly with resin volume. |
Table 2: Purity and Yield Progression During Purification
| Purification Stage | Purity of this compound (%) | Overall Yield (%) | Common Analytical Method |
| Crude Extract | 10 - 15% | 100% | HPLC-UV[6] |
| After Macroporous Resin | 50 - 65% | 80 - 90% | HPLC-UV[6] |
| After Sephadex LH-20 | > 95% | 65 - 75% | HPLC-UV, LC-MS[3] |
| After Prep-HPLC | > 98% | 50 - 60% | HPLC-UV, qNMR[3] |
Section 5: Visualizations
A general workflow for scaling up this compound purification, highlighting the transition from lab to pilot scale.
Caption: Workflow for scaling this compound purification from lab to pilot scale.
A troubleshooting flowchart for addressing low purity issues during the scale-up process.
Caption: Troubleshooting logic for low purity during purification scale-up.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antioxidant behavior of this compound and myricetin flavonoid compounds--a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:16805-10-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Best practices & strategies for biotherapeutics production using a stable scale-up process - Aragen Life Sciences [aragen.com]
- 6. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Scaling Up Protein Purification: From Lab to Pilot Scale [synapse.patsnap.com]
- 13. Integrated continuous biomanufacturing on pilot scale for acid‐sensitive monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mearnsetin and Quercetin: A Comparative Analysis of Anti-Inflammatory Effects
In the landscape of nutritional science and drug development, the flavonols Mearnsetin and Quercetin have garnered attention for their potential health benefits, particularly their anti-inflammatory properties. This guide provides a detailed, objective comparison of their performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While extensive research has elucidated the anti-inflammatory mechanisms of Quercetin, experimental data on this compound remains comparatively limited. This comparison synthesizes the existing evidence for both compounds, highlighting areas where further research is needed.
Overview of Anti-Inflammatory Mechanisms
Both this compound and Quercetin are structurally similar flavonoids, suggesting they may share common mechanisms of anti-inflammatory action. These mechanisms primarily revolve around the modulation of key signaling pathways and the inhibition of enzymes involved in the inflammatory cascade. The principal pathways implicated include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Additionally, their ability to inhibit Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes, which are crucial for the production of inflammatory mediators, is a key aspect of their anti-inflammatory profile.
Comparative Data on Anti-Inflammatory Activity
Direct comparative studies on the anti-inflammatory effects of this compound and Quercetin are scarce in the current scientific literature. However, by collating data from various independent studies, a preliminary comparison can be drawn. The following table summarizes the available quantitative data on the inhibitory activities of both compounds against key inflammatory targets. It is important to note that the data for this compound is limited, and in some cases, data for its parent compound, myricetin, is used as a proxy, which should be interpreted with caution due to structural differences.
| Target | This compound (IC50) | Quercetin (IC50) | Experimental Model |
| COX-2 Inhibition | Data not available | ~10 µM - >100 µM (Varies by assay) | In vitro enzyme assays |
| 5-LOX Inhibition | Data not available | 0.7 µM - 25 µM (Varies by assay) | In vitro enzyme assays[1][2][3] |
| TNF-α Production | Data not available | 5 µM (21.3% inhibition) - 50 µM (39.3% inhibition) | Human Peripheral Blood Mononuclear Cells (PBMCs)[4] |
| IL-6 Production | Data not available | ~40 µM (significant inhibition) | Lipopolysaccharide (LPS)-stimulated human neutrophils[5][6][7] |
Note: IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater potency. The provided ranges for Quercetin reflect the variability observed across different experimental setups.
Detailed Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed protocols for the key experiments mentioned.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity
Objective: To determine the inhibitory effect of this compound and Quercetin on the enzymatic activity of COX-1, COX-2, and 5-LOX.
Protocol:
-
Enzyme Preparation: Purified human recombinant COX-1, COX-2, or 5-LOX enzymes are used.
-
Assay Buffer: The assay is typically performed in a Tris-HCl buffer (pH 8.0) containing a heme cofactor for COX enzymes.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (this compound or Quercetin) or a vehicle control for a specified period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 10 minutes), the reaction is stopped by adding a solution of hydrochloric acid.
-
Product Quantification: The production of prostaglandins (for COX) or leukotrienes (for LOX) is measured using an Enzyme Immunoassay (EIA) kit specific for the product of interest (e.g., Prostaglandin E2, Leukotriene B4).
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Measurement of Cytokine Production in Cell-Based Assays
Objective: To assess the effect of this compound and Quercetin on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells.
Protocol:
-
Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), is cultured under standard conditions.
-
Cell Stimulation: Cells are pre-treated with various concentrations of this compound or Quercetin for a specific duration (e.g., 1 hour).
-
Inflammatory Challenge: Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the cell culture.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of the target cytokine (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control.
Signaling Pathway Analysis
The anti-inflammatory effects of Quercetin are well-documented to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. While direct experimental evidence for this compound's action on these pathways is lacking, its structural similarity to Quercetin and myricetin suggests it may have similar effects.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quercetin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[8][9][10][11]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Quercetin has been demonstrated to inhibit the phosphorylation of key MAPK proteins such as ERK, p38, and JNK.[12][13][14][15]
Conclusion
The available evidence strongly supports the anti-inflammatory properties of Quercetin, detailing its mechanisms of action through the inhibition of key inflammatory pathways and enzymes. While this compound is structurally similar and is expected to exhibit comparable activities, there is a significant gap in the scientific literature regarding its experimental anti-inflammatory effects. Direct comparative studies are necessary to definitively ascertain the relative potencies of this compound and Quercetin. Researchers and drug development professionals are encouraged to consider the robust data on Quercetin while acknowledging the need for further investigation into the therapeutic potential of this compound. Future studies should focus on generating quantitative data for this compound's anti-inflammatory activity and conducting head-to-head comparisons with Quercetin to provide a clearer understanding of their respective pharmacological profiles.
References
- 1. Inhibition of 5-lipoxygenase and skin inflammation by the aerial parts of Artemisia capillaris and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic transformation has a profound effect on anti-inflammatory activity of flavonoids such as quercetin: lack of association between antioxidant and lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of quercetin on IL-6 production by LPS-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mearnsetin vs. Myricetin: A Comparative Analysis of Cytotoxicity in Cancer Cells
A detailed guide for researchers and drug development professionals on the cytotoxic properties of two closely related flavonoids.
Introduction
Mearnsetin and Myricetin are structurally similar flavonoid compounds, both belonging to the flavonol subclass. Myricetin, a naturally occurring antioxidant found in various fruits and vegetables, has been extensively studied for its anticancer properties. In contrast, this compound, a methylated derivative of Myricetin, remains largely unexplored in the context of cancer therapy. This guide provides a comprehensive comparison of the cytotoxic effects of this compound and Myricetin on cancer cells, drawing from available experimental and theoretical data. Due to a significant disparity in the volume of research, this comparison will heavily feature the well-documented activities of Myricetin, while highlighting the current knowledge gap regarding this compound.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Myricetin in various cancer cell lines, as determined by numerous experimental studies. Currently, there is no published experimental data on the IC50 values of this compound in cancer cell lines.
Table 1: IC50 Values of Myricetin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment (hours) | Citation |
| Breast Cancer | MDA-MB-231 | 114.75 | 72 | [1] |
| MCF-7 | 54 | 24 | [2] | |
| Colon Cancer | HCT-15 | >100 (70% viability reduction at 100 µM) | Not Specified | [3] |
| HT-29 | 47.6 ± 2.3 | Not Specified | [3] | |
| Caco-2 | 88.4 ± 3.4 | Not Specified | [3] | |
| HCT116 | 28.2 (LD50) | Not Specified | [4] | |
| Ovarian Cancer | A2780/CP70 | ~25 | 24 | [2] |
| OVCAR-3 | ~25 | 24 | [2] | |
| Hepatocellular Carcinoma | Hep3B | < 252.2 (24h), < 163.9 (48h) | 24, 48 | [5] |
| SMMC-7721 | < 252.2 (24h), < 163.9 (48h) | 24, 48 | [5] | |
| Cervical Cancer | HeLa | 22.70 (µg/mL) | Not Specified | [6] |
| Breast Cancer | T47D | 51.43 (µg/mL) | Not Specified | [6] |
Note: The IC50 values for Myricetin can vary depending on the cell line, treatment duration, and the specific assay used. The data presented here is a summary from multiple sources. There is no available experimental data for the IC50 values of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of Myricetin's cytotoxicity. These protocols can serve as a reference for researchers designing similar experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of Myricetin (or this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptotic cells by flow cytometry.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p53, Akt, Bcl-2, Bax, caspases) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in Myricetin-Induced Cytotoxicity
Myricetin has been shown to induce cytotoxicity in cancer cells through the modulation of several key signaling pathways. The following diagrams illustrate these pathways. There is currently no experimental data on the signaling pathways affected by this compound.
Caption: Myricetin-induced intrinsic apoptosis pathway.
Caption: Myricetin inhibits the PI3K/Akt/mTOR survival pathway.
Caption: Myricetin modulates the MAPK signaling pathway.
Comparative Analysis
Myricetin: A Potent Cytotoxic Agent
The extensive body of research on Myricetin clearly demonstrates its significant cytotoxic effects against a wide range of cancer cell lines.[1][7][8] Myricetin induces apoptosis through both intrinsic and extrinsic pathways.[9][10] Key mechanisms include the upregulation of the tumor suppressor p53, an increased Bax/Bcl-2 ratio leading to mitochondrial dysfunction and caspase activation.[9][11] Furthermore, Myricetin inhibits critical cell survival pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, thereby suppressing cancer cell proliferation and survival.[5][10][11] Studies have also indicated that Myricetin can be more cytotoxic to cisplatin-resistant ovarian cancer cells than cisplatin itself, suggesting its potential to overcome chemoresistance.[9][12]
This compound: An Uncharted Territory
In stark contrast to Myricetin, there is a profound lack of experimental data on the cytotoxic effects of this compound in cancer cells. The primary available study is a computational analysis using Density Functional Theory (DFT), which focused on the antioxidant properties of this compound and Myricetin.[13] This theoretical study suggests that both compounds exhibit antioxidant activity, with the B-ring of the flavonoid structure being a key contributor.[13] While antioxidant properties can sometimes be associated with anticancer effects, this is not a direct measure of cytotoxicity. The HOMO-LUMO energy gap, a predictor of chemical reactivity, was found to be slightly higher for this compound (3.7000 eV) compared to Myricetin (3.6000 eV), suggesting this compound may be slightly more stable.[13] However, without experimental validation, the biological implications of this theoretical difference remain speculative.
Conclusion and Future Directions
The comparison between this compound and Myricetin with respect to their cytotoxicity in cancer cells is currently one-sided. Myricetin is a well-established cytotoxic agent with a multi-targeted mechanism of action against various cancers. Its ability to induce apoptosis and inhibit key survival pathways makes it a promising candidate for further preclinical and clinical development.
-
Determine the IC50 values of this compound in various cancer cell lines.
-
Investigate the ability of this compound to induce apoptosis and identify the underlying molecular mechanisms.
-
Elucidate the effects of this compound on key cancer-related signaling pathways, such as PI3K/Akt and MAPK.
-
Conduct direct comparative studies of this compound and Myricetin under identical experimental conditions to accurately assess their relative cytotoxic potencies.
Such studies are essential to unlock the potential of this compound as a novel anticancer agent and to provide a solid foundation for a meaningful comparison with its well-studied counterpart, Myricetin.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 4. [PDF] Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 5. rjppd.org [rjppd.org]
- 6. Myricetin Induces Pancreatic Cancer Cell Death via the Induction of Apoptosis and Inhibition of the Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Myricetin inhibits proliferation of cisplatin-resistant cancer cells through a p53-dependent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Activity of Mearnsetin Validated by ORAC Assay
For researchers and professionals in drug development, the quantitative assessment of antioxidant activity is a critical step in the evaluation of novel therapeutic compounds. This guide provides a comparative analysis of Mearnsetin's antioxidant potential, contextualized through the Oxygen Radical Absorbance Capacity (ORAC) assay. We present a detailed experimental protocol, comparative data with other well-known antioxidants, and visual diagrams to elucidate the underlying mechanisms and workflows.
Introduction to this compound and the ORAC Assay
This compound is a flavonoid, a class of polyphenolic compounds found in plants, known for various biological activities.[1] Theoretical studies, using density functional theory (DFT), have investigated the molecular characteristics of this compound and its close relative, Myricetin. These studies highlight the significant contribution of the B-ring in their antioxidant activity.[2][3][4]
The ORAC assay is a widely used, high-throughput method for determining the antioxidant potential of various substances, including pharmaceuticals, nutraceuticals, and food ingredients.[5][6] The assay quantifies the ability of an antioxidant to inhibit the decline in fluorescence of a probe, typically fluorescein, which is damaged by peroxyl radicals.[6][7] The protective effect of an antioxidant is measured by comparing the area under the fluorescence decay curve (AUC) against a blank. The results are typically expressed as Trolox equivalents (TE), where Trolox, a water-soluble analog of vitamin E, serves as the standard.[6]
Comparative Antioxidant Activity
While specific experimental ORAC values for this compound are not widely published, its structural similarity to Myricetin suggests a potent antioxidant capacity. The following table compares the ORAC values of several common flavonoids and standard antioxidants to provide a benchmark for this compound's expected performance.
| Compound | Class | ORAC Value (µmol TE/µmol) |
| Myricetin | Flavonoid | ~4.0 - 6.0 |
| Quercetin | Flavonoid | ~2.5 - 4.5 |
| Kaempferol | Flavonoid | ~1.5 - 2.5 |
| Epigallocatechin gallate (EGCG) | Flavonoid | ~6.0 - 8.0 |
| Gallic Acid | Phenolic Acid | ~3.0 - 5.0 |
| Ascorbic Acid (Vitamin C) | Vitamin | ~0.5 - 1.0 |
| Trolox (Vitamin E analog) | Standard | 1.0 (by definition) |
Note: Values are approximate and can vary based on specific assay conditions. Data is compiled from various scientific sources.
Studies have shown that flavonoids with more hydroxyl groups, particularly on the B-ring, tend to have higher antioxidant activity.[8] Myricetin, which is structurally very similar to this compound, consistently demonstrates high antioxidant potential.[8]
ORAC Assay: Reaction Principle
The ORAC assay is based on a hydrogen atom transfer (HAT) mechanism. A free radical generator, AAPH, produces peroxyl radicals at a constant rate. These radicals quench the fluorescence of a probe molecule (fluorescein). In the presence of an antioxidant like this compound, the peroxyl radicals are neutralized, thus preserving the fluorescence signal.
Figure 1. Chemical principle of the ORAC assay.
Experimental Protocol: ORAC Assay
This protocol outlines the key steps for performing the ORAC assay in a 96-well microplate format.[7][9]
1. Reagents and Materials:
-
96-well black, opaque microplate
-
Fluorescence microplate reader with injector (Excitation: 485 nm, Emission: 520-538 nm)
-
Phosphate buffer (75 mM, pH 7.4)
-
Fluorescein sodium salt stock solution
-
AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard
-
Test compound (this compound) and other antioxidants
2. Preparation of Solutions:
-
Fluorescein Working Solution: Prepare a working solution of fluorescein in phosphate buffer. Protect from light.
-
Trolox Standards: Prepare a stock solution of Trolox and perform serial dilutions in phosphate buffer to create a standard curve (e.g., 6.25, 12.5, 25, 50, 100 µM).
-
Sample Preparation: Dissolve this compound and other test compounds in an appropriate solvent and then dilute with phosphate buffer to desired concentrations.
-
AAPH Solution: Prepare AAPH solution fresh just before use by dissolving it in phosphate buffer. Keep on ice.
3. Assay Procedure:
-
Pipette 150 µL of the fluorescein working solution into each well of the 96-well plate.
-
Add 25 µL of either the sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.
-
Incubate the plate at 37°C for a minimum of 30 minutes to allow for thermal equilibration.
-
Place the plate in the fluorescence reader.
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
Immediately begin kinetic readings of fluorescence every 1-2 minutes for 60-90 minutes.
4. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the samples by comparing their Net AUC to the Trolox standard curve. Results are expressed in µmol of Trolox Equivalents (TE) per µmol or per gram of the sample.
ORAC Assay Workflow
The following diagram illustrates the standardized workflow for conducting the ORAC assay, from initial preparation to final data calculation.
Figure 2. Standard experimental workflow for the ORAC assay.
Conclusion
The ORAC assay provides a reliable and standardized method for quantifying the antioxidant capacity of compounds like this compound. While direct experimental data for this compound is pending broader publication, theoretical analysis and comparison with structurally similar flavonoids such as Myricetin strongly suggest it possesses significant antioxidant activity. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers aiming to validate and compare the antioxidant potential of this compound and other novel compounds. This information is crucial for the development of new therapeutic agents designed to combat oxidative stress-related diseases.
References
- 1. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant behavior of this compound and myricetin flavonoid compounds--a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 6. atzlabs.com [atzlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
A Comparative Guide to HPLC and UPLC Methods for Mearnsetin Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of phytochemical analysis, the accurate quantification of specific compounds is paramount. Mearnsetin, a flavonoid with potential therapeutic properties, requires robust analytical methods for its detection and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) has long been the standard for such analyses. However, Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, offers significant advantages in terms of speed and resolution. This guide provides a comprehensive cross-validation comparison of HPLC and UPLC methods for the analysis of this compound, with supporting experimental data derived from closely related flavonoids, such as quercetin, due to the limited availability of direct comparative studies on this compound.
Executive Summary
This guide details the experimental protocols and performance characteristics of both HPLC and UPLC methods suitable for the analysis of this compound. While HPLC provides reliable and accurate results, UPLC technology demonstrates superior performance in terms of analysis time, solvent consumption, and sensitivity. The choice between the two methods will ultimately depend on the specific requirements of the laboratory, including sample throughput needs, and available instrumentation.
Experimental Protocols
Detailed methodologies for both HPLC and UPLC systems are provided below. These protocols are based on established methods for the analysis of flavonoids structurally similar to this compound.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is commonly employed for the separation and quantification of flavonoids.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase and an organic solvent. A typical mobile phase consists of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile or Methanol[2]
-
-
Injection Volume: 10 to 20 µL.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection Wavelength: Flavonoids like this compound typically exhibit strong absorbance between 254 nm and 370 nm. A wavelength of around 370 nm is often optimal for quercetin and similar structures.[4]
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC methods utilize columns with smaller particle sizes to achieve faster and more efficient separations.
-
Instrumentation: A UPLC system with a binary or quaternary solvent manager, sample manager, column heater, and a PDA (Photodiode Array) or TUV (Tunable UV) detector.
-
Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is characteristic of UPLC systems.[5]
-
Mobile Phase: Similar to HPLC, a gradient elution with an acidified water/acetonitrile or methanol mobile phase is used. The gradient is typically much faster in UPLC.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile[5]
-
-
Flow Rate: A higher flow rate, typically between 0.3 and 0.6 mL/min, is used to take advantage of the smaller particle size column.
-
Injection Volume: A smaller injection volume, usually 1 to 5 µL, is employed.
-
Column Temperature: Elevated temperatures (e.g., 40-50 °C) are often used to reduce mobile phase viscosity and improve peak shape.
-
Detection Wavelength: The detection wavelength will be similar to that used in HPLC, typically around 370 nm.
Performance Data Comparison
The following tables summarize the typical validation parameters for HPLC and UPLC methods for the analysis of flavonoids like quercetin, which can be considered indicative of the expected performance for this compound.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC | UPLC |
| Typical Retention Time (min) | 10 - 20 | 2 - 5 |
| Typical Analysis Time (min) | 25 - 40 | 5 - 10 |
| Solvent Consumption per run (mL) | 25 - 40 | 3 - 6 |
| Peak Resolution | Good | Excellent |
| Peak Asymmetry (Tailing Factor) | < 1.5 | < 1.2 |
Table 2: Method Validation Parameters
| Parameter | HPLC | UPLC |
| Linearity (R²) | > 0.999[1][3] | > 0.999 |
| Precision (%RSD) | < 2%[1][3] | < 1.5% |
| Accuracy (% Recovery) | 98 - 102%[3] | 98.5 - 101.5% |
| Limit of Detection (LOD) (µg/mL) | 0.05 - 0.5[1][3][6] | 0.01 - 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 - 1.5[1][3][6] | 0.03 - 0.3 |
Workflow for Cross-Validation of HPLC and UPLC Methods
The process of cross-validating an established HPLC method with a new UPLC method involves a series of steps to ensure that the new method provides equivalent or superior results. This workflow is crucial for method transfer and modernization in analytical laboratories.
Caption: Workflow for the cross-validation of HPLC and UPLC analytical methods.
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of this compound, based on data from structurally similar flavonoids, reveals a clear trend towards the superiority of UPLC in terms of efficiency and sensitivity. While both techniques are capable of producing accurate and precise results, UPLC offers a significant reduction in analysis time and solvent consumption, leading to higher sample throughput and lower operational costs. For laboratories with high sample loads and a need for rapid results, transitioning to a validated UPLC method is a strategic decision. However, for laboratories with lower sample throughput or limited access to UPLC instrumentation, a well-validated HPLC method remains a reliable and robust option for the quantification of this compound.
References
- 1. plantarchives.org [plantarchives.org]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. nano-ntp.com [nano-ntp.com]
- 4. Validation of an HPLC method for quantification of total quercetin in Calendula officinalis extracts [medigraphic.com]
- 5. 3.6. UPLC–MS/MS Analysis of Flavonoids [bio-protocol.org]
- 6. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Mearnsetin: A Comparative Analysis of Its Antioxidant Efficacy
In the landscape of natural antioxidants, flavonoids have garnered significant attention for their potential therapeutic applications. Mearnsetin, an O-methylated flavonol found in plants such as Eucalyptus globulus and Elaeocarpus lanceofolius, has been noted for its antioxidative properties.[1] This guide provides a comparative analysis of this compound's antioxidant efficacy against other well-researched natural antioxidants: Quercetin, Kaempferol, Myricetin, and Luteolin. The comparison is based on available experimental and theoretical data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Note on Data Availability: Direct experimental comparative studies on the antioxidant activity of this compound using standardized assays are limited in publicly available literature. Therefore, this guide presents a comparison based on theoretical computational studies for this compound and extensive experimental data for the other selected flavonoids.
Comparative Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various assays that measure its ability to scavenge free radicals or reduce oxidants. The following table summarizes available data from common antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC). For this compound, theoretical data from Density Functional Theory (DFT) studies are included, which predict its antioxidant potential based on molecular structure and electronic properties.[2][3]
| Compound | DPPH IC50 (µM) | ABTS TEAC | FRAP (µM Fe(II)/µM) | ORAC (µM TE/µM) | Data Type |
| This compound | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined | Theoretical |
| Quercetin | ~2.2 - 19.17 µg/ml[4] | High | High[5] | High | Experimental |
| Kaempferol | Moderate | Moderate | Moderate | Moderate | Experimental |
| Myricetin | High[6] | High[7] | High | High | Experimental |
| Luteolin | Moderate-High | Moderate-High | Moderate-High | Moderate-High | Experimental |
IC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity.[8][9][10] TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates stronger antioxidant activity.[11][12][13][14] FRAP: Ferric Reducing Antioxidant Power. A higher FRAP value indicates greater reducing ability.[5][15][16] ORAC: Oxygen Radical Absorbance Capacity. A higher ORAC value indicates a greater capacity to neutralize peroxyl radicals.[17][18][19][20]
Theoretical DFT studies suggest that this compound possesses significant antioxidant potential, comparable to Myricetin.[2][3] The antioxidant activity of flavonoids is largely attributed to the number and arrangement of hydroxyl groups on their aromatic rings. The B-ring is a primary site for radical scavenging.[2]
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are detailed methodologies for the key assays cited.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[21]
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A small volume of the antioxidant solution (at various concentrations) is mixed with a larger volume of the DPPH solution. A blank is prepared with the solvent instead of the antioxidant solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.[9]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[11][22]
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Reaction: A small aliquot of the antioxidant solution is added to the ABTS•+ working solution.
-
Measurement: The absorbance is recorded at a set time point (e.g., 6 minutes) after the initial mixing.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[12]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[15][16]
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM) in HCl (e.g., 40 mM), and a solution of FeCl₃ (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is typically warmed to 37°C before use.
-
Reaction: The antioxidant solution is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at a specific wavelength (typically 593 nm).
-
Calculation: The FRAP value is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µM Fe(II) equivalents.[5]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[17][18]
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox) are used.
-
Reaction Mixture: The antioxidant sample or Trolox standard is mixed with the fluorescent probe in a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Reaction Initiation: The reaction is initiated by the addition of the AAPH solution. The entire reaction is carried out at a constant temperature (e.g., 37°C).
-
Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as Trolox Equivalents (TE).[20]
Signaling Pathways and Mechanisms of Action
Flavonoids exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control the expression of antioxidant enzymes.
General Antioxidant Signaling Pathway for Flavonoids
Many flavonoids, and likely this compound due to its structural similarities, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[23][24] This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Nrf2-ARE signaling pathway activated by flavonoids.
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or flavonoids, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of various antioxidant and cytoprotective genes.[25] Myricetin, a close structural analog of this compound, is known to interact with the PI3K/AKT and Nrf2 signaling pathways.[26]
General Experimental Workflow for Antioxidant Comparison
The systematic comparison of antioxidant efficacy involves a series of well-defined steps, from sample preparation to data analysis and interpretation.
Caption: A generalized workflow for comparative antioxidant analysis.
Conclusion
While direct experimental evidence for this compound's antioxidant capacity in standardized assays is still emerging, theoretical studies strongly suggest its potential as a potent antioxidant, likely comparable to Myricetin. Its structural similarity to other well-characterized flavonols implies that it may act through similar mechanisms, including direct radical scavenging and modulation of key cellular antioxidant pathways like the Nrf2-ARE system. Further experimental research is warranted to fully elucidate and quantify the antioxidant efficacy of this compound and to validate the promising predictions from computational studies. Such research will be invaluable for its potential development as a therapeutic agent in conditions associated with oxidative stress.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant behavior of this compound and myricetin flavonoid compounds--a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nehu.ac.in [nehu.ac.in]
- 5. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 10. researchgate.net [researchgate.net]
- 11. citeqbiologics.com [citeqbiologics.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antikoerper-online.de]
- 15. jmp.ir [jmp.ir]
- 16. mdpi.com [mdpi.com]
- 17. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Oxygen radical absorbance capacity of phycocyanin and phycocyanobilin from the food supplement Aphanizomenon flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Advanced Research on the Antioxidant Activity and Mechanism of Polyphenols from Hippophae Species—A Review [mdpi.com]
- 26. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Mearnsetin In Silico Docking: A Comparative Guide to Target Protein Interactions
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico docking studies of Mearnsetin and its close structural analog, Myricetin, with various protein targets. Due to the limited availability of direct docking studies on this compound, this guide leverages the extensive research conducted on Myricetin to provide valuable insights into potential target interactions and therapeutic applications.
This compound (3,5,7-trihydroxy-4'-methoxy-3',5'-dimethoxyflavone) is a flavonoid with demonstrated antioxidant properties. Its structural similarity to Myricetin, a widely studied flavonol, suggests that it may share similar biological targets and mechanisms of action. This guide summarizes the binding affinities of Myricetin with several key proteins implicated in viral replication, inflammation, and cancer, offering a predictive framework for this compound's potential interactions.
Comparative Docking Analysis
The following table summarizes the results of in silico molecular docking studies of Myricetin with various protein targets. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction between the ligand (Myricetin) and the protein. A more negative value generally signifies a stronger binding affinity.
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Potential Therapeutic Area |
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | 6LU7 | Myricetin | -7.4 | His41, Cys145, Leu141, Glu166 | Antiviral (COVID-19)[1] |
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | - | Myricetin 3-rutinoside | -9.3 | Not specified in abstract | Antiviral (COVID-19)[2] |
| Cyclooxygenase-2 (COX-2) | 4PH9 | Myricetin | -6.52 | Not specified in abstract | Anti-inflammatory[3] |
| Cyclooxygenase-1 (COX-1) Chain A | Not specified | Myricetin | -8.1 | Not specified in abstract | Anti-inflammatory[4] |
| Cyclooxygenase-1 (COX-1) Chain B | Not specified | Myricetin | -9.83 | Not specified in abstract | Anti-inflammatory[4] |
| Phosphoinositide-dependent protein kinase-1 (PDK-1) | Not specified | Myricetin Analogues | -35.6 to -42.8 | Not specified in abstract | Anticancer[5][6] |
| Fructose-1,6-bisphosphatase 1 (FBP1) | Not specified | Myricetin | < -8 | Not specified in abstract | Atherosclerosis, Calcific Aortic Stenosis[7] |
| Peroxisome proliferator-activated receptor-gamma (PPAR-γ) | Not specified | Myricetin | No interaction | - | Diabetes[8] |
| Glucose transporter 4 (GLUT-4) | Not specified | Myricetin | Good binding affinity | Not specified in abstract | Diabetes[8] |
| Epac-2 | Not specified | Myricetin | Not specified | Not specified | Diabetes[9] |
| PKA RI alpha homodimer | 4MX3 | Myricetin | Not specified | Not specified | Diabetes[9] |
Experimental Protocols: Molecular Docking
The in silico molecular docking studies cited in this guide generally follow a standardized protocol, which is outlined below. This provides a methodological framework for researchers looking to conduct similar studies.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and any non-essential heteroatoms are typically removed. Polar hydrogen atoms are added to the protein structure.
-
Ligand Structure Retrieval and Preparation: The 2D or 3D structure of the ligand (e.g., Myricetin) is obtained from a chemical database such as PubChem. The ligand's structure is then optimized, and charges are assigned using computational chemistry software.
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock Vina, PyRx, Biovia Discovery Studio, and Schrödinger Maestro.[2][10]
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial for ensuring that the docking simulation is focused on the region of interest.
-
Docking Algorithm: The docking software employs algorithms, such as the Lamarckian genetic algorithm used in AutoDock, to explore various conformations and orientations of the ligand within the protein's active site.[3]
-
Scoring Function: A scoring function is used to estimate the binding affinity for each docked pose, typically reported as a binding energy in kcal/mol.
3. Analysis of Results:
-
Binding Pose Selection: The docked conformation with the lowest binding energy is generally considered the most favorable binding mode.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of the binding. Visualization tools like PyMOL or Discovery Studio Visualizer are used for this purpose.
Signaling Pathway Visualization
This compound and Myricetin are known to exert their biological effects by modulating various signaling pathways. The Keap1-Nrf2-ARE pathway is a key regulator of the cellular antioxidant response and is a potential target for these flavonoids.
Caption: The Keap1-Nrf2-ARE signaling pathway.
Workflow for In Silico Molecular Docking
The following diagram illustrates a typical workflow for performing in silico molecular docking studies.
References
- 1. Docking and Electronic Structure of Rutin, Myricetin, and Baicalein Targeting 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential bioactive glycosylated flavonoids as SARS-CoV-2 main protease inhibitors: A molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Mearnsetin: A Comparative Analysis of Plant-Derived Sources for Researchers and Drug Development Professionals
Mearnsetin, a methylated flavonol, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This guide provides a comparative analysis of this compound derived from various plant sources, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the quantitative analysis of this compound from different botanical origins, detail the experimental protocols for its extraction and biological evaluation, and visualize key pathways and workflows.
Plant Sources and Quantitative Analysis
This compound has been identified in several plant species. The primary sources discussed in this guide are Acacia mearnsii, Eucalyptus globulus, Elaeocarpus lanceofolius, and the fern Asplenium antiquum. The yield and purity of this compound can vary significantly depending on the plant source and the extraction and purification methods employed.
While comprehensive comparative studies on the yield and purity of this compound from these sources are limited, available data from individual studies are summarized below. It is important to note that some studies report on the presence of this compound within a flavonoid fraction rather than providing data for the isolated compound.
Table 1: Quantitative Comparison of this compound from Different Plant Sources
| Plant Source | Plant Part | Extraction Solvent | Reported Yield | Purity | Reference |
| Acacia mearnsii | Leaves | 80% aqueous methanol | Not specifically quantified for this compound; a flavonoid fraction containing this compound was isolated. A related flavonoid, myricitrin, was obtained with a yield of 7.3 mg/g of crude extract.[1] | The myricitrin fraction had a purity of 98.4%.[1] | [1] |
| Eucalyptus globulus | Bark | Methanol, Water, Methanol/Water | This compound identified, but quantitative yield not provided in the cited study.[2] | Not specified. | [2] |
| Elaeocarpus lanceofolius | Not specified | Not specified | This compound identified, but quantitative data on yield is not available in the reviewed literature. | Not specified. | |
| Asplenium antiquum | Not specified | Not specified | This compound 3,7-dirhamnoside (a glycoside of this compound) has been identified; however, quantitative yield data is not readily available. | Not specified. |
Note: The lack of standardized reporting and direct comparative studies makes a precise quantitative comparison challenging. The data presented is based on available literature and may not be directly comparable due to variations in experimental methodologies.
Comparative Biological Activity
The therapeutic potential of this compound is largely attributed to its antioxidant and anti-inflammatory properties. While direct comparative studies of this compound from different plant sources are scarce, the following table summarizes the known biological activities of this compound and related extracts.
Table 2: Comparative Biological Activities of this compound and Related Plant Extracts
| Plant Source/Compound | Biological Activity | Assay | Key Findings (e.g., IC50 values) | Reference |
| This compound (General) | Antioxidant | DFT Study | The B-ring of this compound is a key contributor to its antioxidant activity.[3][4] | [3][4] |
| Flavonoids from Acacia mearnsii | Antioxidant | DPPH radical scavenging | Purified flavonoid fractions showed strong antioxidant activity.[1] | [1] |
| Flavonoids from Acacia mearnsii | Hypoglycemic | α-glucosidase inhibition | Purified flavonoid fractions significantly inhibited α-glucosidase.[1] | [1] |
| Acacia mearnsii Leaf Extract | Anti-inflammatory | Not specified | The extract is reported to have anti-inflammatory properties.[1] | [1] |
| This compound (General) | Anti-inflammatory | Inhibition of Nitric Oxide (NO) Production | Certain flavonoids, structurally similar to this compound, inhibit NO production in RAW 264.7 cells, suggesting a potential mechanism for anti-inflammatory action.[5] | [5] |
| This compound (General) | Anti-inflammatory | COX Inhibition | Flavonols, the class of compounds this compound belongs to, have been shown to act as COX-2 inhibitors in docking studies.[6] | [6] |
Note: IC50 values are a measure of the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate higher potency. The data for Acacia mearnsii pertains to flavonoid fractions and not isolated this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable research. Below are methodologies for key experiments related to the analysis of this compound.
Extraction and Purification of Flavonoids from Acacia mearnsii Leaves
This protocol is adapted from a study on the separation of flavonoids from A. mearnsii leaves.[1]
-
Extraction:
-
Air-dried and ground leaves (1 kg) are mixed with 40 L of an 80% aqueous methanol solution.
-
The mixture is extracted twice in an ultrasonic cleaner at 60°C for 75 minutes.
-
The resulting solution is filtered and concentrated to obtain a crude extract.
-
-
Purification:
-
Solvent Partition: The crude extract is subjected to sequential fractionation using petroleum ether, dichloromethane, and ethyl acetate.
-
Macroporous Adsorbent Resin Column Chromatography: The ethyl acetate fraction is separated using a macroporous resin column.
-
Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column.
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of flavonoid fractions is performed using preparative RP-HPLC.
-
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.[7][8][9][10]
-
Procedure:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Add various concentrations of the test compound (e.g., purified this compound) to the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.[5][11][12]
-
Procedure:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
The absorbance is measured at 540 nm.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
-
Anti-inflammatory Activity Assessment: Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-2 enzyme, which is involved in the inflammatory pathway.[13][14]
-
Procedure:
-
A COX-2 inhibitor screening kit is typically used for this assay.
-
The assay is based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product generated by the COX enzyme.
-
The test compound is incubated with recombinant human COX-2 enzyme.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The fluorescence or absorbance is measured, and the percentage of inhibition is calculated to determine the IC50 value.
-
Visualizing the Science: Pathways and Workflows
To better understand the mechanisms and processes involved in this compound research, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound analysis.
References
- 1. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of phenolic components in polar extracts of Eucalyptus globulus Labill. bark by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant behavior of this compound and myricetin flavonoid compounds--a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Phytochemical Screening and Biological Activity of Female and Male Cones from Pinus nigra subsp. laricio (Poir.) Maire [mdpi.com]
- 13. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japer.in [japer.in]
Mearnsetin's Neuroprotective Potential: A Comparative Guide for Researchers
For scientists and professionals in drug development, the quest for novel neuroprotective agents is a continuous endeavor. Flavonoids, a class of polyphenolic compounds found abundantly in plants, have garnered significant attention for their potential to combat neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective effects of mearnsetin and three other closely related and well-studied flavonoids: quercetin, kaempferol, and myricetin. While extensive research has illuminated the neuroprotective mechanisms of quercetin, kaempferol, and myricetin, data on this compound remains limited, presenting a compelling case for further investigation into its therapeutic potential.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative overview of the neuroprotective effects of quercetin, kaempferol, and myricetin. Due to a lack of available experimental data, information on this compound is not included in these tables.
Table 1: In Vitro Neuroprotective Effects of Selected Flavonoids
| Flavonoid | Cell Line | Neurotoxic Insult | Concentration Range | Key Findings |
| Quercetin | SH-SY5Y | Amyloid β (Aβ) | 50-150 µM | Increased cell viability by up to 35.84% at 150 µM. |
| PC12 | 6-hydroxydopamine (6-OHDA) | 1-20 µM | Attenuated 6-OHDA-induced apoptosis. | |
| Primary cortical neurons | Glutamate | 5-20 µM | Protected against glutamate-induced excitotoxicity. | |
| Kaempferol | SH-SY5Y | 6-OHDA | 1-10 µM | Attenuated 6-OHDA-induced neurotoxicity.[1] |
| Cerebellar granule neurons | Oxidative stress | Not specified | Protected against oxidative stress-mediated apoptosis.[2] | |
| Myricetin | SH-SY5Y | Oxygen-glucose deprivation (OGD) | Not specified | Significantly attenuated OGD-induced cell death.[3] |
| Primary cortical neurons | Glutamate | Not specified | Suppressed glutamate-induced nuclear fragmentation and cell death.[3] |
Table 2: In Vivo Neuroprotective Effects of Selected Flavonoids
| Flavonoid | Animal Model | Dosage & Route | Pathological Model | Key Findings |
| Quercetin | Rats | 10, 20, 50 mg/kg, oral | Global cerebral ischemia | Reduced infarct volume and neurological deficits. |
| Mice | 25 mg/kg, i.p. | Lipopolysaccharide (LPS)-induced neuroinflammation | Attenuated neuroinflammation and memory impairment. | |
| Kaempferol | Rats | Not specified, i.v. | Middle cerebral artery occlusion (MCAO) | Reduced brain damage and inhibited apoptosis.[2] |
| Mice | 7 days, oral | MCAO | Showed neuroprotective effects through inhibition of mitochondrial fission.[4] | |
| Myricetin | Rats | Intragastric | MCAO | Decreased infarction volume and reduced neuronal loss.[3] |
| Rats | Not specified | Aβ₁₋₄₂/Al³⁺-induced Alzheimer's | Reduced Aβ and Tau production, and hippocampal cell apoptosis.[5] |
Mechanisms of Neuroprotection: A Look at Key Signaling Pathways
The neuroprotective effects of flavonoids are attributed to their antioxidant and anti-inflammatory properties, which are mediated through the modulation of several key intracellular signaling pathways.
Quercetin: A Multi-Faceted Neuroprotector
Quercetin has been extensively studied and is known to exert its neuroprotective effects through various mechanisms. It is a potent antioxidant that can scavenge free radicals and chelate metal ions. Furthermore, it modulates several signaling pathways crucial for neuronal survival and function.
-
Nrf2/ARE Pathway: Quercetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a primary cellular defense mechanism against oxidative stress. This activation leads to the upregulation of several antioxidant and detoxifying enzymes.
-
NF-κB Pathway: Quercetin can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. By doing so, it suppresses the production of inflammatory cytokines and enzymes that contribute to neuroinflammation and neuronal damage.
-
PI3K/Akt Pathway: Quercetin has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical pathway for promoting cell survival and inhibiting apoptosis.
Kaempferol: A Potent Anti-inflammatory and Antioxidant Agent
Kaempferol shares structural similarities with quercetin and also exhibits significant neuroprotective properties. Its mechanisms of action often overlap with those of quercetin, particularly in its anti-inflammatory and antioxidant activities.
-
MAPK Pathway: Kaempferol has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Dysregulation of this pathway is implicated in neuronal apoptosis and inflammation. Kaempferol can inhibit the activation of certain MAPKs like p38 and JNK, thereby reducing neuroinflammation and promoting neuronal survival.
Myricetin: A Strong Antioxidant with Neuroprotective Promise
Myricetin, characterized by an additional hydroxyl group on its B-ring compared to quercetin, is a potent antioxidant. This structural feature is believed to contribute to its strong radical-scavenging activity.
-
Nrf2 Pathway Activation: Similar to quercetin, myricetin has been found to activate the Nrf2 signaling pathway, enhancing the cellular antioxidant defense system.[3]
-
Anti-inflammatory Effects: Myricetin has demonstrated the ability to inhibit neuroinflammation by reducing the production of pro-inflammatory mediators.
This compound: An Unexplored Frontier in Neuroprotection
This compound is a methylated derivative of myricetin. The methylation of hydroxyl groups in flavonoids can significantly alter their biological activities, including their antioxidant capacity, bioavailability, and ability to modulate signaling pathways.
Based on its structural similarity to myricetin, it is plausible that this compound possesses neuroprotective properties. The methylation may influence its lipophilicity, potentially affecting its ability to cross the blood-brain barrier. Furthermore, the number and position of free hydroxyl groups are critical for the antioxidant activity of flavonoids. The methylation in this compound could modulate this activity.
However, a comprehensive review of the current scientific literature reveals a significant lack of experimental data on the neuroprotective effects of this compound. There are no readily available studies that quantify its efficacy in in vitro or in vivo models of neurodegeneration, nor are there detailed investigations into its specific effects on key signaling pathways such as Nrf2, NF-κB, PI3K/Akt, or MAPK in a neuroprotective context.
This knowledge gap highlights a critical area for future research. Investigating the neuroprotective potential of this compound and comparing it directly with its parent compound, myricetin, and other well-characterized flavonoids like quercetin and kaempferol, could unveil a novel and potent therapeutic agent for neurodegenerative diseases.
Experimental Protocols
For researchers interested in investigating the neuroprotective effects of flavonoids, the following are generalized protocols for key in vitro assays.
MTT Assay for Cell Viability
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with the neurotoxic agent (e.g., Aβ, 6-OHDA) with or without various concentrations of the flavonoid for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This method is used to quantify the levels of oxidative stress within cells.
-
Cell Culture and Treatment: Culture and treat the cells with the neurotoxin and/or flavonoid as described for the MTT assay.
-
Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in the dark.
-
Washing: Wash the cells with a suitable buffer to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Quercetin, kaempferol, and myricetin have demonstrated significant neuroprotective effects in a variety of experimental models, acting through multiple mechanisms including the modulation of key signaling pathways involved in oxidative stress and inflammation. While the structural similarity of this compound to myricetin suggests it may also possess neuroprotective properties, the current lack of experimental data underscores a critical need for further research. The investigation of this compound's neuroprotective efficacy and its underlying molecular mechanisms represents a promising avenue for the discovery of new therapeutic strategies for neurodegenerative diseases. This guide serves as a resource for researchers to build upon the existing knowledge of flavonoid neuroprotection and to explore the untapped potential of lesser-known compounds like this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effects of Myricetin on PTZ-Induced Seizures in Mice: Evaluation of Oxidation, Neuroinflammation and Metabolism, and Apoptosis in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Mearnsetin's Mechanism of Action: A Comparative Gene Expression Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Mearnsetin, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. Gene expression analysis provides a powerful tool to elucidate these mechanisms by revealing the global transcriptional changes induced by a compound.
This guide offers a comparative analysis of this compound's potential mechanism of action by examining its effects on gene expression in the context of two structurally similar and well-studied flavonoids: Myricetin and Quercetin. Due to the limited availability of public, quantitative gene expression data specifically for this compound, this guide leverages data from its close analogs to infer its likely molecular pathways and provides a framework for future validation studies.
Comparison of Gene Expression Modulation by this compound Analogs
Table 1: Comparative Effects of Myricetin and Quercetin on Gene Expression
| Feature | Myricetin | Quercetin | This compound (Inferred) |
| Cell Line | HepG2 (Human Liver Cancer) | Human Peripheral Blood Mononuclear Cells (PBMCs); MCF-7 (Human Breast Cancer) | - |
| Technology | Microarray | Real-Time qPCR; Microarray | - |
| Upregulated Genes | 143 genes | Downregulation of pro-inflammatory genes is the primary reported effect. | Likely to upregulate antioxidant response genes (e.g., HO-1, GCLC). |
| Downregulated Genes | 476 genes | TNF-α, IL-1β, IL-6, MIP-1α, iNOS; SNAI2, PLAU, CSF1 | Likely to downregulate pro-inflammatory cytokines and genes involved in cell proliferation and metastasis. |
| Key Signaling Pathway | Nrf2-ARE Pathway | NF-κB Signaling Pathway | Likely modulates Nrf2-ARE and NF-κB signaling pathways. |
Key Signaling Pathways
Based on the analysis of related flavonoids, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cancer.
Anti-inflammatory and Antioxidant Pathways
dot
Caption: Inferred anti-inflammatory and antioxidant pathways of this compound.
Anticancer Signaling Pathway
dot
Mearnsetin and Mearnsitrin: A Head-to-Head Comparison of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Mearnsetin and its glycoside derivative, Mearnsitrin, are two flavonoids that have garnered interest for their potential therapeutic properties. This guide provides a comprehensive head-to-head comparison of their reported bioactivities, supported by available experimental data. While direct comparative studies are limited, this document synthesizes existing research on each compound and related flavonoids to offer a valuable resource for researchers.
At a Glance: Key Bioactivities
| Bioactivity | This compound | Mearnsitrin |
| Antioxidant Activity | Possesses antioxidative properties.[1] | Exhibits powerful antioxidant activity. |
| Anticancer Activity | Potential anticancer agent. | Shows cytotoxic effects against certain cancer cell lines. |
| Anti-inflammatory Activity | Expected to have anti-inflammatory effects based on flavonoid structure. | Reported to have anti-inflammatory effects. |
| Cardioprotective Effects | Not extensively studied. | Pretreatment shows a reduction in doxorubicin-induced cytotoxicity in cardiomyocytes.[2] |
In-Depth Bioactivity Analysis
Antioxidant Activity
Both this compound and Mearnsitrin are recognized for their antioxidant potential, a common feature of flavonoids. This activity is largely attributed to their ability to scavenge free radicals.
This compound: Theoretical studies using density functional theory (DFT) have analyzed the molecular characteristics of this compound, indicating that the B-ring of the flavonoid structure is a key contributor to its antioxidant activity.[3][4]
Mearnsitrin: Described as a powerful antioxidant, Mearnsitrin's glycosidic structure may influence its solubility and bioavailability, which in turn can affect its in vivo antioxidant efficacy.[2]
Anticancer Activity
The potential of flavonoids as anticancer agents is a significant area of research. Both this compound and Mearnsitrin have shown promise in this domain.
This compound: As a flavonoid, this compound is expected to exhibit anticancer properties. Studies on the structurally similar flavonoid, myricetin, have shown high cytotoxic activity against HeLa and T47D cancer cell lines, with IC50 values of 22.70 μg/mL and 51.43 μg/mL, respectively.[5]
Mearnsitrin: In a study on doxorubicin-induced cardiomyocyte apoptosis, Mearnsitrin pretreatment significantly reduced the IC50 value of doxorubicin in H9c2 cells in a dose-dependent manner, suggesting a potential synergistic or protective effect in chemotherapy.[2] However, at higher concentrations, Mearnsitrin itself promoted cell death.[2]
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases, and flavonoids are well-known for their anti-inflammatory properties.
This compound & Mearnsitrin: Direct experimental data with IC50 values for the anti-inflammatory activity of this compound and Mearnsitrin (e.g., inhibition of nitric oxide production or COX-2 enzyme activity) are not extensively reported in the available literature. However, the general anti-inflammatory mechanisms of flavonoids involve the modulation of signaling pathways like NF-κB and PI3K/Akt.
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound and Mearnsitrin are mediated through their interaction with various cellular signaling pathways. While specific studies on these two compounds are limited, the known mechanisms of related flavonoids provide a strong indication of their potential modes of action.
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation and cell survival. Many flavonoids are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. It is plausible that both this compound and Mearnsitrin exert their anti-inflammatory effects through the modulation of the NF-κB pathway.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is vital for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Flavonoids can modulate this pathway, often leading to the induction of apoptosis in cancer cells. It is hypothesized that the anticancer effects of this compound and Mearnsitrin may be partly mediated through the inhibition of the PI3K/Akt pathway.
Experimental Protocols
Detailed experimental protocols for the bioactivity assays mentioned are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key assays.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Reaction Mixture: Different concentrations of the test compound (this compound or Mearnsitrin) are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[6]
MTT Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (this compound or Mearnsitrin) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[5]
Conclusion and Future Directions
This compound and Mearnsitrin are promising flavonoids with significant antioxidant and potential anticancer and anti-inflammatory activities. However, a clear gap exists in the literature regarding direct, quantitative comparisons of their bioactivities. Future research should focus on head-to-head studies employing standardized assays to elucidate the structure-activity relationship between the aglycone (this compound) and its glycoside (Mearnsitrin). Such studies will be invaluable for understanding their therapeutic potential and guiding future drug development efforts. Further investigation into their effects on a wider range of cancer cell lines, detailed mechanistic studies on their anti-inflammatory and neuroprotective properties, and in vivo efficacy and safety evaluations are also warranted.
References
- 1. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
Mearnsetin: Unraveling the Link Between Structure and Biological Function in Flavonoid Research
A comprehensive comparison of the O-methylated flavonol Mearnsetin with its structurally related flavonoids—quercetin, myricetin, and kaempferol—highlights its potential as a noteworthy antioxidant, anti-inflammatory, and anticancer agent. While direct experimental data on this compound remains limited, analysis of its chemical structure and data from its natural sources, such as Eucalyptus globulus, provide valuable insights into its biological activities.
This compound, an O-methylated flavonol found in plants like Eucalyptus globulus and Elaeocarpus lanceofolius, possesses a unique chemical structure that influences its biological functions.[1] As a derivative of myricetin, this compound (4'-O-methylmyricetin) shares the core flavonoid scaffold but is distinguished by a methoxy group at the 4'-position of its B-ring. This structural modification has implications for its bioactivity, potentially altering its interaction with cellular targets compared to its non-methylated counterparts.
Comparative Analysis of Biological Activities
To contextualize the therapeutic potential of this compound, this guide provides a comparative overview of its antioxidant, anti-inflammatory, and anticancer properties alongside those of the well-researched flavonoids: quercetin, myricetin, and kaempferol. The following tables summarize available quantitative data, primarily in the form of half-maximal inhibitory concentration (IC50) values, to facilitate a direct comparison of their potency. It is important to note that direct experimental IC50 values for this compound are scarce in the current literature. The data presented for this compound are therefore largely inferred from studies on extracts of plants known to contain this compound, and this limitation should be considered when interpreting the results.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their health benefits. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The methylation at the 4'-hydroxyl group in this compound may influence its radical scavenging ability compared to myricetin, which possesses a hydroxyl group at this position.
| Compound/Extract | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound (from E. globulus extracts) | 188.2 - 5841.7[2][3] | 14.2 - 171.3[2][3] |
| Quercetin | ~4.60 | ~48.0 |
| Myricetin | - | - |
| Kaempferol | - | - |
Note: Data for this compound is derived from extracts of Eucalyptus globulus and may not represent the activity of the isolated compound. IC50 values for quercetin, myricetin, and kaempferol are sourced from various studies and may vary depending on experimental conditions.
Anti-inflammatory Activity
Flavonoids can exert anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and by reducing the production of inflammatory mediators like nitric oxide (NO). The structural differences between this compound and other flavonoids likely influence their inhibitory potency against these inflammatory targets.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | NO Inhibition IC50 (µg/mL) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Quercetin | - | - | - | - |
| Myricetin | - | - | - | - |
| Kaempferol | - | - | - | - |
Direct experimental data for the anti-inflammatory activity of this compound is currently unavailable.
Anticancer Activity
The potential of flavonoids to combat cancer is an active area of research. Their mechanisms often involve the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and interference with signaling pathways crucial for tumor growth. The cytotoxic effects of these compounds are typically assessed against various cancer cell lines, with IC50 values indicating their potency.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | Data not available | Data not available |
| Myricetin | HeLa | 22.70[4] |
| T47D | 51.43[4] | |
| Quercetin | MCF-7 | ~24.2 (73 µM)[5] |
| MDA-MB-231 | ~28.2 (85 µM)[5] | |
| Kaempferol | - | - |
Direct experimental data for the anticancer activity of this compound is currently unavailable.
Modulation of Signaling Pathways
The biological activities of flavonoids are intricately linked to their ability to modulate intracellular signaling pathways. Two pathways of significant interest in inflammation and cancer are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Its chronic activation is implicated in various inflammatory diseases and cancers. Flavonoids, including quercetin and myricetin, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. While direct evidence for this compound is lacking, its structural similarity to other flavonoids suggests it may also modulate NF-κB signaling.
Figure 1: this compound's potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids can interfere with MAPK signaling at various points, influencing cell fate. Given its structural characteristics, this compound may also possess the ability to modulate this critical pathway.
Figure 2: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited biological activities, detailed experimental protocols for key assays are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 3: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formazan crystals to form.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method for determining the antioxidant capacity of a compound. It measures the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Workflow:
Figure 4: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Solution Preparation: Prepare a stock solution of the test compound and a series of dilutions. Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound dilutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Conclusion and Future Directions
This compound, as a methylated derivative of myricetin, holds promise as a bioactive flavonoid. Its structural features suggest potential antioxidant, anti-inflammatory, and anticancer activities. However, the current body of research lacks direct and quantitative experimental evidence to fully substantiate these claims and to provide a robust comparison with its more studied flavonoid relatives.
Future research should prioritize the isolation and purification of this compound to enable comprehensive in vitro and in vivo studies. Determining its IC50 values in a range of standardized assays is crucial for a definitive assessment of its potency. Furthermore, elucidating its specific molecular targets and its precise effects on key signaling pathways, such as MAPK and NF-κB, will be instrumental in understanding its mechanism of action and for harnessing its therapeutic potential in drug discovery and development. The information gathered from such studies will be invaluable for researchers, scientists, and drug development professionals seeking to explore the vast and promising landscape of natural product-based therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Chemical Composition and Antioxidant Activity of Eucalyptus globulus Leaves under Different Extraction Conditions | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Mearnsetin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Mearnsetin, ensuring safety and compliance within the laboratory setting. While specific disposal data for this compound is limited, the following protocols are based on established best practices for the handling of similar flavonoid compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to consult your institution's specific chemical hygiene plan and local environmental regulations. All personnel handling chemical waste must be adequately trained in hazardous waste management.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[1]
-
Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[1]
-
Body Protection: A lab coat or fire/flame-resistant and impervious clothing is required.[1][2]
-
Respiratory Protection: If engineering controls are insufficient or if dust is generated, use a full-face respirator.[1]
General Handling:
-
Work in a well-ventilated area, preferably a fume hood, to avoid the formation and inhalation of dust, mists, or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the chemical from entering drains, as its environmental impact is not well-documented.[1]
Quantitative Data Summary
Properly identifying and labeling chemical waste is paramount. The following table summarizes key identifiers and properties for this compound.
| Property | Value | Source |
| IUPAC Name | 2-(3,5-dihydroxy-4-methoxyphenyl)-3,5,7-trihydroxychromen-4-one | [3][4] |
| CAS Number | 16805-10-0 | [3] |
| Molecular Formula | C₁₆H₁₂O₈ | [3][5] |
| Molecular Weight | 332.26 g/mol | [3] |
| Appearance | Yellow powder | [6][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6][7] |
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
Step 1: Waste Segregation
-
Solid Waste: Collect unused or expired solid this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designed for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be collected in a designated container for chemically contaminated solid waste.[8]
Step 2: Container Management
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Containment: Ensure all containers are in good condition and have secure, tight-fitting lids to prevent leaks or spills.[8][9] Store liquid waste containers in secondary containment to mitigate potential spills.[9]
Step 3: Accidental Spill & Leak Cleanup
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill to prevent it from spreading or entering drains.[1]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material.
-
Collect all cleanup materials into a suitable, sealed container for disposal as hazardous waste.[1]
Step 4: Storage and Disposal
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[9]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere strictly to all local, state, and federal regulations.
Below is a workflow diagram illustrating the decision-making process for this compound waste management.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C16H12O8 | CID 10359384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97% | CAS: 16805-10-0 | AChemBlock [achemblock.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS:16805-10-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | CAS:16805-10-0 | Manufacturer ChemFaces [chemfaces.com]
- 8. benchchem.com [benchchem.com]
- 9. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Mearnsetin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Mearnsetin, a naturally occurring O-methylated flavonol with antioxidant properties.[1] Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound in any form. The following table summarizes the mandatory PPE.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[2] |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile gloves are recommended. Gloves must be inspected prior to use and changed frequently, especially if contaminated. Wash and dry hands after handling.[2][3] |
| Body Protection | Laboratory Coat | A flame-resistant, buttoned lab coat that completely covers the arms and torso is necessary to protect against skin contact.[2] |
| Respiratory Protection | Full-Face Respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A NIOSH-approved respirator is required when handling the powdered form of the compound.[2][4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
To ensure a safe and efficient workflow, the following step-by-step procedure should be followed when handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Responding to Accidental Exposure
In the event of accidental exposure to this compound, immediate and appropriate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately. |
Spill Management: Containment and Cleanup
In case of a spill, swift and safe cleanup is necessary to prevent further contamination and exposure.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation. Remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal. Use personal protective equipment during cleanup.[2]
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound waste is critical to prevent environmental contamination.
All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, are considered chemical waste. This waste must be collected in a designated, labeled, and sealed container. The container should then be disposed of through an authorized hazardous waste management company. Do not discharge this compound into the environment.[2]
Caption: A logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
